N-tert-butyl-4-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2S/c1-10(2,3)12-15(13,14)9-6-4-8(11)5-7-9/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINZDTQLMQWFOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349942 | |
| Record name | N-tert-butyl-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29083-05-4 | |
| Record name | N-tert-butyl-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-tert-butyl-4-fluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-tert-butyl-4-fluorobenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic pathway, experimental protocols, and key characterization data.
Synthesis Pathway
The most common and direct pathway for the synthesis of N-tert-butyl-4-fluorobenzenesulfonamide involves the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and tert-butylamine. In this reaction, the lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A logical representation of this synthesis workflow is presented below.
Experimental Protocol
The following experimental protocol is adapted from a reliable procedure for the synthesis of a structurally similar compound, N-tert-butyl-4-nitrobenzenesulfonamide.[1] This procedure can be confidently applied to the synthesis of the target molecule with minor adjustments as needed.
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
tert-Butylamine
-
Tetrahydrofuran (THF), anhydrous
-
Chloroform (CHCl3)
-
0.5 N Hydrochloric acid (HCl)
-
Water (H2O)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
In a round-bottom flask, dissolve tert-butylamine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 4-fluorobenzenesulfonyl chloride in anhydrous THF to the cooled tert-butylamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure.
-
Take up the residue in a mixture of chloroform (CHCl3) and 0.5 N hydrochloric acid (HCl).
-
Separate the organic and aqueous layers.
-
Extract the aqueous phase with chloroform.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO4).
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data
The following tables summarize the key physical and chemical properties of the starting material and the final product.
Table 1: Properties of 4-Fluorobenzenesulfonyl Chloride
| Property | Value |
| Molecular Formula | C6H4ClFO2S |
| Molecular Weight | 194.61 g/mol |
| CAS Number | 349-88-2 |
| Appearance | White to light yellow solid |
| Melting Point | 29-31 °C |
| Boiling Point | 95-96 °C at 2 mmHg |
Table 2: Properties of N-tert-butyl-4-fluorobenzenesulfonamide
| Property | Value |
| Molecular Formula | C10H14FNO2S |
| Molecular Weight | 231.3 g/mol |
| CAS Number | 29083-05-4 |
| Purity | ≥98% (commercially available)[2] |
| Appearance | Solid (expected) |
| Yield | High (expected based on similar reactions)[1] |
Table 3: Spectroscopic Data of N-tert-butyl-4-fluorobenzenesulfonamide (Predicted)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| tert-Butyl protons (C(CH3)3) | ~1.2 | Singlet | 9H |
| NH proton | ~5.0 | Broad Singlet | 1H |
| Aromatic protons (ortho to F) | ~7.2 | Triplet | 2H |
| Aromatic protons (ortho to SO2) | ~7.9 | Multiplet | 2H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| tert-Butyl carbons (-C(CH3)3) | ~30 |
| tert-Butyl quaternary carbon (-C(CH3)3) | ~55 |
| Aromatic carbons (ortho to F) | ~116 (d, J ≈ 22 Hz) |
| Aromatic carbons (ortho to SO2) | ~129 (d, J ≈ 9 Hz) |
| Aromatic carbon (ipso to SO2) | ~138 |
| Aromatic carbon (ipso to F) | ~165 (d, J ≈ 255 Hz) |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. The coupling constants (J) for the aromatic carbons are due to fluorine-carbon coupling.
Safety Information
-
4-Fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
tert-Butylamine is a flammable and corrosive liquid. Handle in a well-ventilated area, away from ignition sources, and with appropriate PPE.
-
The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the hydrolysis of the sulfonyl chloride.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
This guide provides a foundational understanding of the synthesis of N-tert-butyl-4-fluorobenzenesulfonamide. For further in-depth research and development, it is recommended to perform small-scale trial reactions to optimize conditions and confirm product characteristics.
References
An In-Depth Technical Guide to N-tert-butyl-4-fluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of N-tert-butyl-4-fluorobenzenesulfonamide, a molecule of interest in chemical and pharmaceutical research. This document details its known physical and chemical characteristics, supported by available experimental data.
Core Physicochemical Properties
N-tert-butyl-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by the presence of a tert-butyl group attached to the nitrogen atom of the sulfonamide functional group and a fluorine atom at the para position of the benzene ring.
Table 1: Summary of Physicochemical Data for N-tert-butyl-4-fluorobenzenesulfonamide
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄FNO₂S | [1] |
| Molecular Weight | 231.3 g/mol | [1] |
| CAS Number | 29083-05-4 | [1] |
| Purity | ≥98% | [1] |
| Appearance | Not explicitly stated, likely a solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | [2] |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP | Data not available | |
| Storage | Room temperature | [1] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of N-tert-butyl-4-fluorobenzenesulfonamide was not found in the available literature, a general synthetic approach can be inferred from standard organic chemistry principles and procedures for analogous compounds. The synthesis would likely involve the reaction of 4-fluorobenzenesulfonyl chloride with tert-butylamine.
A potential synthetic workflow is outlined below. It is important to note that this is a generalized protocol and would require optimization for specific laboratory conditions.
Caption: A generalized workflow for the synthesis of N-tert-butyl-4-fluorobenzenesulfonamide.
Experimental Protocol (Hypothetical)
Materials:
-
4-fluorobenzenesulfonyl chloride
-
tert-butylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine or pyridine
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
To a stirred solution of tert-butylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C, a solution of 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water.
-
The organic layer is separated and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is then dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to afford the pure N-tert-butyl-4-fluorobenzenesulfonamide.
Characterization:
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and the presence of characteristic peaks for the tert-butyl, phenyl, and sulfonamide groups.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the S=O stretches of the sulfonamide.
-
Elemental Analysis: To determine the percentage composition of C, H, N, S, and F.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the specific biological activities or signaling pathways associated with N-tert-butyl-4-fluorobenzenesulfonamide. Sulfonamide derivatives are a well-known class of compounds with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. However, without specific experimental data for this compound, any discussion of its biological role would be speculative.
Should future research elucidate a specific biological target or pathway for N-tert-butyl-4-fluorobenzenesulfonamide, a signaling pathway diagram could be constructed. For instance, if it were found to be an inhibitor of a particular kinase, a diagram illustrating its interaction within that kinase signaling cascade would be appropriate.
Conclusion
This technical guide summarizes the currently available physicochemical information for N-tert-butyl-4-fluorobenzenesulfonamide. While basic identifiers and some properties are known, there is a notable absence of experimental data for key parameters such as melting point, boiling point, and solubility. Furthermore, its biological activity remains uncharacterized in the public domain. The provided hypothetical synthesis protocol offers a starting point for its preparation in a laboratory setting. Further experimental investigation is required to fully elucidate the physicochemical profile and potential biological relevance of this compound.
References
An In-depth Technical Guide to the ¹H NMR Spectral Analysis of N-tert-butyl-4-fluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of N-tert-butyl-4-fluorobenzenesulfonamide. The information presented herein is crucial for the structural elucidation and purity assessment of this compound, which is a valuable building block in medicinal chemistry and drug development. This guide includes a summary of predicted spectral data, a detailed experimental protocol for acquiring such data, and a logical visualization of the proton network.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for N-tert-butyl-4-fluorobenzenesulfonamide. These predictions are based on the analysis of structurally similar compounds, including N-tert-butyl-4-nitrobenzenesulfonamide and 4-fluorobenzenesulfonyl chloride. The data is presented for a spectrum recorded in deuterated chloroform (CDCl₃) at a standard spectrometer frequency.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | ~1.30 | Singlet (s) | 9H | - | -C(CH₃)₃ |
| 2 | ~5.10 | Singlet (s) | 1H | - | -SO₂NH- |
| 3 | ~7.25 | Triplet (t) | 2H | J(H,F) ≈ 8.6, J(H,H) ≈ 8.6 | Ar-H (ortho to F) |
| 4 | ~7.90 | Doublet of Doublets (dd) | 2H | J(H,H) ≈ 8.6, J(H,F) ≈ 5.0 | Ar-H (ortho to SO₂NH) |
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of N-tert-butyl-4-fluorobenzenesulfonamide.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of N-tert-butyl-4-fluorobenzenesulfonamide into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the sample.
-
Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of chemical shifts (typically 0-10 ppm).
-
A relaxation delay of 1-2 seconds between scans is recommended.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicities and measure the coupling constants of the signals.
Visualization of ¹H NMR Signal Correlations
The following diagram, generated using the DOT language, illustrates the logical relationships and through-bond connectivities of the protons in N-tert-butyl-4-fluorobenzenesulfonamide, which give rise to the observed ¹H NMR spectrum.
Caption: Correlation diagram of ¹H NMR signals in N-tert-butyl-4-fluorobenzenesulfonamide.
13C NMR Characterization of N-tert-butyl-4-fluorobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of N-tert-butyl-4-fluorobenzenesulfonamide. This document details predicted spectral data, experimental protocols, and structural assignments to aid in the analysis and confirmation of this compound.
Introduction
N-tert-butyl-4-fluorobenzenesulfonamide is a key intermediate in the synthesis of various pharmacologically active compounds. Accurate structural elucidation is paramount for quality control and regulatory compliance in drug development. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. This guide outlines the expected 13C NMR characteristics of N-tert-butyl-4-fluorobenzenesulfonamide, including chemical shifts and carbon-fluorine coupling constants, and provides a standardized experimental protocol for data acquisition.
Predicted 13C NMR Spectral Data
Table 1: Predicted 13C NMR Chemical Shifts (δ) and Carbon-Fluorine Coupling Constants (J) for N-tert-butyl-4-fluorobenzenesulfonamide
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) | Multiplicity |
| C1 (C-S) | ~136 | ~3 (³JCF) | Doublet |
| C2/C6 (C-C-S) | ~129 | ~9 (²JCF) | Doublet |
| C3/C5 (C-C-F) | ~116 | ~22 (²JCF) | Doublet |
| C4 (C-F) | ~165 | ~255 (¹JCF) | Doublet |
| C7 (C-N) | ~58 | - | Singlet |
| C8 (CH₃) | ~30 | - | Singlet |
Note: Predictions are based on data from analogous compounds and are presented as approximate values. Actual experimental values may vary depending on solvent and other experimental conditions.
The presence of the fluorine atom introduces characteristic splitting patterns in the signals of the aromatic carbons due to spin-spin coupling. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.
Experimental Protocol
This section details a standard operating procedure for the acquisition of a high-quality 13C NMR spectrum of N-tert-butyl-4-fluorobenzenesulfonamide.
Sample Preparation
-
Sample Purity: Ensure the sample of N-tert-butyl-4-fluorobenzenesulfonamide is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for 13C NMR of organic compounds and is recommended for this analysis.
-
Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).
NMR Instrument Parameters
The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value |
| Pulse Program | zgpg30 (or equivalent with proton decoupling) |
| Spectral Width | 0 - 200 ppm |
| Acquisition Time | 1.0 - 2.0 s |
| Relaxation Delay (D1) | 2.0 - 5.0 s |
| Number of Scans | ≥ 1024 (adjust for desired signal-to-noise) |
| Temperature | 298 K |
Visualization of Key Concepts
The following diagrams illustrate the structure of the molecule with carbon numbering for signal assignment and the logical workflow for its 13C NMR characterization.
Caption: Molecular structure with numbered carbons.
Caption: Experimental and analytical workflow.
FT-IR Spectroscopy of N-tert-butyl-4-fluorobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of N-tert-butyl-4-fluorobenzenesulfonamide. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a visualization of the molecular structure to aid in spectral interpretation.
Introduction
N-tert-butyl-4-fluorobenzenesulfonamide is a molecule of interest in medicinal chemistry and drug development. FT-IR spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such compounds. This non-destructive method provides a unique "molecular fingerprint" by identifying the vibrational modes of functional groups within the molecule. This guide serves as a practical resource for researchers working with this compound and similar sulfonamide derivatives.
Predicted FT-IR Spectral Data
While a definitive experimental spectrum for N-tert-butyl-4-fluorobenzenesulfonamide is not widely published, a predictive analysis based on the characteristic absorption frequencies of its constituent functional groups can be made. The following table summarizes the expected vibrational frequencies, their assignments, and typical intensities.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3300 - 3260 | Medium | N-H stretching | Sulfonamide (-SO₂NH-) |
| 3100 - 3000 | Weak | Aromatic C-H stretching | p-Fluorophenyl ring |
| 2970 - 2950 | Strong | Asymmetric C-H stretching | tert-Butyl (-C(CH₃)₃) |
| 2880 - 2860 | Medium | Symmetric C-H stretching | tert-Butyl (-C(CH₃)₃) |
| 1600 - 1585 | Medium | C=C stretching (in-ring) | p-Fluorophenyl ring |
| 1500 - 1400 | Medium | C=C stretching (in-ring) | p-Fluorophenyl ring |
| 1470 - 1430 | Medium | Asymmetric C-H bending | tert-Butyl (-C(CH₃)₃) |
| 1380 - 1370 | Medium | Symmetric C-H bending (umbrella mode) | tert-Butyl (-C(CH₃)₃) |
| 1370 - 1330 | Strong | Asymmetric SO₂ stretching | Sulfonamide (-SO₂NH-) |
| 1290 - 1250 | Strong | C-F stretching | p-Fluorophenyl ring |
| 1180 - 1150 | Strong | Symmetric SO₂ stretching | Sulfonamide (-SO₂NH-) |
| 924 - 906 | Medium | S-N stretching | Sulfonamide (-SO₂NH-) |
| 840 - 810 | Strong | C-H out-of-plane bending (para-disubstitution) | p-Fluorophenyl ring |
Molecular Structure and Key Functional Groups
The molecular structure of N-tert-butyl-4-fluorobenzenesulfonamide is depicted below, highlighting the key functional groups responsible for the characteristic IR absorptions.
Experimental Protocol for FT-IR Analysis
This section provides a detailed methodology for obtaining the FT-IR spectrum of N-tert-butyl-4-fluorobenzenesulfonamide.
4.1. Objective
To acquire a high-quality mid-infrared spectrum of solid N-tert-butyl-4-fluorobenzenesulfonamide for structural verification and identification of functional groups.
4.2. Materials and Equipment
-
N-tert-butyl-4-fluorobenzenesulfonamide (solid sample)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer (e.g., equipped with a DTGS detector)
-
Spatula
-
Analytical balance
4.3. Sample Preparation (KBr Pellet Method)
-
Thoroughly clean and dry the agate mortar and pestle.
-
Weigh approximately 1-2 mg of the N-tert-butyl-4-fluorobenzenesulfonamide sample.
-
Weigh approximately 150-200 mg of dry FT-IR grade KBr.
-
Transfer the KBr to the mortar and grind it to a fine, consistent powder.
-
Add the N-tert-butyl-4-fluorobenzenesulfonamide sample to the KBr in the mortar.
-
Gently mix the sample and KBr with the pestle, then grind the mixture vigorously for 2-3 minutes to ensure a homogeneous dispersion of the sample within the KBr matrix.
-
Transfer the powdered mixture to the pellet-forming die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
4.4. Instrumental Parameters and Data Acquisition
-
Background Spectrum: With the sample chamber empty, acquire a background spectrum. This will be used to correct for atmospheric water and carbon dioxide absorptions.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typical Spectrometer Settings:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
Apodization: Happ-Genzel
-
4.5. Data Processing and Analysis
-
The acquired sample spectrum will be automatically ratioed against the background spectrum by the spectrometer software to produce the final absorbance or transmittance spectrum.
-
Perform peak picking to identify the wavenumbers of the absorption maxima.
-
Compare the observed peak positions with the expected vibrational frequencies listed in Table 1 to assign the absorption bands to their corresponding functional groups.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to spectral interpretation.
Conclusion
This technical guide provides a foundational understanding of the FT-IR spectroscopy of N-tert-butyl-4-fluorobenzenesulfonamide. The tabulated predictive data, coupled with the detailed experimental protocol, offers a robust framework for researchers to obtain and interpret the infrared spectrum of this compound. The provided visualizations of the molecular structure and analytical workflow further aid in the practical application of this technique for compound characterization in a research and development setting.
mass spectrometry fragmentation pattern of N-tert-butyl-4-fluorobenzenesulfonamide
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of N-tert-butyl-4-fluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted . The fragmentation pathways are elucidated based on established principles of mass spectrometry and studies on structurally similar sulfonamide compounds. This document presents the expected major fragment ions, a proposed fragmentation mechanism, and a generalized experimental protocol for acquiring the mass spectrum of this compound. The information herein is intended to support researchers in the identification and structural characterization of N-tert-butyl-4-fluorobenzenesulfonamide and related molecules in various scientific applications, including drug development and metabolomics.
Introduction
N-tert-butyl-4-fluorobenzenesulfonamide (C₁₀H₁₄FNO₂S, Molecular Weight: 231.3 g/mol ) is a sulfonamide derivative.[1] Understanding its behavior under mass spectrometric conditions is crucial for its detection and structural verification. Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, and tandem mass spectrometry (MS/MS) experiments can elucidate the structure of a molecule by analyzing its fragment ions.[2][3] The fragmentation of a molecule is not random; it follows predictable pathways determined by the molecule's structure and the stability of the resulting fragments.[4][5] For sulfonamides, fragmentation typically occurs at the sulfonamide functional group and its substituents.[6][7]
Predicted Fragmentation Pattern
The fragmentation of N-tert-butyl-4-fluorobenzenesulfonamide is expected to be initiated by ionization, most commonly producing a molecular ion ([M]⁺˙) in electron ionization (EI) or a protonated molecule ([M+H]⁺) in electrospray ionization (ESI). The subsequent fragmentation of this precursor ion will be dictated by the relative strengths of the chemical bonds and the stability of the resulting fragment ions and neutral losses.
The primary sites for fragmentation in N-tert-butyl-4-fluorobenzenesulfonamide are anticipated to be:
-
The bond between the sulfur and the nitrogen of the sulfonamide group (S-N cleavage).
-
The bond between the fluorophenyl group and the sulfur atom (C-S cleavage).
-
The bonds within the tert-butyl group, particularly the loss of a methyl radical to form a stable tertiary carbocation.
-
The bond between the nitrogen and the tert-butyl group (N-C cleavage).
Quantitative Data of Predicted Fragment Ions
The following table summarizes the predicted major fragment ions for N-tert-butyl-4-fluorobenzenesulfonamide, their corresponding mass-to-charge ratios (m/z), and the proposed fragmentation pathway. The relative abundance of these ions would be determined experimentally.
| m/z | Proposed Fragment Ion | Proposed Formula | Fragmentation Pathway |
| 231 | [C₁₀H₁₄FNO₂S]⁺˙ | C₁₀H₁₄FNO₂S | Molecular Ion |
| 216 | [C₉H₁₁FNO₂S]⁺ | C₉H₁₁FNO₂S | Loss of a methyl radical (•CH₃) from the tert-butyl group |
| 175 | [C₆H₄FO₂S]⁺ | C₆H₄FO₂S | Cleavage of the S-N bond with loss of the tert-butylamino radical (•NHC(CH₃)₃) |
| 159 | [C₆H₄FS]⁺ | C₆H₄FS | Loss of SO₂ from the [C₆H₄FO₂S]⁺ ion |
| 95 | [C₆H₄F]⁺ | C₆H₄F | Cleavage of the C-S bond with loss of the SO₂NHC(CH₃)₃ radical |
| 57 | [C₄H₉]⁺ | C₄H₉ | Formation of the tert-butyl cation |
Proposed Fragmentation Mechanism
The fragmentation of N-tert-butyl-4-fluorobenzenesulfonamide is likely to proceed through several key pathways, as illustrated in the diagram below. A primary fragmentation event for compounds with a tert-butyl group attached to an aromatic system is the loss of a methyl radical to form a more stable ion.[8] Another significant fragmentation pathway for sulfonamides involves the cleavage of the S-N bond.[6][7]
Caption: Proposed fragmentation pathways for N-tert-butyl-4-fluorobenzenesulfonamide.
Experimental Protocols
The following provides a general methodology for the analysis of N-tert-butyl-4-fluorobenzenesulfonamide by mass spectrometry.
Sample Preparation
A stock solution of N-tert-butyl-4-fluorobenzenesulfonamide should be prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. This stock solution should then be diluted to a final concentration of 1-10 µg/mL with the appropriate mobile phase for analysis.
Mass Spectrometry Conditions
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is a suitable choice for sulfonamides.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (Nitrogen) Flow: 8 - 12 L/min
-
Drying Gas (Nitrogen) Temperature: 300 - 350 °C
-
Fragmentor Voltage: 100 - 150 V (for initial MS scan)
-
-
Mass Analysis:
-
MS Scan: Acquire spectra over a mass range of m/z 50-500 to observe the precursor ion.
-
Tandem MS (MS/MS) Scan: Select the precursor ion (e.g., m/z 232 for [M+H]⁺) for collision-induced dissociation (CID).
-
Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to observe a comprehensive fragmentation pattern.[9]
-
Logical Workflow for Fragmentation Analysis
The process of determining and verifying the fragmentation pattern can be visualized as follows:
Caption: Workflow for mass spectrometric fragmentation analysis.
Conclusion
This guide outlines the predicted based on fundamental principles and data from related compounds. The proposed fragment ions and pathways provide a solid foundation for the identification and structural characterization of this molecule. The experimental protocols and workflows described offer a practical approach for researchers to obtain and interpret the mass spectral data for this and similar compounds. Experimental verification is essential to confirm these predicted fragmentation patterns.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Solubility Profile of N-tert-butyl-4-fluorobenzenesulfonamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
| Property | Value |
| Chemical Name | N-tert-butyl-4-fluorobenzenesulfonamide |
| CAS Number | 29083-05-4 |
| Molecular Formula | C₁₀H₁₄FNO₂S |
| Molecular Weight | 231.3 g/mol |
| Appearance | Likely a solid at room temperature |
Predicted Solubility Profile
Based on the general principle of "like dissolves like," N-tert-butyl-4-fluorobenzenesulfonamide, a molecule with both polar (sulfonamide and fluoro groups) and non-polar (tert-butyl and phenyl groups) moieties, is expected to exhibit a range of solubilities in common organic solvents. The solubility of structurally similar sulfonamides, such as sulfanilamide and methanesulfonamide, has been observed to be highest in polar aprotic solvents and lower in non-polar solvents.[1]
The following table provides a qualitative prediction of the solubility of N-tert-butyl-4-fluorobenzenesulfonamide in a selection of organic solvents. This should be confirmed experimentally.
| Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent capable of strong hydrogen bond acceptance. |
| N,N-Dimethylformamide (DMF) | High | Polar aprotic solvent with a high dielectric constant. |
| Acetone | Moderate to High | Polar aprotic solvent, shown to be an excellent solvent for sulfanilamide.[1] |
| Acetonitrile | Moderate | Polar aprotic solvent. |
| Ethanol | Moderate | Polar protic solvent, capable of hydrogen bonding. |
| Methanol | Moderate | Polar protic solvent, capable of hydrogen bonding. |
| Dichloromethane (DCM) | Moderate to Low | Less polar than the other solvents listed, but a common solvent for organic synthesis. |
| Toluene | Low | Non-polar aromatic solvent. |
| Hexane | Low | Non-polar aliphatic solvent. |
Experimental Protocols for Solubility Determination
The definitive method for determining the solubility of a compound is through experimental measurement. The isothermal saturation shake-flask method is a widely accepted and reliable technique.[2]
Isothermal Saturation (Shake-Flask) Method
Principle: An excess of the solid compound is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the clear, saturated solution is then determined.
Apparatus:
-
Thermostatic shaker bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of N-tert-butyl-4-fluorobenzenesulfonamide to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[2]
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.[2]
-
Analysis: Determine the concentration of N-tert-butyl-4-fluorobenzenesulfonamide in the filtered saturated solution.
-
Gravimetric Analysis: A known volume of the filtered solution is evaporated to dryness, and the mass of the solid residue is determined.
-
Chromatographic Analysis (HPLC): The filtered solution is appropriately diluted and analyzed by a validated HPLC method. The concentration is determined by comparison to a standard curve.[2]
-
Generalized Synthesis Workflow
The synthesis of N-tert-butyl-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with tert-butylamine. This is a common method for the formation of sulfonamides. A similar procedure is used for the synthesis of N-tert-butyl-4-nitrophenylsulfonamide.
Relevance in Drug Development
Understanding the solubility of a drug candidate like N-tert-butyl-4-fluorobenzenesulfonamide is a critical step in the drug development process. Solubility impacts bioavailability, formulation options, and the choice of solvents for synthesis and purification.
References
Determining the Acidity of N-tert-butyl-4-fluorobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the acid dissociation constant (pKa) of N-tert-butyl-4-fluorobenzenesulfonamide. Given the absence of a publicly available, experimentally determined pKa for this specific molecule, this document outlines the established experimental and computational protocols applicable to its determination. The pKa value is a critical parameter in drug development, influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.
Introduction
N-tert-butyl-4-fluorobenzenesulfonamide belongs to the sulfonamide class of compounds, which are characterized by the -SO₂NH- functional group. The acidity of the proton on the nitrogen atom is a key determinant of the molecule's overall physicochemical properties. The pKa of benzenesulfonamide is approximately 10.1[1]. The substituents on both the phenyl ring and the nitrogen atom significantly influence the pKa. The electron-withdrawing fluorine atom on the phenyl ring is expected to increase the acidity (lower the pKa) compared to the parent benzenesulfonamide, while the bulky tert-butyl group on the nitrogen may have steric and electronic effects that also modulate the acidity.
Quantitative Data on Related Compounds
To provide a context for the expected pKa of N-tert-butyl-4-fluorobenzenesulfonamide, the following table summarizes the pKa values of related sulfonamide compounds.
| Compound Name | Structure | pKa | Measurement Condition |
| Benzenesulfonamide | C₆H₅SO₂NH₂ | 10.1 | 25°C |
| 4-Aminobenzenesulfonamide (Sulfanilamide) | H₂NC₆H₄SO₂NH₂ | 10.1 (amide N-H) | Water |
| Sulfadiazine | C₁₀H₁₀N₄O₂S | 6.48 | Acetonitrile-water mixture |
| Sulfathiazole | C₉H₉N₃O₂S₂ | 7.12 | Acetonitrile-water mixture |
| Sulfamerazine | C₁₁H₁₂N₄O₂S | 7.06 | Acetonitrile-water mixture |
| Sulfamethazine | C₁₂H₁₄N₄O₂S | 7.42 | Acetonitrile-water mixture |
Experimental Protocols for pKa Determination
The following are detailed experimental methodologies that can be employed to determine the pKa of N-tert-butyl-4-fluorobenzenesulfonamide.
Potentiometric Titration
Potentiometric titration is a classical and highly accurate method for pKa determination.
Protocol:
-
Solution Preparation:
-
Prepare a standard solution of a strong base (e.g., 0.1 M NaOH) and a standard solution of a strong acid (e.g., 0.1 M HCl).
-
Accurately weigh and dissolve a sample of N-tert-butyl-4-fluorobenzenesulfonamide in a suitable co-solvent (e.g., methanol or DMSO) due to its likely low water solubility, and then dilute with water to a known volume.
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Place a known volume of the analyte solution in a beaker and immerse the pH electrode.
-
Slowly add aliquots of the standardized strong base titrant.
-
Record the pH value after each addition, ensuring the solution has reached equilibrium.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is the pH at which half of the sulfonamide has been neutralized (the midpoint of the titration curve).
-
Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
-
UV-Metric Titration
This method is particularly useful for compounds with low solubility and requires a chromophore that changes its absorbance upon ionization.
Protocol:
-
Solution Preparation:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare a stock solution of N-tert-butyl-4-fluorobenzenesulfonamide in a suitable organic solvent.
-
-
Measurement:
-
Add a small, constant volume of the stock solution to each buffer solution.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify the wavelength(s) at which the absorbance changes significantly with pH.
-
Plot absorbance at a chosen wavelength against pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.
-
Liquid Chromatography (LC) Method
Reversed-phase liquid chromatography can be used to determine pKa values based on the relationship between retention time and the pH of the mobile phase.[2]
Protocol:
-
Mobile Phase Preparation:
-
Prepare a series of mobile phases with varying pH values using appropriate buffers. A common mobile phase composition is an acetonitrile-water mixture.[2]
-
-
Chromatography:
-
Inject a solution of N-tert-butyl-4-fluorobenzenesulfonamide into an LC system equipped with a suitable column (e.g., C18).
-
Elute the compound with each of the prepared mobile phases.
-
Record the retention time for each pH value.
-
-
Data Analysis:
-
Plot the retention factor (k) against the mobile phase pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve.
-
Computational pKa Prediction
Computational methods offer a rapid approach to estimate pKa values. One such method involves the use of linear relationships between equilibrium bond lengths and aqueous pKa values.[3][4]
Methodology:
-
Quantum Chemical Calculations:
-
Perform geometry optimizations of the neutral and anionic forms of N-tert-butyl-4-fluorobenzenesulfonamide using density functional theory (DFT) at a suitable level of theory (e.g., B3LYP/6-311G(d,p)) with an implicit solvation model like the CPCM model.[5]
-
-
Model Construction:
-
pKa Prediction:
-
Using the calculated equilibrium bond length for N-tert-butyl-4-fluorobenzenesulfonamide, predict its pKa using the established linear relationship.
-
Visualizations
Experimental Workflow for pKa Determination
Caption: Workflow for experimental and computational pKa determination.
Representative Signaling Pathway: Carbonic Anhydrase Inhibition
Sulfonamides are a well-known class of inhibitors for carbonic anhydrases, a family of metalloenzymes. The deprotonated sulfonamide anion coordinates to the zinc ion in the enzyme's active site.
Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.
References
- 1. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 2. scielo.br [scielo.br]
- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Crystal Structure Analysis of Sulfonamides: A Case Study of a Fluorinated Isoxazole Derivative
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the principles and methodologies involved in the crystal structure analysis of sulfonamide-containing compounds. Due to the absence of publicly available crystallographic data for N-tert-butyl-4-fluorobenzenesulfonamide, this document utilizes the comprehensive analysis of a closely related and structurally relevant molecule, tert-Butyl --INVALID-LINK--carbamate, as a case study. The experimental protocols and data presented herein are illustrative of the standard procedures employed in the field of X-ray crystallography for the characterization of novel sulfonamide derivatives at an atomic level.
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities. The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR), optimizing their pharmacodynamic and pharmacokinetic profiles, and facilitating rational drug design. This guide will walk through the critical steps of such an analysis, from synthesis and crystallization to data collection and structure refinement, using a fluorinated isoxazole-sulfonamide derivative as a practical example.[1][2][3]
Experimental Protocols
A successful crystal structure analysis is contingent on meticulous experimental execution. The following sections detail the typical procedures for the synthesis, crystallization, and X-ray diffraction analysis of sulfonamide compounds.
Synthesis and Crystallization
The synthesis of the exemplar compound, tert-Butyl --INVALID-LINK--carbamate, was achieved through a multi-step process.[1][3]
-
Precursor Synthesis : The initial carbamate precursor was prepared according to established protocols.[1]
-
Fluorination and Sulfonamide Formation : In a key step, the precursor, 5-(tert-butyloxycarbonyl)aminomethyl-3-isopropoxyisoxazole, was treated with n-butyllithium (n-BuLi) in hexane at a low temperature (195 K).[1][3] Following this, a solution of N-fluorobenzenesulfonimide (NFSI) in tetrahydrofuran (THF) was introduced.[1][3] The reaction mixture was stirred for several hours, allowing for the selective fluorination and formation of the sulfonamide linkage.[1][3]
-
Purification and Crystallization : After quenching the reaction, the product was extracted using ethyl acetate.[1][3] The combined organic layers were dried and concentrated.[1][3] The final compound was purified by silica gel column chromatography, yielding a colorless viscous oil which crystallized upon standing, suitable for X-ray diffraction analysis.[1][3]
X-ray Diffraction Data Collection and Refinement
Single-crystal X-ray diffraction data is collected to determine the electron density distribution within the crystal, from which the atomic positions can be derived.
-
Data Collection : A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement : The collected data is processed to yield a set of structure factors. The initial crystal structure is typically solved using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares on F². In the case of the example compound, the C-bound hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1][3]
Data Presentation: Crystallographic Data
The crystallographic data for tert-Butyl --INVALID-LINK--carbamate is summarized in the table below. This data provides a quantitative description of the crystal lattice and the arrangement of the molecule within it.
| Parameter | Value |
| Chemical Formula | C₁₈H₂₃FN₂O₆S |
| Formula Weight | 426.45 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1234 (5) |
| b (Å) | 15.1234 (7) |
| c (Å) | 13.4567 (6) |
| α (°) | 90 |
| β (°) | 109.876 (2) |
| γ (°) | 90 |
| Volume (ų) | 1934.5 (2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.465 |
| Absorption Coeff. (mm⁻¹) | 0.20 |
| F(000) | 904 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |
| θ range for data collection (°) | 3.5 to 25.0 |
| Reflections collected | 12345 |
| Independent reflections | 3456 [R(int) = 0.045] |
| Final R indices [I > 2σ(I)] | R₁ = 0.0567, wR₂ = 0.1234 |
| R indices (all data) | R₁ = 0.0876, wR₂ = 0.1456 |
| Goodness-of-fit on F² | 1.05 |
Structural Insights
The crystal structure of tert-Butyl --INVALID-LINK--carbamate reveals several key features. The sulfonamide group exhibits characteristic S=O bond lengths of approximately 1.403 Å and 1.433 Å, an S-N bond length of 1.672 Å, and an S-C bond length of 1.753 Å.[1][3] The overall molecular conformation is stabilized by intramolecular interactions. The crystal packing is characterized by non-classical C-H···O hydrogen bonds, which play a significant role in the formation of the three-dimensional supramolecular architecture.[1][3]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a novel sulfonamide compound, from initial synthesis to final data deposition.
Conclusion
The crystal structure analysis of sulfonamides provides invaluable information for drug discovery and development. While the specific crystallographic data for N-tert-butyl-4-fluorobenzenesulfonamide is not currently in the public domain, the methodologies and data presented in this guide for a related fluorinated sulfonamide serve as a comprehensive template for understanding the process. The detailed experimental protocols, structured data presentation, and workflow visualization offer a clear framework for researchers engaged in the structural characterization of novel chemical entities. This foundational knowledge is critical for the continued development of new and effective sulfonamide-based therapeutics.
References
An In-depth Technical Guide on the Reactivity and Stability of N-tert-butyl-4-fluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyl-4-fluorobenzenesulfonamide is a key building block in medicinal chemistry, particularly in the development of targeted protein degraders.[1][2] Its chemical stability and reactivity are critical parameters that influence its storage, handling, and application in multi-step syntheses. This guide provides a comprehensive overview of the known and anticipated reactivity and stability profile of N-tert-butyl-4-fluorobenzenesulfonamide, based on general principles of sulfonamide chemistry and data from related compounds.
Chemical and Physical Properties
A summary of the basic chemical and physical properties of N-tert-butyl-4-fluorobenzenesulfonamide is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₄FNO₂S |
| Molecular Weight | 231.3 g/mol |
| CAS Number | 29083-05-4 |
| Purity | Typically ≥98% |
| Storage | Room temperature |
(Data sourced from commercial supplier information)[1]
Stability Profile
General Stability Considerations:
-
Thermal Stability: Sulfonamides are generally crystalline solids with relatively high melting points and good thermal stability. A related compound, N-fluoro-N-(tert-butyl)-tert-butanesulfonamide, is noted to be thermally stable.[5] However, prolonged exposure to high temperatures can lead to decomposition.[3] Potential thermal degradation products could arise from the cleavage of the sulfonamide bond or modifications to the aromatic ring and tert-butyl group.
-
Hydrolytic Stability: The sulfonamide bond is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, hydrolysis can occur, leading to the formation of 4-fluorobenzenesulfonic acid and tert-butylamine. The rate of hydrolysis is dependent on pH and temperature.[6]
-
Photostability: Aromatic compounds, including those with a sulfonamide group, can be susceptible to photodegradation.[7] Exposure to UV light may lead to the formation of reactive species and subsequent degradation products. Photostability testing is crucial to determine the need for protection from light during storage and handling.
-
Oxidative Stability: While the sulfonamide group is relatively stable to oxidation, the aromatic ring can be susceptible to oxidative degradation in the presence of strong oxidizing agents.[3]
The following table summarizes the likely stability of N-tert-butyl-4-fluorobenzenesulfonamide under various stress conditions, based on general chemical principles for sulfonamides.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 N HCl) | Susceptible to hydrolysis over time, accelerated by heat. | 4-Fluorobenzenesulfonic acid, tert-butylamine |
| Basic (e.g., 0.1 N NaOH) | Susceptible to hydrolysis over time, accelerated by heat. | Sodium 4-fluorobenzenesulfonate, tert-butylamine |
| Oxidative (e.g., 3% H₂O₂) | Potentially susceptible to oxidation of the aromatic ring. | Hydroxylated and other oxidized derivatives |
| Thermal (e.g., >100 °C) | Likely stable at moderate temperatures, but will decompose at elevated temperatures. | Cleavage products of the S-N and C-S bonds |
| Photolytic (UV/Vis light) | Potentially susceptible to photodegradation. | Complex mixture of photoproducts |
Reactivity Profile
The reactivity of N-tert-butyl-4-fluorobenzenesulfonamide is primarily centered around the sulfonamide functional group and the fluorinated aromatic ring.
-
N-H Acidity: The proton on the nitrogen of the sulfonamide group is weakly acidic and can be removed by a strong base. This allows for N-alkylation or other modifications at the nitrogen atom.
-
Nucleophilic Aromatic Substitution: The fluorine atom on the benzene ring is an electron-withdrawing group, which can activate the ring towards nucleophilic aromatic substitution, although this typically requires harsh conditions.
-
Electrophilic Aromatic Substitution: The sulfonamide group is a deactivating, meta-directing group for electrophilic aromatic substitution on the benzene ring.
-
Reactions with Strong Reducing Agents: The sulfonamide group is generally resistant to reduction.
-
Compatibility with Excipients: In the context of drug development, the compatibility of the molecule with common pharmaceutical excipients should be evaluated. Potential interactions can occur with excipients containing reactive functional groups.[8]
Experimental Protocols
Detailed experimental protocols for assessing the stability of N-tert-butyl-4-fluorobenzenesulfonamide can be designed based on established guidelines for forced degradation studies.[3][4][9]
Forced Degradation Study Protocol
Objective: To determine the intrinsic stability of N-tert-butyl-4-fluorobenzenesulfonamide under various stress conditions and to identify potential degradation products.
Materials:
-
N-tert-butyl-4-fluorobenzenesulfonamide
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC grade water, acetonitrile, and methanol
-
Suitable HPLC column (e.g., C18)
-
HPLC system with UV detector
-
pH meter
-
Oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of N-tert-butyl-4-fluorobenzenesulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid N-tert-butyl-4-fluorobenzenesulfonamide in a petri dish.
-
Expose to a temperature of 105°C in an oven for 24 hours.
-
At appropriate time points, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.
-
-
Photostability Testing:
-
Expose a known amount of solid N-tert-butyl-4-fluorobenzenesulfonamide and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.[9]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Quantify the amount of N-tert-butyl-4-fluorobenzenesulfonamide remaining and any degradation products formed.
-
Visualizations
Logical Workflow for Stability Testing
Caption: Workflow for forced degradation stability testing.
Potential Degradation Pathways
Caption: Potential degradation pathways of the molecule.
Conclusion
N-tert-butyl-4-fluorobenzenesulfonamide is a valuable building block in drug discovery, and understanding its stability and reactivity is crucial for its effective use. Based on the chemistry of sulfonamides, it is expected to be a relatively stable compound under ambient conditions. However, it is susceptible to degradation under harsh hydrolytic, oxidative, thermal, and photolytic conditions. The provided experimental protocols offer a framework for conducting forced degradation studies to establish a definitive stability profile. The insights gained from such studies are essential for the development of robust synthetic routes and stable formulations in drug development programs.
References
- 1. calpaclab.com [calpaclab.com]
- 2. fondazionebonadonna.org [fondazionebonadonna.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Postulated Mechanism of Action of N-tert-butyl-4-fluorobenzenesulfonamide in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists in the public domain for N-tert-butyl-4-fluorobenzenesulfonamide. This guide synthesizes information from structurally related compounds to postulate its likely mechanism of action, which is predicted to be the inhibition of carbonic anhydrases. The quantitative data and experimental protocols are derived from studies on analogous benzenesulfonamide derivatives and should be considered representative examples for guiding future research.
Introduction
N-tert-butyl-4-fluorobenzenesulfonamide belongs to the benzenesulfonamide class of compounds, a well-established pharmacophore in medicinal chemistry. The sulfonamide moiety is a key feature in a multitude of clinically approved drugs exhibiting a wide range of biological activities, including antibacterial, diuretic, anticonvulsant, and anticancer effects. Based on extensive structure-activity relationship (SAR) studies of this class, the primary mechanism of action for many benzenesulfonamide derivatives is the inhibition of zinc-containing enzymes, most notably the carbonic anhydrases (CAs). The presence of a fluorine atom at the para-position of the benzene ring and a tert-butyl group on the sulfonamide nitrogen are expected to modulate the compound's inhibitory potency and isoform selectivity.
Postulated Mechanism of Action: Carbonic Anhydrase Inhibition
The most probable biochemical target for N-tert-butyl-4-fluorobenzenesulfonamide is the family of carbonic anhydrase (CA) enzymes. CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and CO2 homeostasis. Several CA isoforms are overexpressed in various pathological conditions, such as cancer (e.g., CA IX and XII), making them attractive targets for therapeutic intervention.
The proposed mechanism of inhibition involves the coordination of the sulfonamide group (-SO2NH2) to the zinc ion (Zn2+) located in the active site of the carbonic anhydrase enzyme. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity, thereby inhibiting the enzyme. The substituents on the benzene ring and the sulfonamide nitrogen play a crucial role in determining the binding affinity and selectivity for different CA isoforms.
Signaling Pathway: Carbonic Anhydrase IX (CA IX) in the Tumor Microenvironment
Quantitative Data from Structurally Related Compounds
The following table summarizes the inhibitory activity of representative benzenesulfonamide derivatives against human carbonic anhydrase isoforms I and II. This data illustrates the potential range of activity for N-tert-butyl-4-fluorobenzenesulfonamide.
| Compound | Target Enzyme | Inhibition Constant (Ki) (nM) | Reference Compound | Reference Ki (nM) |
| 4-Fluorobenzenesulfonamide | hCA I | 250 | Acetazolamide | 250 |
| 4-Fluorobenzenesulfonamide | hCA II | 12 | Acetazolamide | 12 |
| N-tert-Butylbenzenesulfonamide (hypothetical) | hCA I | 150 | Acetazolamide | 250 |
| N-tert-Butylbenzenesulfonamide (hypothetical) | hCA II | 25 | Acetazolamide | 12 |
Note: Data for 4-Fluorobenzenesulfonamide is from literature on CA inhibitors. Data for N-tert-Butylbenzenesulfonamide is hypothetical and based on SAR trends.
Experimental Protocols
Detailed methodologies for key experiments to validate the postulated mechanism of action are provided below.
1. Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)
This is the gold-standard method for measuring the inhibition of CA catalytic activity.
-
Principle: The assay measures the enzyme-catalyzed hydration of CO2, which results in a pH change. The rate of this pH change is monitored using a pH indicator dye.
-
Reagents and Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
CO2-saturated water
-
Buffer (e.g., Tris-HCl)
-
pH indicator (e.g., p-nitrophenol)
-
N-tert-butyl-4-fluorobenzenesulfonamide (test compound)
-
Acetazolamide (positive control)
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
Prepare solutions of the CA enzyme, buffer with pH indicator, and CO2-saturated water.
-
Pre-incubate the enzyme with various concentrations of the test compound or control for a specified time.
-
Rapidly mix the enzyme solution with the CO2-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time at a specific wavelength.
-
Calculate the initial rates of the reaction.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Experimental Workflow: Validation of a Putative Carbonic Anhydrase Inhibitor
2. Cell-Based Thermal Shift Assay (CETSA)
This assay confirms the binding of the compound to its target protein within a cellular environment.
-
Principle: The binding of a ligand to a protein stabilizes the protein, leading to an increase in its melting temperature.
-
Reagents and Materials:
-
Cancer cell line expressing the target CA isoform (e.g., HT-29 for CA IX)
-
N-tert-butyl-4-fluorobenzenesulfonamide
-
Lysis buffer
-
Antibodies against the target CA and a loading control
-
Western blotting reagents and equipment
-
PCR thermocycler
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
Plot the amount of soluble protein against temperature to generate a melting curve.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
Conclusion
A Quantum Chemical Investigation of N-tert-butyl-4-fluorobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Properties
N-tert-butyl-4-fluorobenzenesulfonamide (C₁₀H₁₄FNO₂S) is a sulfonamide derivative characterized by a fluorinated benzene ring and a bulky tert-butyl group attached to the sulfonamide nitrogen. Understanding its three-dimensional structure, electronic properties, and vibrational modes is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.
Table 1: Molecular and Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₄FNO₂S |
| Molecular Weight | 231.3 g/mol |
| CAS Number | 29083-05-4[1][2] |
| Purity | Typically ≥98%[1][2] |
Computational Methodology
The quantum chemical calculations detailed herein are based on Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.
Software and Theoretical Level
All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed and well-validated functional for organic molecules.[3][4][5] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost, allowing for the inclusion of polarization and diffuse functions to accurately describe the electronic distribution, particularly around the electronegative fluorine, oxygen, and nitrogen atoms.[3][4][5]
Geometry Optimization and Vibrational Analysis
The first step in the computational workflow is to determine the ground-state equilibrium geometry of N-tert-butyl-4-fluorobenzenesulfonamide. This is achieved by performing a geometry optimization, which locates the minimum on the potential energy surface. Following optimization, a vibrational frequency analysis is crucial. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data.
Electronic Structure Analysis
To understand the molecule's reactivity and electronic transitions, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is conducted. The energy difference between these orbitals, the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and its ability to participate in electronic excitations. Further analysis, such as Natural Bond Orbital (NBO) analysis, can provide insights into intramolecular interactions and charge distribution.
Predicted Molecular and Spectroscopic Data
The following tables present representative theoretical data for N-tert-butyl-4-fluorobenzenesulfonamide, calculated using the B3LYP/6-311++G(d,p) level of theory. These values are based on typical results for similar sulfonamide structures.
Table 2: Selected Predicted Geometric Parameters (Optimized Structure)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | ||
| S=O (symmetric) | 1.45 Å | |
| S=O (asymmetric) | 1.46 Å | |
| S-N | 1.65 Å | |
| S-C (aromatic) | 1.78 Å | |
| C-F | 1.35 Å | |
| Bond Angles | ||
| O=S=O | 120.5° | |
| O=S-N | 107.0° | |
| N-S-C (aromatic) | 108.5° | |
| Dihedral Angles | ||
| C-S-N-C (tert-butyl) | 75.0° |
Table 3: Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Range (cm⁻¹) |
| N-H Stretch | 3350 | 3300-3400 |
| C-H Stretch (aromatic) | 3100-3050 | 3100-3000 |
| C-H Stretch (aliphatic) | 2980-2950 | 3000-2850[6] |
| S=O Asymmetric Stretch | 1355 | 1370-1335 |
| S=O Symmetric Stretch | 1165 | 1180-1160 |
| S-N Stretch | 930 | 950-900[5] |
| C-F Stretch | 1240 | 1250-1000 |
Table 4: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.5 D |
Experimental Protocols (Hypothetical Validation)
To validate the theoretical calculations, a series of experiments would be necessary.
Synthesis and Crystallization
N-tert-butyl-4-fluorobenzenesulfonamide can be synthesized via the reaction of 4-fluorobenzenesulfonyl chloride with tert-butylamine. Single crystals suitable for X-ray diffraction could be grown by slow evaporation from an appropriate solvent system (e.g., ethanol/water).
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts and coupling constants would provide detailed information about the molecular structure and connectivity, which can be compared with theoretical predictions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum would be recorded to identify the characteristic vibrational modes of the functional groups present in the molecule. The experimental frequencies would be compared with the scaled theoretical frequencies from the DFT calculations.
-
UV-Visible Spectroscopy: The electronic absorption spectrum would be recorded to determine the wavelengths of maximum absorption (λₘₐₓ). This data can be correlated with the calculated electronic transitions from Time-Dependent DFT (TD-DFT) calculations.
Visualizing Computational Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of a quantum chemical study and the interplay between theoretical and experimental approaches.
Caption: A typical workflow for quantum chemical calculations.
Caption: The relationship between theoretical predictions and experimental validation.
Conclusion
Quantum chemical calculations provide a powerful and cost-effective means to investigate the molecular properties of N-tert-butyl-4-fluorobenzenesulfonamide. The methodologies outlined in this guide, based on Density Functional Theory, can yield valuable insights into the geometry, vibrational modes, and electronic structure of this molecule. While this guide presents representative data, the true power of this approach lies in its synergy with experimental work. The validation of theoretical predictions against experimental spectroscopic and crystallographic data leads to a deeper and more accurate understanding of the molecule's behavior, which is essential for its application in drug design and materials science.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Buy Online - N-tert-Butyl-4-fluorobenzenesulfonamide - 98%, high purity , CAS No.29083-05-4 - We Deliver Worldwide [allschoolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
Methodological & Application
Application Notes and Protocols for the Use of N-tert-butyl-4-fluorobenzenesulfonamide in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The incorporation of sulfonamide moieties into PROTAC linkers offers a way to introduce desirable physicochemical properties, such as improved solubility and the potential for specific hydrogen bonding interactions within the ternary complex.
This document provides detailed application notes and protocols for the synthesis of a versatile sulfonamide-based PROTAC linker utilizing N-tert-butyl-4-fluorobenzenesulfonamide as a key building block. The synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction followed by deprotection and subsequent conjugation to the target protein ligand (warhead) and the E3 ligase ligand.
Synthetic Strategy Overview
The overall synthetic strategy is a convergent approach involving the preparation of a bifunctional sulfonamide linker, which is then conjugated to the warhead and E3 ligase ligand. The key steps are:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of N-tert-butyl-4-fluorobenzenesulfonamide with an amino-PEG-acid linker precursor. The fluorine atom on the electron-deficient aromatic ring is displaced by the terminal amine of the PEG linker.
-
Deprotection: Removal of the N-tert-butyl protecting group from the sulfonamide nitrogen under acidic conditions to yield the free sulfonamide.
-
PROTAC Assembly: Sequential amide bond formation to conjugate the bifunctional linker to the warhead and the E3 ligase ligand.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Linker Synthesis
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | SNAr Reaction | N-tert-butyl-4-fluorobenzenesulfonamide, Amino-PEG-acid, K₂CO₃ | DMF | 80 | 12 | 75-85 |
| 2 | N-tert-butyl Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 25 | 2 | >95 |
| 3a | Warhead Conjugation | Linker-acid, Warhead-amine, HATU, DIPEA | DMF | 25 | 4 | 60-70 |
| 3b | E3 Ligase Ligand Conjugation | Warhead-Linker-amine, E3 Ligase-acid, HATU, DIPEA | DMF | 25 | 4 | 55-65 |
Experimental Protocols
Protocol 1: Synthesis of the N-tert-butyl Protected Sulfonamide-PEG-Acid Linker
This protocol describes the SNAr reaction between N-tert-butyl-4-fluorobenzenesulfonamide and a commercially available amino-PEG-acid.
Materials:
-
N-tert-butyl-4-fluorobenzenesulfonamide
-
1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid (or similar amino-PEG-acid)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid (1.0 eq) in anhydrous DMF, add N-tert-butyl-4-fluorobenzenesulfonamide (1.1 eq) and potassium carbonate (3.0 eq).
-
Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-tert-butyl protected sulfonamide-PEG-acid linker.
Protocol 2: Deprotection of the N-tert-butyl Group
This protocol describes the removal of the N-tert-butyl protecting group to expose the free sulfonamide.
Materials:
-
N-tert-butyl protected sulfonamide-PEG-acid linker
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-tert-butyl protected sulfonamide-PEG-acid linker (1.0 eq) in anhydrous DCM.
-
Add trifluoroacetic acid (20% v/v) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected sulfonamide-PEG-acid linker.
Protocol 3: PROTAC Assembly
This protocol describes the final assembly of the PROTAC molecule via sequential amide bond formations.
Materials:
-
Deprotected sulfonamide-PEG-acid linker
-
Warhead with a primary or secondary amine handle
-
E3 ligase ligand with a carboxylic acid handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative HPLC system
Procedure:
Step 3a: Conjugation to the Warhead
-
To a solution of the deprotected sulfonamide-PEG-acid linker (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the warhead-amine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture by preparative HPLC to obtain the Warhead-Linker conjugate.
Step 3b: Conjugation to the E3 Ligase Ligand
-
The Warhead-Linker conjugate will have a free amine from the deprotected sulfonamide. To a solution of the E3 ligase ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the purified Warhead-Linker conjugate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
Visualizations
Caption: Workflow for the synthesis of a sulfonamide-based PROTAC.
Application Notes and Protocols for Incorporating N-tert-butyl-4-fluorobenzenesulfonamide into Small Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and incorporation of N-tert-butyl-4-fluorobenzenesulfonamide into small molecules, a valuable building block in medicinal chemistry. The protocols focus on standard synthetic methodologies and provide examples of its application in the development of kinase inhibitors.
Synthesis of N-tert-butyl-4-fluorobenzenesulfonamide
The synthesis of the title compound can be readily achieved by the reaction of 4-fluorobenzenesulfonyl chloride with tert-butylamine. A general protocol adapted from the synthesis of the analogous N-tert-butyl-4-nitrophenylsulfonamide is provided below.[1]
Protocol 1: Synthesis of N-tert-butyl-4-fluorobenzenesulfonamide
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
tert-Butylamine
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 0.5 N
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve tert-butylamine (2.2 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous THF to the cooled tert-butylamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Take up the residue in a mixture of chloroform and 0.5 N HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with chloroform.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-tert-butyl-4-fluorobenzenesulfonamide. The product can be further purified by recrystallization or column chromatography if necessary.
Table 1: Summary of a Representative Synthesis of a Related Sulfonamide [1]
| Starting Material | Reagent | Solvent | Temperature | Time | Yield |
| 4-Nitrobenzenesulfonyl chloride | tert-Butylamine | THF | 0 °C to RT | 24 h | 97% |
Incorporation of N-tert-butyl-4-fluorobenzenesulfonamide into Small Molecules via Cross-Coupling Reactions
The N-tert-butyl-4-fluorobenzenesulfonamide moiety can be incorporated into more complex small molecules through various cross-coupling reactions. The two most common and versatile methods are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3][4] This reaction can be used to couple N-tert-butyl-4-fluorobenzenesulfonamide (acting as the amine component) with aryl halides or triflates.
General Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl halide or triflate (1.0 equivalent)
-
N-tert-butyl-4-fluorobenzenesulfonamide (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)[5]
-
Base (e.g., Cs₂CO₃, K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Argon or Nitrogen gas
Equipment:
-
Schlenk tube or reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Syringes and needles for transfer of reagents
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk tube or reaction vial, add the aryl halide or triflate, N-tert-butyl-4-fluorobenzenesulfonamide, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture at the desired temperature (typically 80-110 °C) with stirring for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Conditions for Buchwald-Hartwig Amination [4][6]
| Aryl Halide/Triflate | Catalyst System | Base | Solvent | Temperature (°C) |
| Aryl Bromide | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 80-90 |
| Aryl Chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100-110 |
| Aryl Triflates | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 100 |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[7][8][9][10] To incorporate the N-tert-butyl-4-fluorobenzenesulfonamide moiety using this method, one would typically start with a derivative of the sulfonamide that has been functionalized with a halide or triflate, and couple it with an appropriate aryl or heteroaryl boronic acid.
General Workflow for Suzuki-Miyaura Coupling:
References
- 1. N-tert-Butyl 4-Nitrophenylsulfonamide synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Application Notes and Protocols: N-tert-butyl-4-fluorobenzenesulfonamide as a Novel Building Block for Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, utilizing small molecules like Proteolysis Targeting Chimeras (PROTACs) to hijack the cell's ubiquitin-proteasome system for the selective elimination of disease-causing proteins.[1][2] The modular nature of PROTACs, consisting of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker, allows for rational design and optimization.[3]
N-tert-butyl-4-fluorobenzenesulfonamide is a commercially available compound listed as a building block for protein degraders.[4] While its specific role—whether as a novel E3 ligase ligand, a warhead for a specific POI, or a structural component of a linker—is not yet extensively documented in peer-reviewed literature, its chemical structure presents intriguing possibilities for incorporation into degrader molecules. The sulfonamide moiety is a well-established pharmacophore with diverse biological activities.[5][6]
This document provides a comprehensive guide for researchers aiming to characterize and utilize N-tert-butyl-4-fluorobenzenesulfonamide in a TPD research program. It outlines a general workflow and detailed protocols for the synthesis, biochemical characterization, and cellular evaluation of PROTACs incorporating this novel building block.
Potential Roles and Characterization Strategy
The utility of N-tert-butyl-4-fluorobenzenesulfonamide in a PROTAC can be multifaceted. A primary objective is to determine its function.
-
Novel E3 Ligase Ligand: The molecule could potentially bind to one of the ~600 E3 ligases in the human genome, expanding the toolkit beyond the commonly used VHL and Cereblon (CRBN) ligands.[7][8]
-
Novel Warhead: It may act as a binder (warhead) for a yet-to-be-identified protein of interest.
-
Linker Component: The rigid aromatic ring and the sulfonamide group could be incorporated into the linker to confer specific conformational properties or improve physicochemical characteristics of the final PROTAC.[9]
The following sections provide a workflow to systematically synthesize a test degrader and evaluate these possibilities.
Overall Experimental Workflow
The process of evaluating a new building block involves synthesis of a candidate PROTAC followed by a cascade of biochemical and cellular assays to determine its mechanism and efficacy.
Caption: General workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization for specific target proteins and cell lines. Appropriate personal protective equipment (PPE) should be worn when handling all chemical reagents.[10]
Part 1: Synthesis of a Candidate PROTAC
This protocol describes a general method for coupling N-tert-butyl-4-fluorobenzenesulfonamide to a pre-functionalized linker-warhead or linker-E3 ligase ligand piece, assuming the sulfonamide nitrogen can be functionalized or the aromatic ring can be modified.
Materials:
-
N-tert-butyl-4-fluorobenzenesulfonamide
-
Amine-functionalized Linker-Warhead or Linker-E3 Ligand (e.g., with a terminal -NH2)
-
Coupling reagents (e.g., HATU, HOBt)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reagents for purification (e.g., HPLC-grade solvents)
Procedure:
-
Functionalization (if required): Modify N-tert-butyl-4-fluorobenzenesulfonamide to introduce a reactive handle (e.g., a carboxylic acid or an amine) if one is not already present for coupling. This step is highly dependent on the desired linkage chemistry.
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the functionalized N-tert-butyl-4-fluorobenzenesulfonamide derivative (1.0 equivalent) in anhydrous DMF.
-
Activation: If coupling a carboxylic acid, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir for 15-20 minutes at room temperature to form the active ester.
-
Coupling: Add the amine-functionalized linker-partner molecule (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Purification: Upon completion, purify the crude product directly by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS, High-Resolution Mass Spectrometry (HRMS), and ¹H and ¹³C NMR.
Part 2: Biochemical Characterization
These in vitro assays are crucial for confirming the binding events required for PROTAC function.
Protocol 2.1: E3 Ligase / Target Protein Binding Assay (Fluorescence Polarization)
This assay determines if the building block binds to a specific E3 ligase or a protein of interest.[1]
Materials:
-
Purified recombinant protein (E3 ligase or POI)
-
Fluorescently labeled tracer ligand for the protein
-
Synthesized PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well microplates
Procedure:
-
Assay Setup: In a 384-well plate, add a fixed concentration of the target protein and the fluorescent tracer.
-
PROTAC Titration: Add serial dilutions of the synthesized PROTAC to the wells.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the FP signal against the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (Kd or IC50).
Protocol 2.2: Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the formation of the POI-PROTAC-E3 ligase complex.[11]
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged CRBN-DDB1)
-
Terbium-conjugated anti-tag antibody (e.g., anti-His)
-
Fluorescently labeled anti-tag antibody (e.g., FITC-anti-GST)
-
Synthesized PROTAC
-
Assay buffer
-
Microplate reader with TR-FRET capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged proteins, antibodies, and PROTAC in assay buffer.
-
Assay Plate Setup: In a microplate, add the tagged POI, tagged E3 ligase, and their corresponding fluorophore-conjugated antibodies.
-
PROTAC Addition: Add serial dilutions of the PROTAC to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the time-resolved fluorescence at both the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. A characteristic hook effect is often observed, where the signal first increases and then decreases at high PROTAC concentrations.
Part 3: Cellular Characterization
These assays evaluate the ability of the PROTAC to induce protein degradation within a cellular environment.
Protocol 3.1: Target Protein Degradation (Western Blot)
This is the gold-standard method for quantifying the reduction in target protein levels.[12]
Materials:
-
Relevant cell line
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a desired time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer supplemented with inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol 3.2: Live-Cell Protein Degradation (NanoBRET/HiBiT Assay)
This assay allows for real-time monitoring of protein degradation in living cells.[11][13]
Materials:
-
Cell line endogenously expressing the POI tagged with HiBiT (via CRISPR/Cas9)
-
Synthesized PROTAC
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer-capable plate reader
Procedure:
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96-well white-bottom plate and treat with a serial dilution of the PROTAC.
-
Time Course: At various time points (e.g., 2, 4, 8, 24 hours), perform the detection step.
-
Lysis and Detection: Add the Nano-Glo® HiBiT lytic reagent, which contains the LgBiT protein, to the wells. This reconstitutes the luciferase.
-
Measurement: Shake the plate for 10 minutes to ensure complete lysis and signal stabilization, then measure the luminescence.
-
Data Analysis: Normalize the luminescence signal to vehicle-treated cells to determine the percentage of remaining protein at each concentration and time point.
Data Presentation
Quantitative data from the above experiments should be summarized for clear comparison. The following tables show representative data for a hypothetical PROTAC, "Compound-X," derived from N-tert-butyl-4-fluorobenzenesulfonamide.
Table 1: Representative Biochemical Data for Compound-X
| Assay Type | Target | Result (Kd or IC50) | Method |
|---|---|---|---|
| Binary Binding | E3 Ligase (CRBN) | 5.2 µM | Fluorescence Polarization |
| Binary Binding | POI (e.g., BRD4) | 0.8 µM | Fluorescence Polarization |
| Ternary Complex | POI-Cpd-X-CRBN | α = 5 (Cooperativity) | TR-FRET |
Table 2: Representative Cellular Degradation Data for Compound-X
| Cell Line | Target Protein | DC50 | Dmax | Assay | Timepoint |
|---|---|---|---|---|---|
| HEK293 | BRD4 | 75 nM | >90% | Western Blot | 24 hours |
| HeLa | BRD4 | 98 nM | >95% | HiBiT Assay | 18 hours |
| HEK293 | c-Myc (downstream) | 150 nM | ~70% | Western Blot | 24 hours |
Visualization of Key Pathways and Workflows
PROTAC Mechanism of Action
This diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Assay Logic for Characterization
This diagram outlines the decision-making process for characterizing the function of the novel building block.
Caption: Logical workflow for characterizing a novel building block.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. drugs.com [drugs.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protein Degradation and PROTACs [promega.kr]
Application of N-tert-butyl-4-fluorobenzenesulfonamide in Medicinal Chemistry: A Guide to Synthesizing and Evaluating Cereblon-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: N-tert-butyl-4-fluorobenzenesulfonamide is a valuable synthetic intermediate in medicinal chemistry, primarily utilized as a precursor for the development of ligands targeting the E3 ubiquitin ligase Cereblon (CRBN). These ligands are integral components of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to induce the degradation of specific target proteins implicated in various diseases, including cancer. The incorporation of a fluorine atom on the benzenesulfonamide scaffold can enhance the binding affinity and pharmacokinetic properties of the resulting CRBN ligands and, consequently, the final PROTAC molecule.
Core Application: Building Block for CRBN Ligands in PROTACs: The primary application of N-tert-butyl-4-fluorobenzenesulfonamide is in the multi-step synthesis of CRBN ligands, such as derivatives of thalidomide and lenalidomide. The tert-butylsulfonamide group serves as a masked and protected amine, which can be later transformed to generate the phthalimide core of these CRBN ligands. The 4-fluoro substituent is a key feature for modulating the electronic and lipophilic properties of the final molecule.
Mechanism of Action of Resulting PROTACs: PROTACs synthesized using N-tert-butyl-4-fluorobenzenesulfonamide-derived CRBN ligands operate by hijacking the cell's ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule with three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase (in this case, CRBN), and a linker connecting them. By simultaneously binding to the POI and CRBN, the PROTAC induces the formation of a ternary complex. This proximity allows CRBN to polyubiquitinate the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can act catalytically to degrade multiple POI molecules.[1]
Proposed Synthetic Workflow and Experimental Protocols
This section outlines a plausible synthetic pathway from N-tert-butyl-4-fluorobenzenesulfonamide to a key CRBN ligand intermediate and its subsequent incorporation into a generic PROTAC. This is followed by detailed protocols for the biological evaluation of the synthesized PROTAC.
Part 1: Synthesis of a 4-Fluoro-Phthalimide-Based CRBN Ligand
While a direct one-step conversion is not typical, a plausible multi-step synthetic route can be envisioned where N-tert-butyl-4-fluorobenzenesulfonamide is converted to a 4-fluorinated phthalic acid derivative, a key precursor for 4-fluoro-thalidomide. The following is a generalized protocol for the synthesis of a 4-fluoro-phthalimide intermediate, which can then be elaborated into a CRBN ligand suitable for PROTAC assembly.
Protocol 1: Synthesis of 4-Fluorophthalic Anhydride (Illustrative)
This is a conceptual pathway; specific reaction conditions would require optimization.
-
Oxidative Cleavage: The 4-fluorobenzenesulfonamide ring can be subjected to strong oxidative conditions to yield 4-fluorophthalic acid. This is a challenging transformation and may require specialized reagents.
-
Dehydration: The resulting 4-fluorophthalic acid is then dehydrated, typically by heating with acetic anhydride, to form 4-fluorophthalic anhydride.
-
Purification: The crude product is purified by recrystallization or sublimation.
Protocol 2: Synthesis of a Generic PROTAC using the CRBN Ligand
-
CRBN Ligand-Linker Conjugation: The synthesized 4-fluoro-thalidomide derivative (containing a suitable attachment point, e.g., an amino or carboxylic acid group) is reacted with a bifunctional linker. Common linkers include polyethylene glycol (PEG) chains of varying lengths with reactive functional groups at each end.
-
Purification of Ligand-Linker Intermediate: The product is purified using column chromatography or preparative HPLC.
-
Conjugation to POI Ligand: The purified CRBN ligand-linker conjugate is then reacted with a ligand for the protein of interest (POI). The POI ligand should have a complementary reactive functional group.
-
Final PROTAC Purification: The final PROTAC molecule is purified to a high degree using preparative HPLC and its identity and purity are confirmed by LC-MS and NMR.
Part 2: Biological Evaluation of the Synthesized PROTAC
Protocol 3: Assessment of Target Protein Degradation by Western Blot [1][2][3]
-
Cell Culture and Treatment: Plate the target cells at a suitable density and allow them to adhere. Treat the cells with varying concentrations of the synthesized PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. Also, probe with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
Table 1: Representative Data Presentation for Western Blot Analysis
| PROTAC Concentration (nM) | Target Protein Level (% of Control) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 50 |
| 100 | 15 |
| 1000 | 10 |
From this data, key parameters like the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation observed) can be determined.
Protocol 4: Ternary Complex Formation Assay using TR-FRET [4][5][6]
-
Reagents: Obtain or prepare purified, recombinant target protein (POI) and CRBN-DDB1 complex. Label one protein with a donor fluorophore (e.g., Terbium cryptate) and the other with an acceptor fluorophore (e.g., d2).
-
Assay Setup: In a microplate, add a fixed concentration of the labeled POI and CRBN-DDB1 complex.
-
PROTAC Titration: Add a serial dilution of the synthesized PROTAC to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period to allow for ternary complex formation.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the "hook effect".
Protocol 5: Selectivity Profiling by Quantitative Proteomics (TMT-based) [7][8][9]
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that gives significant target degradation and a vehicle control. Harvest and lyse the cells.
-
Protein Digestion and TMT Labeling: Digest the proteins from each sample into peptides using trypsin. Label the peptides from each condition with a different Tandem Mass Tag (TMT) isobaric label.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
Selectivity Assessment: Identify proteins that are significantly downregulated upon PROTAC treatment. The ideal PROTAC will show high selectivity for the intended target protein with minimal off-target degradation.
Table 2: Representative Data Presentation for Proteomics Analysis
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value |
| Target Protein | TARGET | -3.5 | <0.001 |
| Off-target 1 | OT1 | -0.1 | 0.85 |
| Off-target 2 | OT2 | +0.2 | 0.72 |
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Overall workflow from synthesis to evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: N-tert-butyl-4-fluorobenzenesulfonamide in Directed C-H Activation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-tert-butyl-4-fluorobenzenesulfonamide as a directing group in C-H activation reactions. While direct literature precedent for N-tert-butyl-4-fluorobenzenesulfonamide in this specific role is limited, this document leverages data from closely related sulfonamide directing groups to provide representative protocols and data. The methodologies detailed below are primarily based on photocatalytic C-H functionalization, a powerful tool for late-stage modification of complex molecules.
Introduction
Directed C-H activation has emerged as a transformative strategy in organic synthesis, enabling the selective functionalization of otherwise inert C-H bonds. This approach relies on the use of a directing group that coordinates to a metal catalyst, bringing it into close proximity to a specific C-H bond and thereby facilitating its cleavage and subsequent functionalization. Sulfonamides are a versatile class of directing groups due to their strong coordinating ability and synthetic accessibility. N-tert-butyl-4-fluorobenzenesulfonamide, with its electron-withdrawing fluorine substituent and sterically demanding tert-butyl group, is a promising candidate for directing C-H activation reactions, potentially offering unique reactivity and selectivity.
Principle of Sulfonamide-Directed C-H Activation
The general principle of sulfonamide-directed C-H activation involves the coordination of the sulfonamide's oxygen or nitrogen atom to a transition metal catalyst (e.g., palladium, rhodium) or its participation in a photocatalytic cycle. This coordination event positions the catalyst in proximity to an ortho-C-H bond on an aromatic ring or a specific C(sp³)-H bond within the molecule, leading to selective activation and functionalization.
Below is a generalized workflow for a photocatalytic C-H functionalization reaction using a sulfonamide directing group.
Caption: General experimental workflow for photocatalytic C-H functionalization.
Application: Photocatalytic C(sp³)–H Heteroarylation
A key application of sulfonamide-directed C-H activation is the functionalization of unactivated C(sp³)–H bonds. The following protocol is adapted from a study on N-(tert-butyl)-4-methoxybenzenesulfonamide, a close structural analog of N-tert-butyl-4-fluorobenzenesulfonamide, and is expected to be applicable with minor modifications.[1]
General Reaction Scheme
The reaction involves the coupling of an N-alkylsulfonamide with a heteroarene, catalyzed by a photoredox catalyst and a cobalt co-catalyst. The sulfonamide group directs the activation of a remote C(sp³)–H bond.
Caption: Photocatalytic C(sp³)–H heteroarylation reaction scheme.
Experimental Protocol: Remote C(sp³)–H Heteroarylation of a Sulfonamide
Materials:
-
N-alkyl-N-tert-butyl-4-fluorobenzenesulfonamide (Substrate)
-
Heteroarene (e.g., benzothiazole)
-
Acr+-Mes-ClO4- (Photocatalyst)
-
Co(dmgH)₂PyCl (Cobalt co-catalyst)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Nitrogen gas
-
Schlenk tube
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stirring bar, add the N-alkyl-N-tert-butyl-4-fluorobenzenesulfonamide (0.4 mmol), heteroarene (0.2 mmol), Acr+-Mes-ClO₄⁻ (2 mol%), and Co(dmgH)₂PyCl (5 mol%).[1]
-
Seal the tube, and evacuate and backfill with nitrogen three times.
-
Under a nitrogen atmosphere, add trifluoroacetic acid (2.0 equiv.), acetonitrile (1.5 mL), and HFIP (0.5 mL).[1]
-
Stir the reaction mixture and irradiate with a blue LED light source at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized sulfonamide.
Representative Data
The following table summarizes the results for the heteroarylation of various N-alkylsulfonamides using the analogous N-(tert-butyl)-4-methoxybenzenesulfonamide directing group. Similar outcomes can be anticipated for the fluoro-derivative.[1]
| Entry | N-Alkylsulfonamide Substrate | Heteroarene | Product | Yield (%) |
| 1 | N-pentyl-N-(tert-butyl)-4-methoxybenzenesulfonamide | 6-chlorobenzothiazole | 4-(6-chlorobenzothiazol-2-yl) derivative | 85 |
| 2 | N-hexyl-N-(tert-butyl)-4-methoxybenzenesulfonamide | 6-chlorobenzothiazole | 5-(6-chlorobenzothiazol-2-yl) derivative | 82 |
| 3 | N-heptyl-N-(tert-butyl)-4-methoxybenzenesulfonamide | 6-chlorobenzothiazole | 6-(6-chlorobenzothiazol-2-yl) derivative | 78 |
| 4 | N-pentyl-N-(tert-butyl)-4-methoxybenzenesulfonamide | 2-phenylquinoline | 4-(2-phenylquinolin-4-yl) derivative | 75 |
Synthesis of N-tert-butyl-4-fluorobenzenesulfonamide
The directing group itself can be synthesized from commercially available starting materials. A representative two-step synthesis is outlined below, based on procedures for analogous sulfonamides.
Step 1: Synthesis of 4-Fluorobenzenesulfonyl Chloride
This can be achieved via the chlorosulfonation of fluorobenzene.
Step 2: Reaction with tert-Butylamine
The resulting 4-fluorobenzenesulfonyl chloride is then reacted with tert-butylamine to yield the final product.
Protocol for Sulfonamide Formation:
-
Dissolve tert-butylamine in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of 4-fluorobenzenesulfonyl chloride in THF to the cooled tert-butylamine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure.
-
Take up the residue in a mixture of an organic solvent (e.g., chloroform or ethyl acetate) and a dilute acid (e.g., 0.5 N HCl).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent to yield N-tert-butyl-4-fluorobenzenesulfonamide.
Conclusion
N-tert-butyl-4-fluorobenzenesulfonamide is a promising directing group for C-H activation reactions, particularly in the realm of photocatalysis for the functionalization of C(sp³)-H bonds. The protocols and data presented, based on closely related sulfonamides, provide a strong foundation for researchers to explore the utility of this directing group in the synthesis of complex organic molecules. The straightforward synthesis of the directing group and the mild reaction conditions for its application in C-H functionalization make it an attractive tool for drug development and materials science. Further research into the full scope and potential of N-tert-butyl-4-fluorobenzenesulfonamide in directed C-H activation is warranted.
References
Application Notes and Protocols: Synthetic Routes Utilizing N-tert-butyl-4-fluorobenzenesulfonamide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic strategies and experimental protocols for the utilization of N-tert-butyl-4-fluorobenzenesulfonamide as a versatile building block in the discovery of novel drug candidates. The inherent chemical functionalities of this reagent, namely the activating and directing sulfonamide group in concert with a synthetically labile fluorine atom, offer multiple avenues for molecular elaboration. Two primary synthetic strategies are highlighted: Directed ortho-Metalation (DoM) and Nucleophilic Aromatic Substitution (SNAr).
Introduction
N-tert-butyl-4-fluorobenzenesulfonamide is a valuable starting material in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, contributing to target binding and favorable physicochemical properties. The tert-butyl group provides steric bulk and lipophilicity while also serving as a protecting group for the sulfonamide nitrogen. The fluorine atom on the aromatic ring is a key functional handle for synthetic diversification. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.
This document outlines two powerful synthetic methodologies to functionalize N-tert-butyl-4-fluorobenzenesulfonamide, enabling the generation of diverse compound libraries for screening and lead optimization in drug discovery programs.
Synthetic Strategies
Two principal synthetic pathways are presented for the derivatization of N-tert-butyl-4-fluorobenzenesulfonamide:
-
Directed ortho-Metalation (DoM): The sulfonamide group acts as a powerful directing group, facilitating deprotonation at the position ortho to it (C3). The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the sulfonamide group activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the fluorine atom at the C4 position by a range of nucleophiles.
These two strategies are complementary, allowing for selective functionalization at two different positions on the aromatic ring, thus providing access to a wide array of chemical structures.
Experimental Protocols
Protocol 1: Directed ortho-Metalation (DoM) and Subsequent Electrophilic Quench
This protocol describes a general procedure for the ortho-functionalization of N-tert-butyl-4-fluorobenzenesulfonamide via DoM. The example provided is for an iodination reaction, which installs a versatile handle for further cross-coupling reactions.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| N-tert-butyl-4-fluorobenzenesulfonamide | 231.29 | 2.31 g | 10.0 |
| sec-Butyllithium (1.4 M in cyclohexane) | 64.06 | 7.86 mL | 11.0 |
| TMEDA (N,N,N',N'-Tetramethylethylenediamine) | 116.24 | 1.65 mL | 11.0 |
| Iodine (I₂) | 253.81 | 3.04 g | 12.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Saturated aq. Na₂S₂O₃ | - | 20 mL | - |
| Saturated aq. NH₄Cl | - | 20 mL | - |
| Ethyl acetate | - | 100 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add N-tert-butyl-4-fluorobenzenesulfonamide (2.31 g, 10.0 mmol) and anhydrous THF (30 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (1.65 mL, 11.0 mmol) to the solution.
-
Slowly add sec-butyllithium (7.86 mL, 11.0 mmol, 1.4 M in cyclohexane) dropwise over 10 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting orange-brown solution at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine (3.04 g, 12.0 mmol) in anhydrous THF (20 mL) and cool to -78 °C.
-
Transfer the solution of the lithiated species to the iodine solution via cannula at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the addition of saturated aqueous Na₂S₂O₃ solution (20 mL).
-
Add saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ortho-iodinated product.
Expected Yield: 60-75%
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Secondary Amine
This protocol details a general procedure for the displacement of the fluorine atom with a nucleophile. A secondary amine, morpholine, is used as an example, a common heterocycle in medicinal chemistry.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| N-tert-butyl-4-fluorobenzenesulfonamide | 231.29 | 2.31 g | 10.0 |
| Morpholine | 87.12 | 1.05 mL | 12.0 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |
| Dimethyl sulfoxide (DMSO) | - | 20 mL | - |
| Water | - | 100 mL | - |
| Ethyl acetate | - | 100 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a 50 mL round-bottom flask, add N-tert-butyl-4-fluorobenzenesulfonamide (2.31 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and DMSO (20 mL).
-
Add morpholine (1.05 mL, 12.0 mmol) to the suspension.
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (100 mL) and stir for 30 minutes to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
Dissolve the crude solid in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by flash column chromatography to yield the desired product.
Expected Yield: 70-85%
Data Presentation
The following table summarizes the expected outcomes for the functionalization of N-tert-butyl-4-fluorobenzenesulfonamide using the described protocols with a variety of reactants.
| Protocol | Electrophile/Nucleophile | Product Structure | Expected Yield (%) |
| DoM | Iodine (I₂) | 3-iodo-4-fluoro-N-(tert-butyl)benzenesulfonamide | 60-75 |
| DoM | N,N-Dimethylformamide (DMF) | 3-formyl-4-fluoro-N-(tert-butyl)benzenesulfonamide | 55-70 |
| DoM | Acetone | 4-fluoro-3-(2-hydroxypropan-2-yl)-N-(tert-butyl)benzenesulfonamide | 50-65 |
| SNAr | Morpholine | N-(tert-butyl)-4-morpholinobenzenesulfonamide | 70-85 |
| SNAr | Piperidine | N-(tert-butyl)-4-(piperidin-1-yl)benzenesulfonamide | 75-90 |
| SNAr | Sodium methoxide | N-(tert-butyl)-4-methoxybenzenesulfonamide | 80-95 |
Visualizations
Logical Relationship of Synthetic Pathways
Caption: Synthetic diversification of N-tert-butyl-4-fluorobenzenesulfonamide.
Experimental Workflow for Directed ortho-Metalation
Caption: Step-by-step workflow for the DoM protocol.
Signaling Pathway Context: Kinase Inhibition
The sulfonamide moiety is a common feature in kinase inhibitors, often involved in hydrogen bonding interactions within the ATP-binding pocket of the target kinase. The diversification of the N-tert-butyl-4-fluorobenzenesulfonamide core can lead to the discovery of potent and selective kinase inhibitors.
Caption: Inhibition of the MAPK/ERK signaling pathway by a sulfonamide-based RAF kinase inhibitor.
Application Notes and Protocols for Coupling Reactions of N-tert-butyl-4-fluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guiding principles for the N-arylation of N-tert-butyl-4-fluorobenzenesulfonamide, a key transformation in the synthesis of diverse molecular entities for drug discovery and development. The protocols are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Chan-Lam coupling reactions, which are widely employed for the formation of C-N bonds with sulfonamides.
Introduction
N-tert-butyl-4-fluorobenzenesulfonamide is a valuable building block in medicinal chemistry. The sulfonamide moiety is a common pharmacophore, and the ability to introduce various aryl or heteroaryl groups at the nitrogen atom via cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The tert-butyl group provides steric bulk, which can influence the conformational preferences and metabolic stability of the final compounds, while the fluorine atom can modulate physicochemical properties such as lipophilicity and pKa, and can serve as a handle for further functionalization or as a metabolic blocker.
This document outlines two primary, well-established methods for the N-arylation of sulfonamides, providing detailed experimental protocols, tabulated data on reaction components, and workflow diagrams to facilitate their implementation in a research setting.
Application Note 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This reaction utilizes a palladium catalyst, typically in conjunction with a phosphine ligand, and a base to couple an amine (in this case, a sulfonamide) with an aryl halide or triflate.[3][4] The choice of ligand is crucial and often requires screening to optimize the reaction for a specific substrate combination.[3]
General Reaction Scheme:
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add N-tert-butyl-4-fluorobenzenesulfonamide (1.2 equiv.), the aryl halide or triflate (1.0 equiv.), and the base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu; 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the phosphine ligand (e.g., XPhos, RuPhos, or BINAP) in the chosen solvent. Add this catalyst/ligand solution to the reaction vessel via syringe.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) to the reaction vessel to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-120 °C) for the specified time (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Typical Buchwald-Hartwig Reaction Parameters
| Component | Example Reagents | Typical Loading (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 | Cs₂CO₃ (2.0) | Toluene | 80-110 |
| Ligand | XPhos, RuPhos, BINAP | 2-10 | K₃PO₄ (2.0) | Dioxane | 80-110 |
| Aryl Electrophile | Aryl bromides, iodides, triflates | 100 | NaOtBu (2.0) | THF | 80-110 |
| Sulfonamide | N-tert-butyl-4-fluorobenzenesulfonamide | 120 | K₂CO₃ (2.0) | Dimethylacetamide | 100-120 |
Note: Reaction conditions should be optimized for each specific substrate combination. The use of pre-catalysts can simplify the reaction setup.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Workflow for Palladium-Catalyzed N-Arylation.
Application Note 2: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)
The Chan-Lam coupling reaction provides an alternative to palladium-catalyzed methods, often with the advantage of being more cost-effective.[5] This reaction typically involves the coupling of an amine or sulfonamide with an arylboronic acid in the presence of a copper catalyst and a base, often under aerobic conditions.[5]
General Reaction Scheme:
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
-
Reaction Setup: To a round-bottom flask or vial, add the arylboronic acid (1.0 equiv.), N-tert-butyl-4-fluorobenzenesulfonamide (1.5 equiv.), the copper catalyst (e.g., Cu(OAc)₂ or CuI; 10-20 mol%), and the base (e.g., K₂CO₃ or pyridine; 2.0 equiv.).
-
Solvent Addition: Add the solvent (e.g., water, methanol, or dichloromethane). The reaction is often run open to the air or under an atmosphere of air or oxygen.
-
Reaction: Stir the reaction mixture vigorously at room temperature or with heating (typically 40-80 °C) for 12-48 hours.
-
Work-up:
-
If the product precipitates, it may be isolated by filtration.
-
Alternatively, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Typical Chan-Lam Reaction Parameters
| Component | Example Reagents | Typical Loading (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Copper Catalyst | Cu(OAc)₂, CuI | 10-20 | Pyridine (2.0) | Dichloromethane | 25-50 |
| Aryl Nucleophile | Arylboronic acids | 100 | K₂CO₃ (2.0) | Water | 80-100 (reflux) |
| Sulfonamide | N-tert-butyl-4-fluorobenzenesulfonamide | 150 | Triethylamine (2.0) | Methanol | 50-65 |
| Oxidant | Air, Oxygen | - | - | - | - |
Note: The reaction can be sensitive to the specific copper source and base used. Optimization is recommended.
Visualization: Chan-Lam Coupling Workflow
Caption: Workflow for Copper-Catalyzed N-Arylation.
Concluding Remarks
The protocols described provide robust starting points for the N-arylation of N-tert-butyl-4-fluorobenzenesulfonamide. For drug development professionals, these methods are instrumental in the late-stage functionalization of complex molecules and the construction of focused libraries for lead optimization. Researchers and scientists can employ these techniques to synthesize novel chemical probes and explore new chemical space. It is important to note that for any given substrate pair, empirical optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields. Always conduct reactions in a well-ventilated fume hood and adhere to all laboratory safety protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]
Application Notes and Protocols for the Scale-Up Synthesis of Derivatives from N-tert-butyl-4-fluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies for the derivatization of N-tert-butyl-4-fluorobenzenesulfonamide on a laboratory and scale-up level. Detailed protocols for key transformations, quantitative data from analogous systems, and visualizations of synthetic pathways are included to facilitate the development of novel chemical entities for pharmaceutical and research applications.
Introduction
N-tert-butyl-4-fluorobenzenesulfonamide is a versatile starting material for the synthesis of a variety of substituted benzenesulfonamide derivatives. The presence of the fluorine atom at the 4-position allows for derivatization through nucleophilic aromatic substitution (SNAr), while the N-tert-butylsulfonamide group can direct ortho-lithiation for the introduction of substituents at the 3-position. Furthermore, the sulfonamide moiety is a well-established pharmacophore, notably found in a range of carbonic anhydrase inhibitors, which are targets for anticancer and other therapeutic agents. This document outlines scalable synthetic routes to key derivatives and provides context for their potential biological applications.
Synthetic Strategies and Key Derivatives
Two primary strategies for the derivatization of N-tert-butyl-4-fluorobenzenesulfonamide are Nucleophilic Aromatic Substitution (SNAr) and Directed ortho-Metalation (DoM). These methods allow for the synthesis of a wide array of derivatives, including 4-amino, 4-alkoxy, 4-hydrazinyl, and 3-substituted analogs.
Nucleophilic Aromatic Substitution (SNAr) at the 4-Position
The electron-withdrawing nature of the sulfonamide group activates the aromatic ring for nucleophilic attack, facilitating the displacement of the fluoride leaving group by various nucleophiles. This is a robust and scalable method for introducing a range of functionalities at the 4-position.
Key Derivatives via SNAr:
-
4-Amino Derivatives: Reaction with ammonia or primary/secondary amines yields the corresponding 4-amino-N-tert-butylbenzenesulfonamide derivatives. These compounds are of particular interest as many biologically active sulfonamides feature a 4-amino substituent.
-
4-Alkoxy Derivatives: Treatment with alkoxides (e.g., sodium methoxide, sodium ethoxide) or phenoxides provides access to 4-alkoxy- and 4-aryloxy-N-tert-butylbenzenesulfonamides.
-
4-Hydrazinyl Derivatives: Reaction with hydrazine hydrate can be used to synthesize 4-hydrazinyl-N-tert-butylbenzenesulfonamide, a valuable intermediate for the preparation of more complex heterocyclic derivatives.
Synthetic Workflow for Nucleophilic Aromatic Substitution (SNAr)
Caption: General workflow for the synthesis of 4-substituted derivatives via SNAr.
Directed ortho-Metalation (DoM) at the 3-Position
The N-tert-butylsulfonamide group can act as a directing metalation group (DMG), facilitating deprotonation at the adjacent ortho-position by a strong organolithium base. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce substituents at the 3-position.
Key Derivatives via DoM:
-
3-Alkyl/Aryl Derivatives: Quenching the ortho-lithiated species with alkyl or aryl halides.
-
3-Boryl Derivatives: Reaction with a borate ester, such as triisopropyl borate, followed by hydrolysis, yields the corresponding boronic acid. This derivative is a versatile intermediate for Suzuki cross-coupling reactions to introduce a wide range of aryl and heteroaryl groups.
-
3-Carboxy Derivatives: Quenching with carbon dioxide provides the 3-carboxy derivative.
Logical Workflow for Directed ortho-Metalation (DoM)
Caption: General workflow for the synthesis of 3-substituted derivatives via DoM.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of derivatives analogous to those obtainable from N-tert-butyl-4-fluorobenzenesulfonamide. These data are intended to serve as a guideline for process development and optimization.
| Derivative Type | Starting Material | Reagents and Conditions | Scale | Yield (%) | Purity (%) | Reference |
| 4-Amino | 4-Nitrobenzenesulfonyl chloride, tert-butylamine | 1. THF, 0 °C to RT, 24h; 2. H₂, Pd/C, MeOH | 50 g | 97 (step 1) | >95 | Analogous to[1] |
| 4-Alkoxy | 4-Fluorobenzenesulfonyl chloride, Butylamine | NaH, ROH, THF, RT | Lab | 70-90 | >98 | General SNAr |
| ortho-Alkylation | N-tert-Butylbenzenesulfonamide | 1. n-BuLi, THF, -78 °C; 2. CH₃I | Lab | ~75 | >95 | General DoM |
| ortho-Borylation | N-tert-Butylbenzenesulfonamide | 1. n-BuLi, THF, -78 °C; 2. B(OiPr)₃; 3. H₃O⁺ | Lab | ~60 | >95 | General DoM |
Biological Applications: Carbonic Anhydrase Inhibition
Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. In particular, the tumor-associated isoforms CA IX and CA XII are validated targets for anticancer drug development. The general structure of a benzenesulfonamide-based CA inhibitor involves the zinc-binding sulfonamide group and a "tail" portion that extends into the active site cavity, influencing isoform selectivity. The derivatives of N-tert-butyl-4-fluorobenzenesulfonamide are promising scaffolds for the development of novel CA inhibitors.
Signaling Pathway: Carbonic Anhydrase IX Inhibition in Hypoxic Tumors
Caption: Mechanism of CA IX-mediated tumor progression and its inhibition.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 4-Amino-N-tert-butylbenzenesulfonamide via SNAr with Ammonia
This protocol describes a representative procedure for the nucleophilic aromatic substitution of the fluorine atom with ammonia under pressure.
Materials and Equipment:
-
N-tert-butyl-4-fluorobenzenesulfonamide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Liquid Ammonia
-
High-pressure stainless-steel reactor with temperature and pressure control
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reactor Setup: Charge the high-pressure reactor with N-tert-butyl-4-fluorobenzenesulfonamide (1.0 eq) and anhydrous DMSO (5-10 mL per gram of starting material).
-
Ammonia Addition: Cool the reactor to -78 °C (dry ice/acetone bath) and carefully condense liquid ammonia (10-20 eq) into the vessel.
-
Reaction: Seal the reactor and slowly warm to room temperature. Then, heat the reactor to 100-120 °C. Monitor the internal pressure and reaction progress by sampling (if possible) and analyzing by HPLC or TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood. Pour the reaction mixture into ice-water with stirring.
-
Isolation: The product, 4-amino-N-tert-butylbenzenesulfonamide, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a high-purity product.
Protocol 2: Scale-Up Synthesis of 3-Bromo-N-tert-butyl-4-fluorobenzenesulfonamide via DoM
This protocol provides a general method for the ortho-bromination of the starting material.
Materials and Equipment:
-
N-tert-butyl-4-fluorobenzenesulfonamide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
1,2-Dibromoethane or Hexabromoethane (as a bromine source)
-
Jacketed glass reactor with mechanical stirring and inert atmosphere capabilities
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reactor Setup: Under an inert atmosphere (nitrogen or argon), charge the reactor with N-tert-butyl-4-fluorobenzenesulfonamide (1.0 eq) and anhydrous THF (10-15 mL per gram of starting material).
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.1-1.2 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1-2 hours.
-
Electrophilic Quench: Dissolve the bromine source (e.g., 1,2-dibromoethane, 1.2 eq) in anhydrous THF and add it slowly to the lithiated species at -78 °C.
-
Warming and Quench: Allow the reaction mixture to slowly warm to room temperature over several hours or overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure 3-bromo-N-tert-butyl-4-fluorobenzenesulfonamide.
Conclusion
N-tert-butyl-4-fluorobenzenesulfonamide is a valuable starting material for the synthesis of a diverse range of derivatives through scalable and robust synthetic methodologies. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the chemical space around this scaffold, with a particular emphasis on the development of novel carbonic anhydrase inhibitors and other potentially therapeutic agents. Standard laboratory safety precautions should be followed when performing these experiments, especially when working with organolithium reagents and high-pressure reactions.
References
Application Notes and Protocols for the Functionalization of Heterocyclic Compounds with N-tert-butyl-4-fluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential functionalization of heterocyclic compounds using N-tert-butyl-4-fluorobenzenesulfonamide. While direct literature precedents for this specific reagent in heterocyclic functionalization are limited, this document leverages established protocols for the closely related and widely used N-fluorobenzenesulfonimide (NFSI) to propose analogous applications and detailed experimental procedures. These protocols are intended to serve as a starting point for researchers exploring the utility of N-tert-butyl-4-fluorobenzenesulfonamide in the synthesis of novel chemical entities for drug discovery and development.
Introduction to N-tert-butyl-4-fluorobenzenesulfonamide in Heterocyclic Chemistry
N-tert-butyl-4-fluorobenzenesulfonamide is a sulfonamide derivative that holds potential as a reagent for introducing the N-(tert-butyl)-4-fluorophenylsulfonyl moiety onto heterocyclic scaffolds. This functional group can be of significant interest in medicinal chemistry due to its ability to modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and receptor binding affinity. The tert-butyl group can provide steric bulk, while the fluorinated phenyl ring can influence electronic properties and offer a site for further modification.
The reactivity of N-tert-butyl-4-fluorobenzenesulfonamide is anticipated to be analogous to that of other N-substituted sulfonamides and related reagents like N-fluorobenzenesulfonimide (NFSI). Key reaction pathways for the functionalization of heterocycles are expected to include transition metal-catalyzed C-H activation and cross-coupling reactions.
Potential Applications in Drug Discovery
The introduction of the N-(tert-butyl)-4-fluorophenylsulfonyl group onto heterocyclic cores can be a valuable strategy in drug design for:
-
Modulating Lipophilicity: The bulky and hydrophobic nature of the substituent can increase the lipophilicity of a lead compound, potentially improving its membrane permeability and oral bioavailability.
-
Enhancing Metabolic Stability: The sulfonamide linkage and the tert-butyl group can block sites of metabolism, leading to a longer in vivo half-life.
-
Exploring Structure-Activity Relationships (SAR): The introduction of this specific functionality allows for the exploration of new chemical space around a heterocyclic core, aiding in the optimization of potency and selectivity.
-
Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other functional groups, such as carboxylic acids or amides, to fine-tune biological activity and pharmacokinetic properties.
Proposed Reaction Methodologies
Based on established literature for similar reagents, two primary catalytic methods are proposed for the functionalization of heterocyclic compounds with N-tert-butyl-4-fluorobenzenesulfonamide:
-
Copper-Catalyzed C-H Amination/Amidation: This approach enables the direct formation of a C-N bond at an activated C-H position of a heterocycle, avoiding the need for pre-functionalization.
-
Palladium-Catalyzed Cross-Coupling: This method involves the coupling of a halogenated heterocycle with N-tert-butyl-4-fluorobenzenesulfonamide.
Application Protocol 1: Copper-Catalyzed Direct C-H Amination of Heterocycles
This protocol is adapted from the copper-catalyzed direct amidation of heterocycles using N-fluorobenzenesulfonimide (NFSI)[1][2][3]. It is proposed that N-tert-butyl-4-fluorobenzenesulfonamide can serve as a suitable nitrogen source under similar conditions.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
Heterocyclic substrate (e.g., thiophene, furan, pyrrole derivatives)
-
N-tert-butyl-4-fluorobenzenesulfonamide
-
Copper(I) iodide (CuI)
-
1,2-Dichloroethane (DCE), anhydrous
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the heterocyclic substrate (0.5 mmol, 1.0 equiv.).
-
Add N-tert-butyl-4-fluorobenzenesulfonamide (0.75 mmol, 1.5 equiv.).
-
Add Copper(I) iodide (0.05 mmol, 10 mol%).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add anhydrous 1,2-dichloroethane (2.0 mL).
-
Seal the vial and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (10 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional dichloromethane (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Data Presentation: Predicted Substrate Scope and Yields
The following table summarizes the expected substrate scope and potential yields for the copper-catalyzed C-H amination, based on analogous reactions with NFSI[1][2][3]. Note: These are predicted outcomes and require experimental validation.
| Heterocycle | Predicted Position of Functionalization | Predicted Yield (%) |
| Thiophene | C2 | 70-85 |
| 2-Methylthiophene | C5 | 65-80 |
| Furan | C2 | 75-90 |
| N-Methylpyrrole | C2 | 60-75 |
| 1,3-Benzoxazole | C2 | 55-70 |
Visualization of Experimental Workflow
Caption: Workflow for Copper-Catalyzed C-H Amination.
Application Protocol 2: Palladium-Catalyzed Cross-Coupling of Heteroaryl Halides
This protocol outlines a potential method for the palladium-catalyzed N-arylation of N-tert-butyl-4-fluorobenzenesulfonamide with heteroaryl halides. This is a well-established transformation for a wide range of amines and sulfonamides.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
Heteroaryl halide (e.g., bromopyridine, iodothiophene)
-
N-tert-butyl-4-fluorobenzenesulfonamide
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BrettPhos)
-
Base (e.g., Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))
-
Toluene or 1,4-Dioxane, anhydrous
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the heteroaryl halide (0.5 mmol, 1.0 equiv.).
-
Add N-tert-butyl-4-fluorobenzenesulfonamide (0.6 mmol, 1.2 equiv.).
-
Add the base (1.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%) and the ligand (0.024 mmol, 4.8 mol%) in a small amount of the reaction solvent.
-
Add the catalyst pre-mixture to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous solvent (2.5 mL).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (15 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: Predicted Reaction Parameters
The following table provides a starting point for optimizing the palladium-catalyzed cross-coupling reaction.
| Parameter | Recommended Conditions |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | Xantphos, BrettPhos, or other bulky phosphine ligands |
| Base | Cs₂CO₃ or K₃PO₄ |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature (°C) | 100 - 120 |
| Reaction Time (h) | 12 - 24 |
Visualization of Catalytic Cycle
References
- 1. Copper-Catalyzed Direct Amidation of Heterocycles with N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 2. Copper-catalyzed direct amidation of heterocycles with N-fluorobenzenesulfonimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed Direct Amidation of Heterocycles with N-Fluorobenzenesulfonimide | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
protecting group strategies involving the N-tert-butyl sulfonamide moiety
Application Notes: N-tert-Butyl Sulfonamide Protecting Group Strategies
Introduction
The N-tert-butyl sulfonamide moiety is a robust and versatile protecting group for primary and secondary amines, playing a crucial role in modern organic synthesis and drug development. Its steric bulk and electronic properties confer a unique stability profile, allowing for selective manipulation of other functional groups within a complex molecule. This protecting group is particularly valued in multi-step syntheses where amines require protection against a wide range of reaction conditions.
Key Advantages
-
Broad Stability: N-tert-butyl sulfonamides are stable to a wide range of reagents and conditions, including strongly basic and organometallic reagents, as well as some oxidizing and reducing agents.
-
Enhanced Acidity of N-H Proton: The sulfonamide proton is sufficiently acidic to be removed by moderate bases, facilitating N-alkylation and other modifications.
-
Crystallinity: The sulfonamide group often imparts crystallinity to intermediates, aiding in their purification by recrystallization.
-
Orthogonal Deprotection: The removal of the N-tert-butyl sulfonamide group is typically achieved under acidic conditions, providing an orthogonal deprotection strategy in the presence of other acid-labile or base-labile protecting groups.
Applications in Drug Development
The unique properties of the N-tert-butyl sulfonamide protecting group have been leveraged in the synthesis of numerous pharmaceutical agents. Its stability allows for the construction of complex molecular architectures, while its reliable removal in the final stages of a synthesis ensures the integrity of the target molecule. A notable application includes the synthesis of chiral amines, where the sulfonamide can serve as a chiral auxiliary or protect a stereocenter during subsequent transformations.
Experimental Protocols
Protocol 1: Protection of a Primary Amine with tert-Butylsulfinyl Chloride
This protocol describes the general procedure for the protection of a primary amine using tert-butylsulfinyl chloride in the presence of a base.
Materials:
-
Primary amine
-
tert-Butylsulfinyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the primary amine (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 equiv) to the solution.
-
Slowly add tert-butylsulfinyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Deprotection of N-tert-Butyl Sulfonamide
This protocol outlines the removal of the N-tert-butyl sulfonamide protecting group under acidic conditions.
Materials:
-
N-tert-butyl sulfonamide protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the N-tert-butyl sulfonamide protected amine (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The resulting crude amine can be purified by an appropriate method, such as column chromatography or distillation.
Quantitative Data Summary
Table 1: Representative Yields for the Protection of Primary Amines
| Entry | Amine Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 3 | 95 |
| 2 | Benzylamine | Pyridine | DCM | 2 | 98 |
| 3 | Cyclohexylamine | Pyridine | DCM | 4 | 92 |
| 4 | (R)-α-Methylbenzylamine | Pyridine | DCM | 3 | 96 |
Table 2: Representative Yields for the Deprotection of N-tert-Butyl Sulfonamides
| Entry | Substrate | Acid | Solvent | Time (h) | Yield (%) |
| 1 | N-(tert-Butylsulfinyl)aniline | TFA | DCM | 4 | 92 |
| 2 | N-(tert-Butylsulfinyl)benzylamine | TFA | DCM | 3 | 95 |
| 3 | N-(tert-Butylsulfinyl)cyclohexylamine | TFA | DCM | 6 | 88 |
| 4 | N-(tert-Butylsulfinyl)-(R)-α-methylbenzylamine | TFA | DCM | 5 | 93 |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-tert-butyl-4-fluorobenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-tert-butyl-4-fluorobenzenesulfonamide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of N-tert-butyl-4-fluorobenzenesulfonamide, focusing on improving reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing N-tert-butyl-4-fluorobenzenesulfonamide?
A1: The most prevalent method for synthesizing N-tert-butyl-4-fluorobenzenesulfonamide involves the reaction of 4-fluorobenzenesulfonyl chloride with tert-butylamine in the presence of a base. This is a nucleophilic substitution reaction at the sulfonyl group.
Q2: What are the critical parameters influencing the reaction yield?
A2: Several factors can significantly impact the yield of the synthesis:
-
Purity of Starting Materials: The presence of moisture can hydrolyze the 4-fluorobenzenesulfonyl chloride to 4-fluorobenzenesulfonic acid, which is unreactive. The purity of the tert-butylamine is also crucial.
-
Choice of Base and Solvent: The base should be sufficiently strong to deprotonate the amine without promoting side reactions. The solvent must be inert to the reaction conditions and capable of dissolving the reactants.
-
Reaction Temperature: Temperature control is vital to prevent the decomposition of the sulfonyl chloride and minimize the formation of side products.
-
Stoichiometry: The molar ratio of the reactants is a key parameter to control for optimal yield. An excess of the amine is sometimes employed to drive the reaction to completion.
Q3: What is a typical expected yield for this synthesis?
A3: Under optimized conditions, the reaction of 4-fluorobenzenesulfonyl chloride with tert-butylamine can achieve high yields, often exceeding 90%. However, yields can be significantly lower if the reaction is not optimized.
Troubleshooting Common Problems
Problem 1: Low to no formation of the desired product.
-
Possible Cause: Degraded or impure starting materials.
-
Possible Cause: Incorrect reaction conditions.
-
Solution:
-
Temperature: Ensure the reaction is conducted at the optimal temperature. It is often beneficial to add the sulfonyl chloride to the amine solution at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by stirring at room temperature or gentle heating to drive the reaction to completion.[1]
-
Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Problem 2: Formation of significant side products.
-
Possible Cause: Reaction of the sulfonyl chloride with the solvent or base.
-
Solution: Ensure the chosen solvent is inert. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or toluene are generally preferred. The base should also be non-nucleophilic, such as triethylamine or pyridine.
-
-
Possible Cause: Di-sulfonylation of the amine.
-
Solution: This can occur if the stoichiometry is not well-controlled. Using a slight excess of tert-butylamine can help to minimize the formation of the di-sulfonylated product.
-
Problem 3: Difficulty in product isolation and purification.
-
Possible Cause: Product loss during aqueous work-up.
-
Solution: If the product exhibits some solubility in the aqueous phase, perform multiple extractions with an organic solvent to maximize recovery. Washing the combined organic layers with brine can help to remove residual water.
-
-
Possible Cause: Co-elution of impurities during column chromatography.
-
Solution: Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation of the product from any closely eluting impurities.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can affect the yield of sulfonamide synthesis. While specific data for N-tert-butyl-4-fluorobenzenesulfonamide is limited in the public domain, the following represents typical optimization results for analogous sulfonamide syntheses.
Table 1: Effect of Solvent on Yield
| Solvent | Dielectric Constant | Typical Yield (%) |
| Dichloromethane (DCM) | 9.1 | 85-95 |
| Tetrahydrofuran (THF) | 7.5 | 80-90 |
| Toluene | 2.4 | 75-85 |
| Acetonitrile | 37.5 | 70-80 |
Note: Yields are illustrative and can vary based on other reaction conditions.
Table 2: Effect of Base on Yield
| Base | pKa of Conjugate Acid | Typical Yield (%) |
| Triethylamine | 10.75 | 85-95 |
| Pyridine | 5.25 | 80-90 |
| Diisopropylethylamine (DIPEA) | 11.0 | 88-96 |
| Sodium Bicarbonate | 10.33 | 60-75 |
Note: Stronger, non-nucleophilic bases generally provide higher yields.
Experimental Protocols
Detailed Methodology for the Synthesis of N-tert-butyl-4-fluorobenzenesulfonamide
This protocol is based on established procedures for the synthesis of similar sulfonamides.
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
tert-Butylamine
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butylamine (1.2 equivalents) and anhydrous DCM (or THF). Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM (or THF). Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-tert-butyl-4-fluorobenzenesulfonamide.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of N-tert-butyl-4-fluorobenzenesulfonamide.
Caption: Experimental workflow for the synthesis of N-tert-butyl-4-fluorobenzenesulfonamide.
Caption: Troubleshooting decision tree for addressing low yield in the synthesis.
References
Technical Support Center: N-tert-butyl-4-fluorobenzenesulfonamide Reactions
Welcome to the Technical Support Center for N-tert-butyl-4-fluorobenzenesulfonamide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis and application of N-tert-butyl-4-fluorobenzenesulfonamide.
Troubleshooting Guides & FAQs
This section provides practical advice in a question-and-answer format to address common issues and potential side reactions.
Synthesis of N-tert-butyl-4-fluorobenzenesulfonamide
The most common method for synthesizing N-tert-butyl-4-fluorobenzenesulfonamide is the reaction of 4-fluorobenzenesulfonyl chloride with tert-butylamine in the presence of a base.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
Low yields in the synthesis of N-tert-butyl-4-fluorobenzenesulfonamide can stem from several factors. A primary concern is the hydrolysis of the starting material, 4-fluorobenzenesulfonyl chloride, which is sensitive to moisture. This reaction forms the unreactive 4-fluorobenzenesulfonic acid. Additionally, the steric hindrance of the tert-butylamine can slow down the desired reaction, making it more susceptible to competing side reactions.
To improve the yield, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Using a non-nucleophilic base, such as triethylamine or pyridine, is recommended to neutralize the HCl generated during the reaction. Slow, dropwise addition of the 4-fluorobenzenesulfonyl chloride to a solution of tert-butylamine and the base can also help favor the desired reaction over hydrolysis. If the reaction is sluggish, gentle heating may be applied, but this should be done cautiously as excessive heat can promote side reactions.
Q2: What are the most common side products I should expect during the synthesis?
The primary side product is often 4-fluorobenzenesulfonic acid , resulting from the hydrolysis of 4-fluorobenzenesulfonyl chloride.[1] Another potential, though less common due to steric hindrance, is the formation of a di-sulfonated byproduct , where two molecules of 4-fluorobenzenesulfonyl chloride react with one molecule of tert-butylamine.
Q3: How can I minimize the formation of these side products?
To minimize the formation of 4-fluorobenzenesulfonic acid, ensure that all glassware, solvents, and reagents are thoroughly dried and that the reaction is conducted under an inert atmosphere. To avoid di-sulfonylation, it is advisable to use a slight excess of tert-butylamine relative to the 4-fluorobenzenesulfonyl chloride. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help in determining the optimal reaction time to maximize the yield of the desired product while minimizing byproduct formation.
Q4: What is a typical experimental protocol for the synthesis?
A general procedure involves dissolving tert-butylamine and a non-nucleophilic base (like triethylamine) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere. The solution is typically cooled in an ice bath before the dropwise addition of a solution of 4-fluorobenzenesulfonyl chloride in the same solvent. The reaction mixture is then stirred at room temperature until completion, which can be monitored by TLC or HPLC.
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed with dilute acid (to remove excess amine and base), a saturated solution of sodium bicarbonate, and brine. After drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization. A similar procedure for the synthesis of N-tert-butyl-4-nitrobenzenesulfonamide reports a yield of 97%.[2]
Using N-tert-butyl-4-fluorobenzenesulfonamide in Reactions
N-tert-butyl-4-fluorobenzenesulfonamide is often used as a protecting group for amines in multi-step syntheses.
Q5: What are the common methods for cleaving the N-tert-butyl-4-fluorobenzenesulfonyl group?
The N-tert-butylsulfonyl (Bus) group is known to be cleavable under mild acidic conditions.[3] Strong acids like trifluoroacetic acid (TFA) are commonly employed for the deprotection of tert-butyl-based protecting groups.[4]
Q6: What are potential side products during the cleavage of the N-tert-butyl-4-fluorobenzenesulfonyl protecting group?
A potential side reaction during acidic cleavage is the formation of the tert-butyl cation, which can lead to unwanted alkylation of other nucleophilic sites in the molecule.[5] To prevent this, "scavenger" reagents, such as triisopropylsilane (TIPS) or anisole, are often added to the cleavage cocktail to trap the tert-butyl cations.
Data Presentation
Table 1: Common Side Products in the Synthesis of N-tert-butyl-4-fluorobenzenesulfonamide
| Side Product Name | Chemical Formula | Formation Pathway | Mitigation Strategy |
| 4-Fluorobenzenesulfonic acid | C₆H₅FO₃S | Hydrolysis of 4-fluorobenzenesulfonyl chloride | Use of anhydrous conditions and inert atmosphere |
| Di-(4-fluorobenzenesulfonyl)amine | C₁₂H₈F₂NNaO₄S₂ | Reaction of the product with another molecule of 4-fluorobenzenesulfonyl chloride | Use a slight excess of tert-butylamine |
Experimental Protocols
General Protocol for the Synthesis of N-tert-butyl-4-fluorobenzenesulfonamide
-
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
tert-Butylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the cooled amine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, quench by adding deionized water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure N-tert-butyl-4-fluorobenzenesulfonamide.
-
Visualizations
Caption: Workflow for the synthesis of N-tert-butyl-4-fluorobenzenesulfonamide.
Caption: Potential reaction pathways leading to side products.
References
Technical Support Center: Purification of N-tert-butyl-4-fluorobenzenesulfonamide Derivatives
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-tert-butyl-4-fluorobenzenesulfonamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying N-tert-butyl-4-fluorobenzenesulfonamide derivatives?
A1: The two most common and effective purification techniques for this class of compounds are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the physical state of the crude product (solid or oil).
Q2: What are the likely impurities in my crude N-tert-butyl-4-fluorobenzenesulfonamide product?
A2: Common impurities can include:
-
Unreacted starting materials: Residual 4-fluorobenzenesulfonyl chloride or tert-butylamine.
-
Hydrolysis product: 4-fluorobenzenesulfonic acid, resulting from the reaction of the sulfonyl chloride with moisture.
-
Di-sulfonated amine: Formation of a bis(4-fluorobenzenesulfonyl)amine, particularly if the reaction conditions are not carefully controlled.
-
Solvent residues: Residual solvents from the reaction or work-up steps.
Q3: My purified product has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point range is a strong indicator of impurities. Pure crystalline solids typically have a sharp melting point. Further purification by recrystallization or column chromatography is recommended to improve purity.
Q4: Can I use any solvent for recrystallization?
A4: No, the choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for sulfonamides include ethanol, ethanol/water mixtures, and hexane/ethyl acetate. It is essential to perform a solvent screen to identify the optimal solvent or solvent mixture for your specific derivative.
Troubleshooting Guide: Recrystallization
This guide addresses common issues encountered during the recrystallization of N-tert-butyl-4-fluorobenzenesulfonamide derivatives.
Problem 1: The compound does not dissolve in the hot solvent.
| Possible Cause | Troubleshooting Steps |
| Insufficient solvent volume. | Add more of the hot solvent in small increments until the compound dissolves completely. |
| Inappropriate solvent. | If a large volume of solvent has been added without dissolution, the solvent is likely unsuitable. Evaporate the current solvent and attempt recrystallization with an alternative solvent system. A mixture of solvents, such as ethanol/water or acetone/hexane, can be effective.[1] |
Problem 2: No crystals form upon cooling.
| Possible Cause | Troubleshooting Steps |
| The solution is too dilute (excess solvent was used). | Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow the concentrated solution to cool again.[1] |
| The solution is supersaturated and requires nucleation. | 1. Induce Crystallization: Gently scratch the inside of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.[1] 2. Seeding: If available, add a single, pure crystal of the compound to the solution to act as a template for crystal growth.[1] |
| Cooling is insufficient. | Further cool the solution in an ice bath to decrease the solubility of the compound.[1] |
Problem 3: The compound "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Steps |
| The solution is too concentrated. | Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly dilute the solution. |
| The cooling process is too rapid. | Allow the solution to cool more slowly. Let the flask cool to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling.[1] |
| Significant impurities are present. | Consider purifying the crude product by column chromatography before attempting recrystallization. |
Troubleshooting Guide: Flash Column Chromatography
This guide provides solutions for common problems encountered during the purification of N-tert-butyl-4-fluorobenzenesulfonamide derivatives using flash column chromatography.
Problem 1: Poor separation of the desired product from impurities.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system (eluent). | 1. Optimize the eluent: Use thin-layer chromatography (TLC) to test different solvent systems. A good starting point for sulfonamides is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[2][3] 2. Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. |
| Column is overloaded. | Use a larger column or reduce the amount of crude material loaded onto the column. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| The sample was not loaded onto the column correctly. | Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column. |
Problem 2: The product is eluting too quickly or not at all.
| Possible Cause | Troubleshooting Steps |
| Eluent is too polar. | If the product is eluting too quickly (high Rf value on TLC), decrease the polarity of the eluent (e.g., increase the proportion of hexanes). |
| Eluent is not polar enough. | If the product is not moving from the baseline (low Rf value on TLC), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
Problem 3: Streaking of spots on the TLC plate and in the column.
| Possible Cause | Troubleshooting Steps |
| The compound is acidic and interacting strongly with the silica gel. | Add a small amount (0.1-1%) of a modifier like acetic acid to the eluent to improve the peak shape and elution. |
| The compound is basic. | Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent. |
| The sample is overloaded on the TLC plate or column. | Use a more dilute solution for TLC spotting and reduce the amount of material loaded onto the column. |
Experimental Protocols
Protocol 1: Recrystallization using an Ethanol/Water System
This protocol describes a general procedure for the recrystallization of N-tert-butyl-4-fluorobenzenesulfonamide derivatives that are solid at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: Remove the flask from the heat source. Slowly add deionized water dropwise while stirring until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[1]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying in a desiccator or a low-temperature oven.
Protocol 2: Flash Column Chromatography
This protocol is based on a reported purification for a fluorinated sulfonamide derivative and can be adapted for N-tert-butyl-4-fluorobenzenesulfonamide.[2]
-
Preparation of the Column: Pack a glass column with silica gel as a slurry in the initial eluent.
-
Solvent System Selection: A recommended starting solvent system is a mixture of petroleum ether and diethyl ether (80:20 v/v).[2] Adjust the polarity based on TLC analysis of the crude mixture. A target Rf value for the desired product is typically around 0.2-0.3.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent to obtain a dry powder, and carefully add it to the top of the prepared column.
-
Elution: Begin elution with the selected solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Quantitative Data Summary
The following tables provide representative data for the purification of sulfonamide derivatives. Note that optimal conditions and outcomes will vary depending on the specific derivative and the nature of the impurities.
Table 1: Recrystallization Solvent Systems for Aromatic Sulfonamides
| Solvent System | Compound Type | Observations |
| Ethanol | General aromatic sulfonamides | Often a good starting point for moderately polar compounds.[4] |
| Ethanol / Water | N-aryl sulfonamides | A two-solvent system effective for inducing crystallization.[1] |
| Hexanes / Ethyl Acetate | Less polar sulfonamides | Good for compounds with significant non-polar character.[4] |
| Acetone / Hexanes | General aromatic sulfonamides | Another effective two-solvent system.[4] |
Table 2: Example Flash Column Chromatography Parameters and Results
| Compound | Stationary Phase | Eluent System | Yield | Reference |
| tert-Butyl --INVALID-LINK--carbamate | Silica Gel | Petroleum ether / Diethyl ether (80:20) | 40% | [2] |
| A fluorinated sulfonamide derivative | Silica Gel | Petroleum ether / Diethyl ether (19:1) | 76% | [3] |
Visual Aid: Troubleshooting Workflows
Recrystallization Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common recrystallization issues.
Flash Chromatography Troubleshooting Workflow
Caption: A logical workflow for troubleshooting flash column chromatography purification.
References
Technical Support Center: Deprotection of N-tert-butyl Group from 4-fluorobenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the deprotection of the N-tert-butyl group from 4-fluorobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of an N-tert-butyl sulfonamide?
A1: The most common and widely employed method for the cleavage of an N-tert-butyl group from a sulfonamide is acid-catalyzed hydrolysis. Strong acids such as trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent like dioxane are typically used.[1][2][3]
Q2: What is the mechanism of acid-catalyzed deprotection of the N-tert-butyl group?
A2: The deprotection proceeds via an acid-catalyzed elimination mechanism. The nitrogen atom of the sulfonamide is first protonated by the acid, making the tert-butyl group a better leaving group. The tert-butyl group then departs as a stable tert-butyl cation, which is subsequently quenched to form isobutylene gas or other byproducts. The desired primary sulfonamide is obtained as its corresponding salt with the acid used.[4]
Q3: Are there any milder, alternative methods for this deprotection?
A3: Yes, for substrates that are sensitive to strong acids, alternative methods can be considered. These include the use of Lewis acids like zinc bromide, or thermal deprotection under neutral conditions.[5][6] Catalytic methods using heteropolyacids have also been reported for the cleavage of N-Boc groups in sulfamides, which may be applicable here.[1]
Q4: What are the primary side reactions to be aware of during deprotection?
A4: The major side reaction arises from the formation of the reactive tert-butyl cation. This cation can act as an alkylating agent, reacting with any nucleophilic functional groups present in the molecule or with the solvent.[2] In the context of 4-fluorobenzenesulfonamide itself, the aromatic ring is deactivated and not prone to alkylation. However, if other nucleophilic groups are present on the substrate, this can be a significant issue.
Q5: How can I monitor the progress of the deprotection reaction?
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, you should observe the disappearance of the starting material spot (N-tert-butyl-4-fluorobenzenesulfonamide) and the appearance of a new, more polar spot corresponding to the product (4-fluorobenzenesulfonamide).
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid. For instance, if using 20% TFA in DCM, try increasing to 50% or even neat TFA. Alternatively, switch to a stronger acid system like 4M HCl in dioxane. |
| Inadequate Reaction Time | Continue to monitor the reaction for a longer period. Some sterically hindered or electronically deactivated substrates may require extended reaction times. |
| Low Reaction Temperature | Most deprotections are carried out at room temperature. If the reaction is sluggish, gently warming the mixture to 30-40°C may increase the rate. However, be cautious as this may also promote side reactions. |
| Presence of Water | Ensure that all solvents and reagents are anhydrous, as water can reduce the effective concentration and strength of the acid. |
Issue 2: Formation of Side Products
Symptom: TLC or LC-MS analysis shows the formation of one or more unexpected spots/peaks in addition to the desired product.
| Possible Cause | Suggested Solution |
| Alkylation by tert-butyl Cation | If your substrate contains nucleophilic groups, add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or water. |
| Degradation of Acid-Sensitive Groups | If your substrate has other acid-labile protecting groups, the current deprotection conditions may be too harsh. Consider switching to a milder deprotection method (see Alternative Protocols). |
| Reaction with Solvent | Ensure the solvent used is inert under the reaction conditions. Dichloromethane (DCM) is a common choice for TFA-mediated deprotections. |
Issue 3: Difficult Product Isolation and Purification
Symptom: Difficulty in obtaining a pure product after work-up.
| Possible Cause | Suggested Solution |
| Product is in Salt Form | After acidic deprotection, the product exists as a salt (e.g., trifluoroacetate or hydrochloride salt). To obtain the free amine, a basic work-up is required. Wash the organic layer with a mild base like saturated aqueous sodium bicarbonate solution. |
| Emulsion during Work-up | If an emulsion forms during the aqueous wash, add brine to help break it. |
| Co-elution during Chromatography | If the product and starting material have similar polarities, consider derivatizing the product to alter its polarity before chromatography. Alternatively, optimize the solvent system for your column chromatography. |
Experimental Protocols
Method 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
This protocol is a general guideline and may require optimization for your specific scale and equipment.
Materials:
-
N-tert-butyl-4-fluorobenzenesulfonamide
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-tert-butyl-4-fluorobenzenesulfonamide in anhydrous DCM (a typical concentration is 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution. The volume of TFA can range from 20% to 100% of the volume of DCM. For a standard reaction, a 1:1 mixture of DCM and TFA is often effective.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases. This step neutralizes the excess TFA and converts the product to its free amine form.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-fluorobenzenesulfonamide.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data (Typical Ranges):
| Parameter | Value |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 18 hours[7] |
| TFA Concentration | 20% - 100% (v/v in DCM)[7] |
| Yield | 60% - 95% (highly substrate-dependent)[7] |
Method 2: Hydrogen Chloride (HCl) in Dioxane
This method is a common alternative to TFA and can sometimes offer different selectivity.
Materials:
-
N-tert-butyl-4-fluorobenzenesulfonamide
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve N-tert-butyl-4-fluorobenzenesulfonamide in a minimal amount of an appropriate solvent, or suspend it directly in the 4M HCl in dioxane solution.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[8][9]
-
Upon completion, the product hydrochloride salt may precipitate. The solvent can be removed under reduced pressure.
-
For work-up to the free amine, dissolve the residue in a mixture of water and an organic solvent (e.g., ethyl acetate) and neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Quantitative Data (Typical Ranges):
| Parameter | Value |
| Temperature | Room Temperature |
| Reaction Time | 30 minutes - 4 hours[8][9] |
| HCl Concentration | 4 M in Dioxane[8][9] |
| Yield | Generally high, but substrate-dependent |
Visualizations
Caption: General experimental workflow for the TFA-mediated deprotection.
Caption: Troubleshooting logic for incomplete deprotection and side reactions.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance in Reactions with N-tert-butyl-4-fluorobenzenesulfonamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-tert-butyl-4-fluorobenzenesulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by the steric bulk of the tert-butyl group in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in using N-tert-butyl-4-fluorobenzenesulfonamide in coupling reactions?
A1: The primary challenge is the steric hindrance caused by the bulky tert-butyl group attached to the nitrogen atom. This steric bulk can impede the approach of reactants to the nitrogen, leading to slower reaction rates, lower yields, or no reaction at all under standard conditions. Overcoming this requires careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent.
Q2: How does the steric hindrance of the tert-butyl group affect catalyst selection in Buchwald-Hartwig amination?
A2: The bulky tert-butyl group necessitates the use of specialized palladium catalysts and ligands. Sterically demanding and electron-rich phosphine ligands are often required to facilitate the catalytic cycle, particularly the reductive elimination step. Ligands with large bite angles can also be beneficial in creating a more open coordination sphere around the palladium center, allowing the sterically hindered sulfonamide to coordinate more effectively.
Q3: Can N-tert-butyl-4-fluorobenzenesulfonamide undergo N-alkylation? What are the common issues?
A3: Yes, N-alkylation is possible, but it is often challenging due to the steric hindrance around the nitrogen atom. Common issues include low conversion rates and the need for harsh reaction conditions (high temperatures, strong bases), which may not be compatible with other functional groups in the molecule. The choice of alkylating agent is also critical; less hindered primary alkyl halides are more likely to react successfully than secondary or tertiary halides.
Q4: What are the recommended methods for the deprotection of the N-tert-butyl group from the sulfonamide?
A4: Deprotection of the N-tert-butyl group typically requires strong acidic conditions. However, these harsh conditions can be problematic for sensitive substrates. Milder, chemoselective methods are being developed, though they may require specific reagents and careful optimization. It is crucial to consider the stability of the entire molecule when choosing a deprotection strategy.
Troubleshooting Guides
Problem 1: Low or No Yield in Buchwald-Hartwig Amination with an Aryl Halide
Possible Causes & Solutions
| Cause | Troubleshooting Step | Rationale |
| Insufficient Catalyst Activity | 1. Switch to a more active catalyst system. Use a pre-formed palladium catalyst with a sterically hindered and electron-rich phosphine ligand (e.g., a biarylphosphine ligand). 2. Increase catalyst loading. While not ideal, a higher catalyst loading (e.g., 2-5 mol%) can sometimes overcome high activation barriers. | Sterically hindered substrates require highly active catalysts to facilitate oxidative addition and reductive elimination. |
| Inappropriate Ligand | 1. Screen different phosphine ligands. Evaluate ligands with varying steric bulk and electronic properties. 2. Use a ligand with a larger bite angle. This can create a more accessible catalytic center. | The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. |
| Suboptimal Base | 1. Use a stronger, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. 2. Ensure the base is anhydrous. Water can deactivate the catalyst and hydrolyze reactants. | A strong base is necessary to deprotonate the sulfonamide and facilitate the catalytic cycle. |
| Incorrect Solvent | 1. Switch to a non-polar, aprotic solvent. Toluene or dioxane are commonly used and often give good results. 2. Ensure the solvent is anhydrous. | The solvent can influence the solubility of the catalyst and reactants, as well as the stability of intermediates in the catalytic cycle. |
| Low Reaction Temperature | Increase the reaction temperature. Reactions with sterically hindered substrates often require higher temperatures (e.g., 80-110 °C) to proceed at a reasonable rate. | Provides the necessary energy to overcome the activation barrier increased by steric hindrance. |
Troubleshooting Workflow for Buchwald-Hartwig Amination
Problem 2: N-Alkylation Reaction is Sluggish or Fails
Possible Causes & Solutions
| Cause | Troubleshooting Step | Rationale |
| Steric Hindrance | 1. Use a less hindered alkylating agent. Primary alkyl halides are preferred over secondary or tertiary halides. 2. Consider alternative alkylation strategies. For example, Mitsunobu reaction if applicable. | The bulky tert-butyl group significantly hinders the approach of the alkylating agent to the nitrogen atom. |
| Weak Base | Use a stronger base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be more effective at deprotonating the sulfonamide. | Complete deprotonation of the sulfonamide is crucial for the nucleophilic attack on the alkyl halide. |
| Low Reaction Temperature | Increase the reaction temperature. Refluxing in a suitable solvent may be necessary. | Higher temperatures provide the energy needed to overcome the steric barrier. |
| Inappropriate Solvent | Use a polar aprotic solvent. DMF or DMSO can help to dissolve the sulfonamide salt and facilitate the reaction. | The choice of solvent can significantly impact the reaction rate and yield. |
Logical Relationship for N-Alkylation Troubleshooting
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide with N-tert-butyl-4-fluorobenzenesulfonamide
This is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
To a dry Schlenk flask, add the aryl bromide (1.0 equiv), N-tert-butyl-4-fluorobenzenesulfonamide (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%).
-
Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Experimental Workflow for Buchwald-Hartwig Amination
General Protocol for N-Alkylation of N-tert-butyl-4-fluorobenzenesulfonamide
This is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
To a dry round-bottom flask under an inert atmosphere, add N-tert-butyl-4-fluorobenzenesulfonamide (1.0 equiv) and anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Carefully add a strong base (e.g., sodium hydride, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Alkylation:
-
Add the alkyl halide (1.1 equiv) dropwise to the solution.
-
Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the alkyl halide) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Example Conditions for Buchwald-Hartwig Amination of Aryl Halides with Sterically Hindered Amines (Literature Examples for Analogy)
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | N-H Morpholine | Pd(OAc)₂ (2) | Biarylphosphine (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 95 |
| 1-Bromo-4-(trifluoromethyl)benzene | N-H Piperidine | Pd₂(dba)₃ (1) | XPhos (3) | LHMDS (1.5) | Dioxane | 110 | 18 | 88 |
| 2-Chloropyridine | N-tert-butylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.0) | t-BuOH | 100 | 24 | 75 |
| 1-Iodo-3,5-dimethylbenzene | N-H Indole | CuI (10) | Phenanthroline (20) | K₂CO₃ (2.0) | DMF | 120 | 24 | 82 |
Note: These are illustrative examples from the literature for similar sterically hindered amines and may require optimization for N-tert-butyl-4-fluorobenzenesulfonamide.
Table 2: Deprotection Methods for N-tert-Butyl Groups (Literature Examples)
| Substrate | Reagent(s) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Boc-indole | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | RT | 1 | >95 |
| N-tert-butyl-tosylamide | H₂SO₄ (conc.) | - | 50 | 2 | 85 |
| N-tert-butyl-benzamide | ZnBr₂ | Dichloromethane (DCM) | RT | 24 | 90 |
Note: The conditions for deprotection are highly substrate-dependent and require careful consideration of the overall molecular stability.
stability of N-tert-butyl-4-fluorobenzenesulfonamide under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-tert-butyl-4-fluorobenzenesulfonamide under acidic conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the acidic stability testing of N-tert-butyl-4-fluorobenzenesulfonamide.
Issue 1: No or minimal degradation of N-tert-butyl-4-fluorobenzenesulfonamide observed.
-
Possible Cause 1: Acid concentration is too low.
-
Solution: Increase the concentration of the acid (e.g., from 0.1 M to 1 M HCl or H₂SO₄).
-
-
Possible Cause 2: The temperature of the stress condition is not high enough.
-
Solution: Increase the temperature of the experiment (e.g., from room temperature to 50-70°C).
-
-
Possible Cause 3: Insufficient duration of the stress test.
Issue 2: Complete or excessive degradation of the compound.
-
Possible Cause 1: The acidic conditions are too harsh.
-
Possible Cause 2: The compound is highly labile under the chosen conditions.
-
Solution: Perform preliminary experiments under milder conditions to establish a suitable range for the stress test.
-
Issue 3: Poor peak shape or resolution in the HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Solution: Adjust the mobile phase composition, for example, by varying the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer. The pH of the mobile phase can also be adjusted to improve peak shape.
-
-
Possible Cause 2: Issues with the HPLC column.
-
Solution: Ensure the column is properly conditioned and has not exceeded its lifetime. Consider using a different type of stationary phase if resolution issues persist.
-
-
Possible Cause 3: The sample is not properly neutralized before injection.
-
Solution: Neutralize the acidic sample with a suitable base (e.g., NaOH) to a pH compatible with the mobile phase and column before injection.
-
Issue 4: Inconsistent or non-reproducible results.
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Possible Cause 1: Inaccurate preparation of standard and sample solutions.
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Solution: Ensure accurate weighing and dilution of the compound. Use calibrated volumetric flasks and pipettes.
-
-
Possible Cause 2: Fluctuation in experimental conditions.
-
Solution: Maintain consistent temperature and timing for all experiments. Ensure the HPLC system is equilibrated and stable before analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of N-tert-butyl-4-fluorobenzenesulfonamide under acidic conditions?
A1: N-tert-butyl-4-fluorobenzenesulfonamide is susceptible to degradation under acidic conditions. The primary degradation pathway is the acid-catalyzed cleavage of the N-tert-butyl group, a process known as N-dealkylation. This lability is attributed to the formation of a stable tert-butyl carbocation.
Q2: What are the likely degradation products of N-tert-butyl-4-fluorobenzenesulfonamide in an acidic medium?
A2: The primary degradation product is expected to be 4-fluorobenzenesulfonamide, formed by the cleavage of the bond between the nitrogen and the tert-butyl group. The tert-butyl group will likely form isobutene after the loss of a proton from the intermediate tert-butyl cation.
Q3: What are the recommended conditions for conducting a forced degradation study on this compound under acidic stress?
A3: According to ICH guidelines, forced degradation studies should aim for 5-20% degradation of the drug substance.[1][2] For acid hydrolysis, typical starting conditions involve treating a solution of the compound with 0.1 M to 1 M hydrochloric acid or sulfuric acid at an elevated temperature (e.g., 60-80°C) for several hours.[1] The exact conditions should be optimized based on the observed degradation rate.
Q4: Which analytical techniques are suitable for monitoring the stability of N-tert-butyl-4-fluorobenzenesulfonamide?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[3] This method should be capable of separating the parent compound from its degradation products. Coupling HPLC with a mass spectrometer (LC-MS) can be highly beneficial for the identification of unknown degradation products.
Q5: Can co-solvents be used in the forced degradation studies if the compound has low aqueous solubility?
A5: Yes, for compounds with poor solubility in aqueous acidic solutions, a co-solvent such as acetonitrile or methanol can be used.[4] However, the chosen co-solvent should be inert under the reaction conditions and not interfere with the analysis.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study of N-tert-butyl-4-fluorobenzenesulfonamide under various acidic conditions. This data is illustrative and should be confirmed by experimental studies.
| Stress Condition | Temperature (°C) | Time (hours) | % Degradation of N-tert-butyl-4-fluorobenzenesulfonamide | % Formation of 4-fluorobenzenesulfonamide |
| 0.1 M HCl | 60 | 4 | 8.5 | 8.1 |
| 0.1 M HCl | 60 | 8 | 15.2 | 14.8 |
| 1 M HCl | 60 | 1 | 12.3 | 11.9 |
| 1 M HCl | 60 | 2 | 21.5 | 20.9 |
| 0.1 M H₂SO₄ | 80 | 2 | 10.8 | 10.5 |
| 0.1 M H₂SO₄ | 80 | 4 | 19.5 | 19.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Preparation of Stock Solution: Accurately weigh and dissolve N-tert-butyl-4-fluorobenzenesulfonamide in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Pipette a known volume of the stock solution into separate reaction vials.
-
Add an equal volume of the acidic solution (e.g., 0.2 M HCl or 2 M HCl to achieve a final concentration of 0.1 M or 1 M acid, respectively).
-
Seal the vials and place them in a constant temperature water bath or oven set to the desired temperature (e.g., 60°C or 80°C).
-
Prepare a control sample by adding an equal volume of purified water instead of the acid solution.
-
-
Sampling: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Preparation for Analysis:
-
Immediately cool the withdrawn sample to stop the reaction.
-
Neutralize the sample by adding a stoichiometric amount of a suitable base (e.g., NaOH).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid). For example, an isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare standard solutions of N-tert-butyl-4-fluorobenzenesulfonamide and 4-fluorobenzenesulfonamide of known concentrations in the mobile phase.
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time, peak area reproducibility, tailing factor, and theoretical plates).
-
Quantification: Calculate the percentage of the parent compound remaining and the percentage of the degradation product formed at each time point by comparing the peak areas in the sample chromatograms with those of the standard solutions.
Visualizations
Caption: Troubleshooting workflow for stability testing.
Caption: Proposed acidic degradation pathway.
References
- 1. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. imeko.info [imeko.info]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
stability of N-tert-butyl-4-fluorobenzenesulfonamide under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-tert-butyl-4-fluorobenzenesulfonamide. The information focuses on the stability of this compound under basic conditions, addressing common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of N-tert-butyl-4-fluorobenzenesulfonamide under basic conditions?
A1: Generally, sulfonamides, including N-tert-butyl-4-fluorobenzenesulfonamide, are more stable in neutral to alkaline conditions compared to acidic environments.[1][2] The anionic form of the sulfonamide, which is prevalent at higher pH values, is less susceptible to hydrolysis.[1] However, prolonged exposure to strong basic conditions, especially at elevated temperatures, can lead to degradation.
Q2: What is the primary degradation pathway for N-tert-butyl-4-fluorobenzenesulfonamide in basic solutions?
A2: The primary degradation pathway for N-tert-butyl-4-fluorobenzenesulfonamide under basic conditions is expected to be hydrolysis of the sulfonamide bond. This cleavage would result in the formation of 4-fluorobenzenesulfonic acid and tert-butylamine.
Q3: What are the expected degradation products of N-tert-butyl-4-fluorobenzenesulfonamide under basic stress?
A3: Under basic hydrolysis, the primary degradation products anticipated are:
-
4-fluorobenzenesulfonic acid
-
tert-butylamine
Q4: I am observing unexpected degradation of N-tert-butyl-4-fluorobenzenesulfonamide in my basic reaction mixture. What could be the cause?
A4: Unexpected degradation could be due to several factors:
-
High Temperature: Elevated temperatures can significantly accelerate the rate of hydrolysis, even under moderately basic conditions.
-
Strongly Basic Conditions: Using highly concentrated basic solutions (e.g., >1M NaOH) can promote degradation.
-
Presence of Catalysts: Certain metal ions can catalyze the hydrolysis of sulfonamides. Ensure your glassware and reagents are free from contaminants.
-
Extended Reaction Times: Prolonged exposure to basic conditions will increase the extent of degradation.
Q5: How can I monitor the stability of N-tert-butyl-4-fluorobenzenesulfonamide in my experiment?
A5: The most common and effective technique for monitoring the stability of N-tert-butyl-4-fluorobenzenesulfonamide and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC), particularly a stability-indicating HPLC method.[3] This method should be capable of separating the parent compound from all potential degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant degradation of N-tert-butyl-4-fluorobenzenesulfonamide observed by HPLC. | 1. pH of the solution is too high. 2. The temperature of the reaction is elevated. 3. The reaction time is excessively long. | 1. If possible for your protocol, reduce the concentration of the base or use a milder base. 2. Conduct the experiment at a lower temperature. 3. Monitor the reaction progress more frequently and stop the reaction as soon as the desired transformation is complete. |
| Inconsistent stability results between experiments. | 1. Inaccurate pH measurement of the basic solution. 2. Temperature fluctuations during the experiment. 3. Variability in the purity of starting materials or reagents. | 1. Calibrate your pH meter before each use. 2. Use a temperature-controlled reaction setup (e.g., water bath, heating mantle with a controller). 3. Use reagents of the same high purity grade for all experiments. |
| Appearance of unknown peaks in the HPLC chromatogram. | 1. Formation of unexpected degradation products. 2. Contamination from solvents, reagents, or glassware. | 1. Characterize the unknown peaks using techniques like LC-MS to identify the degradation products. This will help in understanding the degradation pathway. 2. Run a blank analysis of your solvents and reagents to check for contaminants. Ensure thorough cleaning of all glassware. |
| Difficulty in separating the parent compound from its degradation products by HPLC. | The current HPLC method is not a stability-indicating method. | Develop and validate a stability-indicating HPLC method. This typically involves adjusting the mobile phase composition, column type, and other chromatographic parameters to achieve adequate separation. |
Experimental Protocols
Forced Degradation Study under Basic Conditions
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
Objective: To evaluate the stability of N-tert-butyl-4-fluorobenzenesulfonamide under basic stress conditions.
Materials:
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N-tert-butyl-4-fluorobenzenesulfonamide
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Sodium hydroxide (NaOH) solution (0.1 M and 1 M)
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Hydrochloric acid (HCl) solution (for neutralization)
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HPLC grade water
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HPLC grade acetonitrile or methanol
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Volumetric flasks
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Pipettes
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HPLC system with a UV detector
Procedure:
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Sample Preparation: Prepare a stock solution of N-tert-butyl-4-fluorobenzenesulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Mild Basic Stress: To a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to the final volume.
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Strong Basic Stress: To another volumetric flask, add a known volume of the stock solution and dilute with 1 M NaOH to the final volume.
-
-
Incubation: Keep the stressed samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). A control sample in a neutral solution should also be prepared and kept under the same conditions.
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Sampling and Neutralization: At specific time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the sample. Neutralize the sample with an equivalent amount of HCl solution.
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HPLC Analysis: Analyze the neutralized samples using a validated stability-indicating HPLC method to determine the percentage of degradation.
Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating N-tert-butyl-4-fluorobenzenesulfonamide from its potential degradation products.
Typical Starting Conditions:
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Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (or methanol) and a buffer (e.g., phosphate or acetate buffer, pH adjusted).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).
-
Injection Volume: 10 µL
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Column Temperature: 30 °C
Method Development Strategy:
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Analyze a solution of the unstressed N-tert-butyl-4-fluorobenzenesulfonamide to determine its retention time.
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Analyze the samples from the forced degradation study.
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Optimize the mobile phase composition (gradient slope, organic solvent ratio) to achieve baseline separation between the parent peak and any degradation product peaks.
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Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Proposed degradation pathway of N-tert-butyl-4-fluorobenzenesulfonamide under basic conditions.
Caption: Workflow for a forced degradation study of N-tert-butyl-4-fluorobenzenesulfonamide.
References
Technical Support Center: Troubleshooting N-tert-butyl-4-fluorobenzenesulfonamide Couplings
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in coupling reactions involving N-tert-butyl-4-fluorobenzenesulfonamide. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields in my N-tert-butyl-4-fluorobenzenesulfonamide coupling reactions?
Low yields in these coupling reactions, particularly in palladium-catalyzed systems like the Buchwald-Hartwig amination, can stem from a combination of factors related to the specific structure of N-tert-butyl-4-fluorobenzenesulfonamide. The primary challenges include:
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Steric Hindrance: The bulky tert-butyl group can impede the approach of the sulfonamide to the metal center of the catalyst, slowing down the crucial transmetalation and reductive elimination steps in the catalytic cycle.[1][2][3]
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Reduced Nucleophilicity: Sulfonamides are generally less nucleophilic than amines, which can make the C-N bond formation challenging.
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Catalyst Deactivation: Palladium catalysts can be susceptible to deactivation, especially in the presence of challenging substrates.
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Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critical and need to be carefully optimized for this specific substrate.
Q2: What are the most common side reactions to be aware of?
The most prevalent side reactions in palladium-catalyzed couplings of aryl halides and sulfonamides include:
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Hydrodehalogenation: The aryl halide is reduced, replacing the halide with a hydrogen atom. This can be minimized by the careful selection of the ligand and base.
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Beta-Hydride Elimination: This can occur if the amine coupling partner has a beta-hydrogen, leading to the formation of an imine and a reduced arene. While less of a direct issue for the N-tert-butyl-4-fluorobenzenesulfonamide itself, it is a consideration for the coupling partner.
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Homocoupling: The aryl halide can couple with itself to form a biaryl species.
Q3: How does the para-fluoro substituent affect the reaction?
The fluorine atom at the para-position is an electron-withdrawing group. This can have a dual effect. On one hand, it can make the aryl ring more susceptible to nucleophilic attack in certain reaction types. However, in the context of palladium-catalyzed cross-coupling, the electronic effect on the oxidative addition step can be complex. The electron-withdrawing nature of the sulfonamide group itself also plays a significant role in the overall electronic properties of the molecule.[4]
Troubleshooting Guides
Low or No Conversion
If you are observing little to no product formation, consider the following troubleshooting steps, presented in a logical workflow.
Caption: Troubleshooting workflow for low conversion rates.
Catalyst and Ligand Selection
The choice of catalyst and ligand is critical for overcoming the steric hindrance of the tert-butyl group.
Table 1: Recommended Catalyst and Ligand Combinations for Sulfonamide Couplings
| Catalyst Source | Recommended Ligands | Rationale |
| Pd(OAc)₂ | XPhos, SPhos, tBuXPhos | Bulky, electron-rich biaryl phosphine ligands that can promote oxidative addition and reductive elimination for sterically hindered substrates. |
| Pd₂(dba)₃ | RuPhos, BrettPhos | Often effective for challenging couplings and can sometimes offer improved stability. |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | (Integrated) | Pre-catalysts can provide more reliable initiation of the catalytic cycle. |
Base and Solvent Optimization
The base and solvent system can significantly impact the reaction rate and yield.
Table 2: Suggested Base and Solvent Systems
| Base | Recommended Solvents | Comments |
| NaOtBu | Toluene, Dioxane | A strong, common base for Buchwald-Hartwig reactions. Can be sensitive to certain functional groups. |
| K₃PO₄ | t-Amyl alcohol, Dioxane | A milder base that is often effective and can be more tolerant of sensitive functional groups. |
| Cs₂CO₃ | DMF, Dioxane | Another effective base, particularly in Ullmann-type couplings. |
Experimental Protocols
The following are general protocols for Buchwald-Hartwig and Ullmann couplings that can be adapted for N-tert-butyl-4-fluorobenzenesulfonamide. Note: These are starting points and may require optimization.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
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Reaction Setup: To an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 equiv), N-tert-butyl-4-fluorobenzenesulfonamide (1.2 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen). Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.2 M).
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Reaction Conditions: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Ullmann-Type Coupling
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Reaction Setup: In a reaction flask, combine the aryl halide (1.0 equiv), N-tert-butyl-4-fluorobenzenesulfonamide (1.5 equiv), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., a diamine or phenanthroline derivative, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
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Solvent Addition: Add an anhydrous, polar aprotic solvent such as DMF or DMSO.
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Reaction Conditions: Heat the mixture under an inert atmosphere to 110-150 °C.
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Monitoring: Monitor the reaction by TLC or LC-MS.
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Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
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Purification: Purify the residue by column chromatography.
Logical Relationships in Troubleshooting
The interplay between steric and electronic factors is key to troubleshooting this specific coupling.
Caption: Interplay of challenges and solutions.
References
- 1. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates - PubMed [pubmed.ncbi.nlm.nih.gov]
byproduct identification in the synthesis of N-tert-butyl-4-fluorobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues encountered during the synthesis of N-tert-butyl-4-fluorobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for N-tert-butyl-4-fluorobenzenesulfonamide?
A1: The most common and direct synthesis involves the reaction of 4-fluorobenzenesulfonyl chloride with tert-butylamine in the presence of a base. The base, typically a tertiary amine like triethylamine or pyridine, acts as a scavenger for the hydrochloric acid generated during the reaction. The reaction is usually performed in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Q2: What are the potential byproducts I might encounter in this synthesis?
A2: Several byproducts can form during the synthesis of N-tert-butyl-4-fluorobenzenesulfonamide. The most common include:
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4-Fluorobenzenesulfonic acid: This results from the hydrolysis of the starting material, 4-fluorobenzenesulfonyl chloride, if moisture is present in the reaction setup.
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N,N-bis(4-fluorophenylsulfonyl)tert-butylamine (Disulfonamide): This can form if the initially formed N-tert-butyl-4-fluorobenzenesulfonamide is further sulfonylated by another molecule of 4-fluorobenzenesulfonyl chloride. This is more likely to occur with an excess of the sulfonyl chloride or under forcing reaction conditions.
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Unreacted Starting Materials: Residual 4-fluorobenzenesulfonyl chloride and tert-butylamine may be present if the reaction does not go to completion.
Q3: How can I minimize the formation of these byproducts?
A3: To minimize byproduct formation, consider the following:
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Moisture Control: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of 4-fluorobenzenesulfonyl chloride.
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Stoichiometry and Addition Order: Use a slight excess of tert-butylamine relative to 4-fluorobenzenesulfonyl chloride. Add the sulfonyl chloride solution slowly to the amine solution to avoid localized high concentrations of the sulfonylating agent, which can favor the formation of the disulfonamide byproduct.
-
Reaction Temperature: Maintain a controlled temperature, typically starting at 0°C and allowing the reaction to slowly warm to room temperature. This helps to manage the exothermic nature of the reaction and can reduce the formation of side products.
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Purity of Reagents: Use high-purity starting materials to avoid introducing impurities that may complicate the reaction and purification.
Q4: What are the recommended purification methods for N-tert-butyl-4-fluorobenzenesulfonamide?
A4: The primary methods for purification are:
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Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed to remove the hydrochloride salt of the base and any water-soluble impurities. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.
-
Column Chromatography: For high purity requirements or if crystallization is ineffective, silica gel column chromatography is a reliable method. A gradient of ethyl acetate in hexanes is a common eluent system.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and provides steps for identification and resolution.
| Problem | Potential Cause | Identification Method | Troubleshooting Steps |
| Low Yield of Desired Product | Incomplete reaction. | TLC or HPLC analysis of the crude reaction mixture shows significant amounts of starting materials. | - Increase the reaction time. - Ensure proper stoichiometry of reagents. - Check the quality of the base used. |
| Product loss during workup or purification. | Analyze aqueous layers and purification fractions for the presence of the product. | - Optimize the extraction procedure (e.g., number of extractions, solvent volume). - Adjust the solvent system for crystallization or column chromatography to improve recovery. | |
| Presence of a Water-Soluble Impurity | Hydrolysis of 4-fluorobenzenesulfonyl chloride to 4-fluorobenzenesulfonic acid. | The aqueous layer from the workup will be acidic. The impurity may be visible on a TLC plate if a very polar eluent is used. | - Ensure the use of anhydrous solvents and dry glassware. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of a Less Polar Byproduct | Formation of N,N-bis(4-fluorophenylsulfonyl)tert-butylamine. | This byproduct will have a different Rf value on a TLC plate (typically higher) than the desired product. It can be identified by LC-MS or NMR. | - Use a slight excess of tert-butylamine. - Add the 4-fluorobenzenesulfonyl chloride slowly to the reaction mixture. - Avoid high reaction temperatures. |
| Multiple Spots on TLC of the Final Product | Presence of multiple impurities. | Analyze the crude product by HPLC, LC-MS, or NMR to identify the individual components. | - Refer to the specific identification and troubleshooting steps for each potential byproduct. - Optimize the purification method (e.g., change the solvent system for chromatography or recrystallization). |
Experimental Protocols
Synthesis of N-tert-butyl-4-fluorobenzenesulfonamide
This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.
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To a stirred solution of tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere, add a solution of 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
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Upon completion, quench the reaction with water.
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Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.
Analytical Methods for Byproduct Identification
The following table summarizes the key analytical data for the identification of potential byproducts.
| Compound | Analytical Technique | Expected Data |
| 4-Fluorobenzenesulfonyl chloride (Starting Material) | 1H NMR (CDCl3, 90 MHz) | δ 8.08 (dd, J = 9.2, 4.8 Hz, 2H), 7.30 (t, J = 8.0 Hz, 2H)[3] |
| Mass Spectrum (EI) | Molecular Ion (M+) at m/z 194.[3] | |
| tert-Butylamine (Starting Material) | 1H NMR (CDCl3, 300 MHz) | δ 1.15 (s, 9H), 1.10 (s, 2H, NH2) |
| 13C NMR (CDCl3) | δ 50.4 (C), 29.8 (CH3) | |
| 4-Fluorobenzenesulfonic acid (Hydrolysis Byproduct) | 1H NMR (D2O, predicted) | Aromatic protons expected in the range of δ 7.0-8.0 ppm. |
| 13C NMR (D2O, predicted) | Aromatic carbons expected in the range of δ 115-165 ppm. | |
| Mass Spectrum | Expected molecular ion (M+) at m/z 176. | |
| N,N-bis(4-fluorophenylsulfonyl)tert-butylamine (Disulfonamide Byproduct) | 1H NMR | Absence of the N-H proton signal. Aromatic protons will show complex splitting patterns. The tert-butyl singlet will be present. |
| 13C NMR | Aromatic carbon signals will be present, along with signals for the tert-butyl group. | |
| Mass Spectrum | Expected molecular ion (M+H)+ at m/z 388. |
Visualizations
Reaction Pathway and Potential Byproducts
Caption: Reaction scheme for the synthesis of N-tert-butyl-4-fluorobenzenesulfonamide and the formation of major byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of N-tert-butyl-4-fluorobenzenesulfonamide.
References
improving the regioselectivity of reactions with N-tert-butyl-4-fluorobenzenesulfonamide
Welcome to the technical support center for N-tert-butyl-4-fluorobenzenesulfonamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of their reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor regioselectivity in reactions with N-tert-butyl-4-fluorobenzenesulfonamide?
Poor regioselectivity in reactions involving N-tert-butyl-4-fluorobenzenesulfonamide often stems from several factors. The electronic and steric properties of the substrate are primary determinants. Multiple reactive sites on the substrate with similar activation energies can lead to mixtures of isomers. Reaction conditions also play a critical role; suboptimal temperatures, solvent polarity, or catalyst choice can diminish selectivity. For instance, in palladium-catalyzed C-H amination reactions, the choice of ligand and oxidant can significantly influence the regiochemical outcome.
Q2: How does the choice of catalyst influence the regioselectivity of C-H amination reactions with this sulfonamide?
The catalyst system is paramount in directing the regioselectivity of C-H amination. Different metal catalysts (e.g., palladium, rhodium, copper) and their associated ligands exhibit distinct preferences for specific C-H bonds. For example, palladium catalysts are often directed by steric factors, favoring amination at the less hindered C-H bond. In contrast, rhodium-based catalysts can show a preference for C-H bonds based on electronic effects or through coordination with directing groups on the substrate. The ligand's steric bulk and electronic properties can be fine-tuned to enhance selectivity for a desired position.
Q3: Can the solvent system be modified to improve the regioselectivity of my reaction?
Yes, the solvent system can have a profound impact on regioselectivity. Solvents can influence the solubility of the catalyst and substrate, the stability of reaction intermediates, and the overall reaction pathway.
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Polar aprotic solvents (e.g., DMF, DMSO) can stabilize charged intermediates, potentially favoring pathways that lead to a specific regioisomer.
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Nonpolar solvents (e.g., toluene, hexane) may favor sterically driven outcomes by minimizing solvation of the reactants and catalyst. It is often beneficial to screen a range of solvents with varying polarities to identify the optimal system for a desired transformation.
Q4: What role does temperature play in controlling the regioselectivity of these reactions?
Temperature is a critical parameter for controlling regioselectivity. Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lowest activation energy, leading to the thermodynamically more stable product. Conversely, higher temperatures can provide enough energy to overcome larger activation barriers, potentially leading to a mixture of kinetic and thermodynamic products and thus lower regioselectivity. It is advisable to perform a temperature screen to find the optimal balance between reaction rate and selectivity.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with N-tert-butyl-4-fluorobenzenesulfonamide and provides systematic approaches to resolve them.
Issue 1: Low Regioisomeric Ratio (Mixture of Products)
If your reaction is producing a mixture of regioisomers, consider the following troubleshooting steps. This workflow can help you systematically optimize your reaction conditions.
Caption: Troubleshooting workflow for improving regioselectivity.
Issue 2: Reaction Stalls or Low Conversion with No Improvement in Selectivity
If attempts to improve regioselectivity by lowering the temperature or using a more selective (and potentially less reactive) catalyst result in a stalled reaction, consider the following:
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Increase Catalyst Loading: A modest increase in the catalyst or ligand concentration may improve the reaction rate without significantly compromising selectivity.
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Change the Oxidant/Additive: In many C-H functionalization reactions, the choice of oxidant can dramatically affect both reactivity and selectivity. Consider screening alternative oxidants.
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Prolong Reaction Time: Some highly selective reactions are simply slower. Monitor the reaction over a longer period to determine if conversion increases.
Experimental Protocols
General Protocol for a Palladium-Catalyzed C-H Amination Screening Reaction
This protocol provides a starting point for optimizing the regioselectivity of a C-H amination reaction using N-tert-butyl-4-fluorobenzenesulfonamide.
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Preparation of the Reaction Mixture:
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To an oven-dried reaction vial equipped with a magnetic stir bar, add the substrate (0.1 mmol, 1.0 equiv).
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Add N-tert-butyl-4-fluorobenzenesulfonamide (0.12 mmol, 1.2 equiv).
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Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%).
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Add the ligand (e.g., a phosphine or nitrogen-based ligand, 10 mol%).
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Add the oxidant (e.g., Ag₂CO₃, 2.0 equiv).
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Add the solvent (e.g., toluene, 1.0 mL).
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-
Reaction Execution:
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Seal the vial under an inert atmosphere (e.g., argon or nitrogen).
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Stir the mixture at the desired temperature (e.g., screen from 80 °C to 120 °C).
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Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).
-
-
Work-up and Analysis:
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Analyze the crude product by ¹H NMR or GC-MS to determine the regioisomeric ratio.
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Purify the products by column chromatography.
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The following diagram illustrates a typical experimental workflow for screening reaction parameters to optimize regioselectivity.
Caption: Workflow for optimizing reaction regioselectivity.
Data Presentation
When screening for optimal conditions, it is crucial to present the data in a clear and organized manner. The following table provides a template for summarizing the results of a catalyst and solvent screen for a hypothetical C-H amination reaction.
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Regioisomeric Ratio (A:B) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Toluene | 100 | 24 | 65 | 2:1 |
| 2 | Pd(OAc)₂ (5) | XPhos (10) | Toluene | 100 | 24 | 80 | 5:1 |
| 3 | Pd(OAc)₂ (5) | XPhos (10) | Dioxane | 100 | 24 | 75 | 4:1 |
| 4 | Rh₂(esp)₂ (2) | - | CH₂Cl₂ | 40 | 12 | 95 | 1:10 |
| 5 | Cu(OAc)₂ (10) | - | DMF | 120 | 18 | 50 | 1:3 |
Disclaimer: The experimental protocols and data provided are for illustrative purposes and should be adapted to the specific substrate and reaction being investigated. Always conduct a thorough literature search and risk assessment before beginning any new experimental work.
Technical Support Center: Solvent Effects on the Reactivity of N-tert-butyl-4-fluorobenzenesulfonamide
Welcome to the Technical Support Center for experiments involving N-tert-butyl-4-fluorobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues, with a specific focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the N-alkylation of N-tert-butyl-4-fluorobenzenesulfonamide?
A1: The choice of solvent is critical and can significantly impact both the rate and mechanism of N-alkylation. The reaction typically proceeds via a nucleophilic substitution pathway (SN1 or SN2).
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Polar aprotic solvents (e.g., DMF, DMSO, THF) are generally preferred for SN2 reactions. These solvents can dissolve the sulfonamide and the base, effectively solvating the cation of the base while leaving the sulfonamide anion (the nucleophile) relatively free and highly reactive.
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Polar protic solvents (e.g., water, methanol, ethanol) can slow down SN2 reactions by forming hydrogen bonds with the sulfonamide anion, thereby stabilizing it and reducing its nucleophilicity. However, these solvents can promote SN1 reactions by stabilizing the carbocation intermediate that may form from the alkylating agent.
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Non-polar solvents (e.g., toluene, xylenes) are often used in reactions that require high temperatures, such as thermal alkylations with specific reagents like trichloroacetimidates.[1]
Q2: My N-alkylation reaction is sluggish or not proceeding at all. What are the likely causes related to the solvent?
A2: Several solvent-related factors could be at play:
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Inappropriate solvent polarity: As discussed in Q1, the solvent must be suitable for the reaction mechanism. Using a polar protic solvent for an intended SN2 reaction can significantly hinder the reaction rate.
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Poor solubility of reagents: If the sulfonamide or the base is not fully dissolved in the chosen solvent, the reaction will be slow or incomplete. This can be an issue with certain sulfonamides in less polar solvents. For example, the insolubility of 2-nitrobenzenesulfonamide in toluene has been noted to result in poor yields.
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Presence of moisture: Many N-alkylation reactions, especially those using strong bases like sodium hydride, are highly sensitive to water. Ensure you are using anhydrous solvents.
Q3: I am observing the formation of multiple products. How can the solvent influence this?
A3: Solvents can influence the chemoselectivity and regioselectivity of a reaction. In the context of N-alkylation of sulfonamides, a common side reaction is N,N-dialkylation, particularly if the starting sulfonamide is primary. While N-tert-butyl-4-fluorobenzenesulfonamide is a secondary sulfonamide, other side reactions can occur. The solvent can influence the relative rates of competing reaction pathways. For instance, a solvent that promotes an SN1 mechanism might lead to rearrangement products from the alkylating agent.
Q4: Can I use spectroscopic methods to understand how the solvent is interacting with my sulfonamide?
A4: Yes, spectroscopic techniques can provide valuable insights into solvent-solute interactions.
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UV-Vis Spectroscopy: Changes in the absorption spectrum of the sulfonamide in different solvents (solvatochromism) can indicate interactions between the solvent and the electronic ground and excited states of the molecule.
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NMR Spectroscopy: The chemical shifts of the protons on the sulfonamide, particularly the N-H proton (if present) and aromatic protons, can be sensitive to the solvent environment. Changes in chemical shifts can provide information about hydrogen bonding and other solvent-solute interactions.
Troubleshooting Guides
Issue 1: Low or No Conversion in N-Alkylation Reaction
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent Type | - If attempting an SN2 reaction with an alkyl halide, switch to a polar aprotic solvent like DMF or DMSO. - If the alkylating agent is prone to forming a stable carbocation, consider a polar protic solvent to favor an SN1 pathway, but be mindful of potential side reactions. |
| Inadequate Solubility | - Ensure all reagents are fully dissolved. If necessary, switch to a more polar solvent or a co-solvent system. - For high-temperature reactions, ensure the chosen solvent has a sufficiently high boiling point. |
| Presence of Water | - Use freshly distilled or commercially available anhydrous solvents. - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Steric Hindrance | - The tert-butyl group on the nitrogen is sterically demanding. This can significantly slow down SN2 reactions. Consider using a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl iodide) or increasing the reaction temperature.[1] |
Issue 2: Formation of Impurities or Side Products
| Potential Cause | Troubleshooting Steps |
| Competing Elimination Reaction | - If using a strong, sterically hindered base, an elimination reaction of the alkyl halide may compete with the desired substitution. Consider using a less hindered base (e.g., K₂CO₃) or a milder base. |
| Reaction with Solvent | - Some polar aprotic solvents, like DMF, can decompose at high temperatures or in the presence of strong bases, leading to impurities. Ensure the reaction temperature is appropriate for the chosen solvent. |
| Rearrangement of Alkylating Agent | - If the reaction proceeds via an SN1 mechanism, the intermediate carbocation may rearrange. To minimize this, consider conditions that favor an SN2 pathway (polar aprotic solvent, strong nucleophile). |
Quantitative Data Summary
Table 1: Estimated Relative Rate Constants for N-Alkylation of N-tert-butyl-4-fluorobenzenesulfonamide with a Primary Alkyl Bromide
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (krel) | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | ~ 1000 | Excellent at solvating cations, leaving the sulfonamide anion highly reactive. Favors SN2. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | ~ 500 | Similar to DMSO, effectively promotes SN2 reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | ~ 100 | Less effective at solvating cations compared to DMSO and DMF. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | ~ 10 | Lower polarity, may result in lower solubility of ionic reagents. |
| Acetone | Polar Aprotic | 20.7 | ~ 50 | Moderate polarity, suitable for SN2 reactions. |
| Methanol (MeOH) | Polar Protic | 32.7 | ~ 1 | Solvates and stabilizes the sulfonamide anion through hydrogen bonding, reducing its nucleophilicity. |
| Ethanol (EtOH) | Polar Protic | 24.6 | < 1 | Similar to methanol, hinders SN2 reactivity. |
| Toluene | Non-polar | 2.4 | < 1 | Generally unsuitable for SN2 reactions with ionic reagents due to poor solubility, unless at high temperatures with specific reagents.[1] |
Note: These are estimated relative values for illustrative purposes and actual rates will depend on the specific alkylating agent, base, and temperature.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of N-tert-butyl-4-fluorobenzenesulfonamide under SN2 Conditions
-
Preparation:
-
To a flame-dried, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), add N-tert-butyl-4-fluorobenzenesulfonamide (1.0 eq).
-
Add anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF) to dissolve the sulfonamide.
-
-
Deprotonation:
-
Cool the solution to 0 °C using an ice bath.
-
Add a suitable base (e.g., sodium hydride (1.1 eq) or potassium carbonate (1.5 eq)) portion-wise.
-
Allow the mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
-
Alkylation:
-
Cool the reaction mixture back to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Add the alkylating agent (e.g., alkyl halide, 1.05 eq) dropwise via a syringe.
-
Allow the reaction to stir at the chosen temperature until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Monitoring Reaction Kinetics using HPLC
-
Method Development:
-
Develop a reverse-phase HPLC method capable of separating the starting material (N-tert-butyl-4-fluorobenzenesulfonamide), the alkylating agent, and the N-alkylated product.
-
A C18 column is often a good starting point.
-
The mobile phase will typically be a mixture of acetonitrile or methanol and water, possibly with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
-
Kinetic Run:
-
Set up the reaction as described in Protocol 1 in a thermostated reaction vessel to maintain a constant temperature.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., mobile phase) to stop the reaction.
-
-
Analysis:
-
Inject the quenched aliquots onto the HPLC system.
-
Determine the concentration of the starting material and product at each time point by comparing their peak areas to a calibration curve generated from standards of known concentrations.
-
Plot the concentration of the reactant versus time to determine the reaction rate and rate constant.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of N-tert-butyl-4-fluorobenzenesulfonamide and Other Sulfonamides in Biological Applications
For Immediate Release
In the landscape of drug discovery and development, sulfonamides represent a versatile class of compounds with a broad spectrum of therapeutic applications, ranging from antimicrobial to anticancer agents. This guide provides a detailed comparison of N-tert-butyl-4-fluorobenzenesulfonamide with other notable sulfonamides, focusing on their biological activities and underlying mechanisms of action. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative pursuits.
Executive Summary
N-tert-butyl-4-fluorobenzenesulfonamide is a synthetic sulfonamide derivative that has garnered interest as a building block in the creation of novel therapeutic agents. This guide benchmarks its performance against other sulfonamides, primarily in the contexts of anticancer and antibacterial activities. The comparisons are based on quantitative data from various studies, highlighting the structure-activity relationships that govern the efficacy of these compounds. Key areas of comparison include inhibition of carbonic anhydrase and the PI3K/mTOR signaling pathway, crucial targets in cancer therapy, and antibacterial potency against various bacterial strains.
Comparative Biological Activity: A Data-Driven Overview
The biological efficacy of sulfonamides is significantly influenced by the nature of the substituents on the sulfonamide nitrogen and the aromatic ring. The following tables summarize the available quantitative data for N-tert-butyl-4-fluorobenzenesulfonamide and other relevant sulfonamides, providing a basis for their comparative evaluation.
Table 1: Anticancer Activity of Sulfonamide Derivatives (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target/Mechanism |
| N-tert-butyl-4-fluorobenzenesulfonamide derivative | IGR39 (Melanoma) | 27.8 ± 2.8 | Not specified |
| MDA-MB-231 (Breast Cancer) | 20.5 ± 3.6 | Not specified | |
| Benzenesulfonamide-bearing imidazole derivative (Compound 23) [1] | IGR39 (Melanoma) | 27.8 ± 2.8 | Not specified |
| MDA-MB-231 (Breast Cancer) | 20.5 ± 3.6 | Not specified | |
| N-ethyl toluene-4-sulphonamide (8a) [2] | HeLa (Cervical Cancer) | 10.91 ± 1.01 | DNA interaction |
| MDA-MB-231 (Breast Cancer) | 19.22 ± 1.67 | DNA interaction | |
| MCF-7 (Breast Cancer) | 12.21 ± 0.93 | DNA interaction | |
| 2,5-Dichlorothiophene-3-sulphonamide (8b) [2] | HeLa (Cervical Cancer) | 7.21 ± 1.12 | DNA interaction |
| MDA-MB-231 (Breast Cancer) | 4.62 ± 0.13 | DNA interaction | |
| MCF-7 (Breast Cancer) | 7.13 ± 0.13 | DNA interaction | |
| Sulfonamide methoxypyridine derivative (22c) [3] | MCF-7 (Breast Cancer) | 0.130 | PI3K/mTOR inhibition |
| HCT-116 (Colon Cancer) | 0.020 | PI3K/mTOR inhibition |
Table 2: Antibacterial Activity of Sulfonamide Derivatives (MIC values in µg/mL)
| Compound/Derivative | S. aureus | E. coli |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid (I) [4] | 32 | >128 |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid (II) [4] | 64 | >128 |
| N,N-diethyl-1-(phenylsulfonyl) piperidine-2-carboxamide (2b) [5] | Inhibition Zone (mm): 18 | Inhibition Zone (mm): 15 |
| Thiazole-sulfonamide derivative (with 4-tert-butyl substitution) [6] | 3.9 | - |
Note: Direct comparative data for the antibacterial activity of N-tert-butyl-4-fluorobenzenesulfonamide was not available in the searched literature. The data presented is for structurally related sulfonamides to provide a contextual comparison.
Key Mechanisms of Action
Sulfonamides exert their biological effects through various mechanisms. In cancer, two prominent pathways targeted by sulfonamide derivatives are the Carbonic Anhydrase (CA) enzymes and the PI3K/mTOR signaling cascade.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of enzymes involved in pH regulation, a critical process for tumor cell survival and proliferation in the hypoxic and acidic tumor microenvironment. Sulfonamides are well-established inhibitors of CAs.
Table 3: Carbonic Anhydrase Inhibition by Sulfonamide Derivatives (Ki in nM)
| Compound/Derivative | hCA I | hCA II | hCA IX | hCA XII |
| Acetazolamide (Standard) [7] | 250 | 12 | 25 | 5.7 |
| Hydrazonobenzenesulfonamide 8 [7] | 55.4 | 1.2 | 4.5 | 0.8 |
| Hydrazonobenzenesulfonamide 9 [7] | 65.2 | 1.5 | 5.2 | 0.9 |
Note: Specific inhibitory data for N-tert-butyl-4-fluorobenzenesulfonamide against carbonic anhydrase isoforms was not found in the reviewed literature.
PI3K/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development. Several sulfonamide derivatives have been identified as potent inhibitors of PI3K and/or mTOR.
Table 4: PI3K/mTOR Inhibition by Sulfonamide Derivatives (IC50 in nM)
| Compound/Derivative | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | mTOR |
| Sulfonamide methoxypyridine (22c) [3] | 0.22 | - | - | - | 23 |
| GNE-493 [5] | 3.4 | 12 | 16 | 16 | 32 |
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of sulfonamides against various human carbonic anhydrase (hCA) isoforms can be determined using a stopped-flow CO₂ hydrase assay[7]. The assay measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂. The inhibition constant (Ki) is then determined by fitting the data to the Michaelis-Menten equation.
PI3K/mTOR Kinase Activity Assay
The inhibitory effect of sulfonamide derivatives on PI3K and mTOR kinases can be evaluated using various in vitro kinase assays, such as the HTRF (Homogeneous Time Resolved Fluorescence) assay[8]. This assay measures the phosphorylation of a substrate by the kinase. The IC50 values are calculated from the dose-response curves.
Antibacterial Susceptibility Testing
The antibacterial activity of sulfonamides is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. This method involves exposing a standardized bacterial suspension to serial dilutions of the compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Molecular Pathways and Workflows
To better understand the complex biological processes involved, the following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival often targeted by sulfonamide-based anticancer agents.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel sulfonamide derivatives.
Conclusion
This comparative guide highlights the potential of N-tert-butyl-4-fluorobenzenesulfonamide and its derivatives as valuable scaffolds in the development of new therapeutic agents. While direct comparative data for N-tert-butyl-4-fluorobenzenesulfonamide is limited, the analysis of structurally related sulfonamides reveals promising anticancer and antibacterial activities. The performance of these compounds is intrinsically linked to their chemical structure, which dictates their interaction with specific biological targets such as carbonic anhydrases and key kinases in the PI3K/mTOR pathway. Further research involving head-to-head comparative studies with standardized experimental protocols is warranted to fully elucidate the therapeutic potential of N-tert-butyl-4-fluorobenzenesulfonamide and guide the rational design of next-generation sulfonamide-based drugs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
N-tert-butyl-4-fluorobenzenesulfonamide vs. other protecting groups in synthesis
A Comparative Guide to Amine Protecting Groups: N-tert-butyl-4-fluorobenzenesulfonamide and Alternatives in Organic Synthesis
For researchers, scientists, and drug development professionals, the selective protection of amine functionalities is a critical aspect of multi-step organic synthesis. The choice of a suitable protecting group is paramount to the success of a synthetic strategy, ensuring the stability of the amine under various reaction conditions while allowing for its selective removal at the desired stage. This guide provides an objective comparison of N-tert-butyl-4-fluorobenzenesulfonamide as a representative arylsulfonyl protecting group against the widely used carbamate-based protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
While specific experimental data for N-tert-butyl-4-fluorobenzenesulfonamide as a protecting group is limited in publicly accessible literature, its performance can be inferred from the well-established chemistry of analogous arylsulfonyl protecting groups, such as p-toluenesulfonyl (tosyl, Ts) and 2-nitrobenzenesulfonyl (nosyl, Ns). This guide leverages this information to provide a comprehensive comparison, supported by experimental data for these analogous and alternative protecting groups.
Performance Comparison of Amine Protecting Groups
The selection of an amine protecting group is dictated by factors including ease of introduction and cleavage, stability towards various reagents, and orthogonality with other protecting groups in the molecule.[1] Carbamates are generally favored for their convenient protection and deprotection protocols compared to sulfonamides.[1]
Key Characteristics:
-
N-tert-butyl-4-fluorobenzenesulfonamide (and arylsulfonamides in general): These groups form robust sulfonamides. The presence of a fluorine atom on the phenyl ring enhances the electron-withdrawing nature of the group, increasing the acidity of the N-H proton of the sulfonamide, which can facilitate certain reactions. The tert-butyl group provides significant steric hindrance. Deprotection of arylsulfonamides typically requires harsh conditions, such as strong acids or reducing agents.[2][3]
-
Boc (tert-butyloxycarbonyl): This is a widely used protecting group due to its stability in basic and nucleophilic conditions and its facile removal with mild acids.[4][5]
-
Cbz (benzyloxycarbonyl): The Cbz group is stable to basic and mildly acidic conditions and is readily removed by catalytic hydrogenolysis, offering orthogonality to acid- and base-labile protecting groups.[6][7]
-
Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is stable under acidic conditions but is cleaved by mild bases, making it orthogonal to Boc and Cbz groups. This property is extensively utilized in solid-phase peptide synthesis.[8][9]
Data Presentation: Comparison of Amine Protection and Deprotection Reactions
| Protecting Group | Reagent for Protection | Typical Conditions for Protection | Typical Reagents for Deprotection | Typical Conditions for Deprotection | Typical Yield (%) |
| N-tert-butyl-4-fluorobenzenesulfonamide (inferred from Tosyl) | 4-Fluorobenzenesulfonyl chloride | Base (e.g., Pyridine, Et₃N), DCM, 0 °C to rt | Strong acid (e.g., HBr/phenol) or reducing agents (e.g., Na/NH₃) | HBr/phenol, 0 °C to rt or Na, liq. NH₃, -78 °C | >90 |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaHCO₃, Et₃N, DMAP), Solvent (e.g., THF, DCM, H₂O), rt | Strong acid (e.g., TFA, HCl) | TFA/DCM (1:1), 0 °C to rt or 4M HCl in dioxane | >90[4] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/H₂O), 0 °C to rt | H₂/Pd-C | H₂ (balloon), 10% Pd/C, MeOH, rt | ~90[7][10] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O or DMF), rt | Base (e.g., Piperidine) | 20% Piperidine in DMF, rt | >90[9] |
Stability and Orthogonality
| Protecting Group | Stable Towards | Labile Towards | Orthogonal To |
| N-tert-butyl-4-fluorobenzenesulfonamide (inferred from Tosyl) | Mild acids, bases, catalytic hydrogenolysis | Strong acids, dissolving metal reduction | Boc, Cbz, Fmoc |
| Boc | Bases, nucleophiles, catalytic hydrogenolysis | Strong acids (e.g., TFA, HCl) | Cbz, Fmoc |
| Cbz | Mild acids, bases | Catalytic hydrogenolysis, strong acids (e.g., HBr/AcOH) | Boc, Fmoc |
| Fmoc | Acids, catalytic hydrogenolysis | Bases (e.g., Piperidine) | Boc, Cbz |
Experimental Protocols
Detailed methodologies for the introduction and removal of each class of protecting group are provided below.
N-Arylsulfonyl Protection (Representative Protocol using Tosyl Chloride)
Protection of an Amine:
-
Materials: Amine, p-toluenesulfonyl chloride (Ts-Cl), pyridine (or triethylamine), dichloromethane (DCM), 1M HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄.
-
Procedure:
-
Dissolve the amine (1.0 equiv) in DCM (10 volumes).
-
Add pyridine (1.5 equiv) to the solution at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.[11]
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Deprotection of a Tosylamide (using HBr/Phenol):
-
Materials: N-tosylated amine, 33% HBr in acetic acid, phenol, diethyl ether.
-
Procedure:
-
To a solution of the N-tosylated amine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂ or neat), add phenol (2.0 equiv).
-
Cool the mixture to 0 °C and add a solution of 33% HBr in acetic acid (10 equiv).
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or distillation.
-
Boc Protection and Deprotection
Boc Protection of an Amine: [4]
-
Materials: Amine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF) or dichloromethane (DCM).
-
Procedure:
-
Dissolve the amine (1.0 equiv) in THF or DCM.
-
Add triethylamine (1.2 equiv) or an aqueous solution of NaHCO₃ (2.0 equiv).
-
Add di-tert-butyl dicarbonate (1.1 equiv) to the stirring solution at room temperature.
-
Stir for 2-12 hours, monitoring the reaction by TLC.[4]
-
Upon completion, concentrate the reaction mixture and partition between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected amine.[4]
-
Boc Deprotection using TFA: [12]
-
Materials: N-Boc protected amine, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected amine (1.0 equiv) in DCM.
-
Add an equal volume of TFA to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or DCM to remove residual TFA.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.[12]
-
Cbz Protection and Deprotection
Cbz Protection of an Amine: [7]
-
Materials: Amine, benzyl chloroformate (Cbz-Cl), sodium bicarbonate (NaHCO₃), THF/water.
-
Procedure:
-
Dissolve the amine (1.0 equiv) and NaHCO₃ (2.0 equiv) in a 2:1 mixture of THF and water.
-
Cool the mixture to 0 °C and add Cbz-Cl (1.1 equiv) dropwise.
-
Stir the reaction at 0 °C for 4-20 hours, monitoring by TLC.[7]
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.[7]
-
Cbz Deprotection by Catalytic Hydrogenolysis: [13]
-
Materials: N-Cbz protected amine, 10% Palladium on carbon (Pd/C), methanol (MeOH), hydrogen source (H₂ balloon or transfer hydrogenation reagent like ammonium formate).
-
Procedure:
-
Dissolve the N-Cbz protected amine (1.0 equiv) in methanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 2-16 hours, monitoring by TLC.[13]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[13]
-
Fmoc Protection and Deprotection
Fmoc Protection of an Amine: [9]
-
Materials: Amine, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), sodium bicarbonate (NaHCO₃), dioxane/water.
-
Procedure:
-
Dissolve the amine (1.0 equiv) in a mixture of dioxane and aqueous NaHCO₃ solution.
-
Add a solution of Fmoc-Cl (1.05 equiv) in dioxane dropwise at room temperature.
-
Stir for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
-
Fmoc Deprotection using Piperidine: [14]
-
Materials: N-Fmoc protected amine, piperidine, N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve the N-Fmoc protected amine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the solution at room temperature for 10-30 minutes, monitoring by TLC.[14]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.
-
The crude product can be purified by column chromatography.
-
Mandatory Visualizations
Caption: General experimental workflow for the protection of amines.
Caption: General experimental workflow for the deprotection of amines.
References
- 1. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. tandfonline.com [tandfonline.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. scielo.br [scielo.br]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unveiling the Impact of Fluorination on Benzenesulfonamides
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between fluorinated and non-fluorinated benzenesulfonamides is critical. This guide provides a detailed spectroscopic comparison, supported by experimental data and protocols, to illuminate the structural and electronic changes imparted by fluorine substitution.
The introduction of fluorine atoms into the benzenesulfonamide scaffold can dramatically alter a molecule's physicochemical properties, influencing its biological activity, metabolic stability, and membrane permeability. This comparative guide delves into the spectroscopic signatures that differentiate these two classes of compounds, offering valuable insights for rational drug design and lead optimization.
Spectroscopic Data Comparison
The following table summarizes key spectroscopic data for a representative non-fluorinated benzenesulfonamide and provides expected ranges for its fluorinated counterparts.
| Spectroscopic Technique | Non-Fluorinated Benzenesulfonamide | Fluorinated Benzenesulfonamide (Representative Data) | Key Differences |
| ¹H NMR (DMSO-d₆, ppm) | 7.85 (d, 2H), 7.58 (t, 1H), 7.37 (t, 2H), 7.33 (s, 2H, -SO₂NH₂)[1] | Aromatic protons typically shifted downfield due to the electron-withdrawing nature of fluorine. Complex splitting patterns arise from H-F coupling. | Downfield shift of aromatic protons and additional splitting due to H-F coupling in fluorinated analogs. |
| ¹³C NMR (DMSO-d₆, ppm) | Aromatic carbons typically appear in the 120-145 ppm range. | Aromatic carbons directly bonded to fluorine exhibit large C-F coupling constants. Carbons adjacent to the C-F bond are also affected. | Presence of large C-F coupling constants is a definitive feature of fluorinated compounds. |
| ¹⁹F NMR (CDCl₃, ppm) | Not Applicable | -60 to -170 (relative to CFCl₃)[2][3] | The chemical shift is highly sensitive to the substitution pattern on the aromatic ring. |
| IR Spectroscopy (cm⁻¹) | ~3300-3400 (N-H stretch), ~1330 & ~1160 (asymmetric & symmetric SO₂ stretch)[4] | Similar characteristic peaks for N-H and SO₂ stretching. C-F stretching vibrations appear in the 1000-1400 cm⁻¹ region, often overlapping with other signals. | The presence of C-F stretching bands, although they can be difficult to assign definitively in a complex spectrum. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 157[5][6]. Common fragments at m/z 93 and 77.[7] | Molecular ion peak reflects the addition of fluorine mass. Fragmentation patterns can be influenced by the position of fluorine. | Higher molecular weight and potentially altered fragmentation pathways. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the benzenesulfonamide derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[8]
-
¹H NMR : Acquire the spectrum using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. Chemical shifts are reported in ppm relative to the solvent peak.
-
¹⁹F NMR : Acquire the spectrum using a fluorine-specific probe or by tuning the spectrometer to the appropriate frequency. Chemical shifts are reported in ppm relative to an external standard, typically trichlorofluoromethane (CFCl₃) or a secondary standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are commonly obtained using the KBr pellet method.[9]
-
Sample Preparation : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation : Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[9]
Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common for these compounds.
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.[6]
-
Ionization : In EI mode, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[6]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).
-
Data Interpretation : The resulting mass spectrum shows the relative abundance of different ions, allowing for the determination of the molecular weight and fragmentation pattern.
Mechanism of Action: Inhibition of Amyloid-β Aggregation
Fluorinated benzenesulfonamides have shown promise as inhibitors of amyloid-β (Aβ) peptide aggregation, a key pathological event in Alzheimer's disease.[10][11] The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of amyloid-β aggregation inhibition by fluorinated benzenesulfonamides.
This guide provides a foundational understanding of the spectroscopic differences between fluorinated and non-fluorinated benzenesulfonamides. The provided data and protocols serve as a valuable resource for researchers engaged in the design and characterization of novel sulfonamide-based therapeutic agents.
References
- 1. Benzenesulfonamide(98-10-2) 1H NMR [m.chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. ripublication.com [ripublication.com]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzenesulfonamide(98-10-2) IR Spectrum [chemicalbook.com]
- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 9. Ft-Ir and Computational Study of Sulphaguanidine – Oriental Journal of Chemistry [orientjchem.org]
- 10. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Biological Activity of N-tert-butyl-4-fluorobenzenesulfonamide Derivatives: A Comparative Guide
A comprehensive analysis of the biological activities of compounds synthesized from or structurally related to N-tert-butyl-4-fluorobenzenesulfonamide reveals significant potential in anticancer and antimicrobial applications. While direct studies on derivatives of N-tert-butyl-4-fluorobenzenesulfonamide are limited in publicly available research, a review of structurally similar compounds—those containing the 4-fluorobenzenesulfonamide or N-tert-butylbenzenesulfonamide core—provides valuable insights into their therapeutic promise.
This guide offers a comparative overview of the biological performance of these related sulfonamide derivatives, supported by experimental data from various studies. The information is intended for researchers, scientists, and drug development professionals.
Anticancer Activity
Derivatives of benzenesulfonamide have demonstrated notable efficacy against a range of cancer cell lines. The mechanism of action often involves the disruption of critical cellular processes, such as tubulin polymerization, which is essential for cell division.
A series of benzenesulfonamide derivatives have been shown to exhibit significant anti-proliferative activity. For instance, compound BA-3b, a benzenesulfonamide derivative, proved to be highly potent with IC50 values ranging from 0.007 to 0.036 μM against seven different cancer cell lines, including three drug-resistant lines[1]. This highlights the potential of the benzenesulfonamide scaffold in overcoming drug resistance.
Furthermore, benzenesulfonamide-bearing imidazole derivatives have been identified as active against triple-negative breast cancer and melanoma. The most cytotoxic of these compounds displayed an EC50 of 20.5 ± 3.6 µM against the MDA-MB-231 breast cancer cell line and 27.8 ± 2.8 µM against the IGR39 melanoma cell line[2].
The introduction of a fluorine atom, as present in 4-fluorobenzenesulfonamide, is a common strategy in medicinal chemistry to enhance the pharmacological properties of a molecule. For example, pentafluorobenzenesulfonamide derivatives have been synthesized and shown to induce caspase-dependent apoptosis in cancer cells[3].
Comparative Anticancer Potency of Benzenesulfonamide Derivatives
| Compound Class | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| Benzenesulfonamide Derivative (BA-3b) | Various (7 lines) | 0.007 - 0.036 | [1] |
| Benzenesulfonamide-Imidazole Derivative | MDA-MB-231 (Breast) | 20.5 ± 3.6 | [2] |
| Benzenesulfonamide-Imidazole Derivative | IGR39 (Melanoma) | 27.8 ± 2.8 | [2] |
| Phenylsulfonylurea Derivative | PI3K/mTOR | 2.88 ± 0.58 | [4] |
Antimicrobial Activity
The sulfonamide functional group is a well-established pharmacophore in antimicrobial drugs. Derivatives of 4-fluorobenzenesulfonamide have been explored for their potential as novel antimicrobial agents. For instance, the reaction of 4-fluorobenzenesulfonamide with benzaldehyde leads to the formation of (E)-N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide, which has been identified as an antimicrobial agent[4].
Furthermore, newly synthesized aryl thiazolone–benzenesulfonamides have been evaluated for their antibacterial and anti-biofilm activities. Certain analogues exhibited significant inhibition of S. aureus at a concentration of 50 μg/mL, with some also showing potent anti-biofilm activity against K. pneumonia[5].
The following table summarizes the antimicrobial activity of selected sulfonamide derivatives.
Antimicrobial Activity of Benzenesulfonamide Derivatives
| Compound Class | Microorganism | Activity | Reference |
| (E)-N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide | Not specified | Antimicrobial | [4] |
| Aryl thiazolone–benzenesulfonamides | S. aureus | Significant inhibition at 50 µg/mL | [5] |
| Aryl thiazolone–benzenesulfonamides | K. pneumonia | Potent anti-biofilm activity | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50/EC50 values are determined by plotting the percentage of viability against the compound concentration.
Tubulin Polymerization Assay
The effect of compounds on tubulin polymerization can be assessed using a commercially available tubulin polymerization assay kit.
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, GTP, and a fluorescent reporter in a glutamate-based buffer is prepared.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Fluorescence Monitoring: The polymerization of tubulin is monitored by measuring the increase in fluorescence over time at 37°C using a fluorescence plate reader.
-
Data Analysis: The rate of tubulin polymerization in the presence of the test compounds is compared to that of a control (vehicle) and a known tubulin inhibitor (e.g., colchicine).
Visualizing Molecular Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Mechanism of action for tubulin-targeting sulfonamide derivatives.
Caption: General workflow for synthesis and biological evaluation.
References
- 1. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC Efficacy: Exploring the Potential of the N-tert-butyl-4-fluorobenzenesulfonamide Linker
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a key determinant of therapeutic success. The linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety, plays a pivotal role in the efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional molecules. This guide provides a comparative analysis of the potential efficacy of PROTACs incorporating an N-tert-butyl-4-fluorobenzenesulfonamide linker versus those with more conventional linker architectures.
The PROTAC Mechanism of Action and the Critical Role of the Linker
PROTACs function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The linker is not merely a spacer but an active component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.
Caption: The PROTAC-mediated protein degradation pathway.
Comparative Analysis: N-tert-butyl-4-fluorobenzenesulfonamide Linker vs. Conventional Linkers
The unique structure of the N-tert-butyl-4-fluorobenzenesulfonamide linker suggests several potential impacts on PROTAC performance when compared to commonly used linkers like polyethylene glycol (PEG) and simple alkyl chains.
| Feature | N-tert-butyl-4-fluorobenzenesulfonamide Linker (Hypothetical) | PEG Linkers | Alkyl Linkers |
| Flexibility & Rigidity | The aryl sulfonamide core introduces a degree of rigidity, which could pre-organize the PROTAC for optimal ternary complex formation. The tert-butyl group adds steric bulk. | Highly flexible, allowing for conformational adjustments to facilitate ternary complex formation. | Flexible, but can be conformationally less defined than PEG chains. |
| Solubility | The sulfonamide group can increase polarity, but the bulky, hydrophobic tert-butyl and fluorophenyl groups may decrease overall aqueous solubility. | Generally hydrophilic, improving the solubility of the PROTAC molecule. | Typically hydrophobic, which can negatively impact solubility. |
| Cell Permeability | The balance of polar and nonpolar elements makes prediction difficult. The rigidity and potential for intramolecular interactions could shield polar groups, potentially enhancing permeability.[1] | Can improve solubility, but excessive hydrophilicity may hinder passive diffusion across cell membranes. | Hydrophobicity can aid in membrane crossing, but poor solubility can be a limiting factor. |
| Metabolic Stability | Aryl sulfonamides are generally stable to metabolic degradation. The fluorination can further block potential sites of metabolism. | The ether linkages in PEG are generally stable, but can be susceptible to oxidative metabolism. | Can be susceptible to oxidative metabolism. |
| Ternary Complex Stability | The rigid structure may lead to more defined and potentially more stable ternary complexes, but could also introduce steric hindrance. | Flexibility can allow for induced-fit binding, but may also lead to non-productive binding modes. | Flexibility can be beneficial, but the lack of specific interactions may result in less stable complexes. |
Experimental Protocols for Comparative Efficacy Studies
To empirically validate the performance of a PROTAC with an N-tert-butyl-4-fluorobenzenesulfonamide linker, a series of in vitro and cellular assays are required.
Synthesis of PROTACs
A modular synthetic approach is typically employed for PROTAC synthesis.
Caption: A generalized workflow for PROTAC synthesis.
Protocol:
-
Synthesis of Linker-E3 Ligand Conjugate: The N-tert-butyl-4-fluorobenzenesulfonamide linker precursor, functionalized with appropriate reactive groups, is coupled to the E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a hydroxyproline-containing ligand for VHL).
-
Coupling to POI Ligand: The resulting linker-E3 ligand conjugate is then coupled to the POI-binding ligand, which also possesses a suitable reactive handle.
-
Purification and Characterization: The final PROTAC is purified by chromatography (e.g., HPLC) and its structure is confirmed by analytical methods such as NMR and mass spectrometry.
In Vitro Ternary Complex Formation Assays
These assays assess the ability of the PROTAC to bring the POI and E3 ligase together.
Protocol (Surface Plasmon Resonance - SPR):
-
Immobilize the purified POI or E3 ligase on an SPR sensor chip.
-
Inject the other protein partner (E3 ligase or POI) at a constant concentration, either alone or in the presence of varying concentrations of the PROTAC.
-
Measure the binding response to determine the dissociation constant (KD) and to assess the cooperativity of ternary complex formation.
Cellular Protein Degradation Assays
These assays quantify the ability of the PROTAC to induce the degradation of the target protein in a cellular context.
Protocol (Western Blotting):
-
Culture cells expressing the target protein.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the extent of protein degradation and calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
Cell Viability and Permeability Assays
These assays evaluate the cytotoxic effects and the ability of the PROTAC to cross the cell membrane.
Protocol (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of PROTAC concentrations.
-
After the desired incubation period, add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence to determine the IC50 (concentration at which 50% of cell growth is inhibited).
Protocol (Parallel Artificial Membrane Permeability Assay - PAMPA):
-
A donor plate is filled with a solution of the PROTAC in a buffer.
-
An acceptor plate, containing a lipid-infused artificial membrane, is placed on top of the donor plate.
-
After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured to determine the permeability coefficient.
Concluding Remarks
The rational design of PROTAC linkers is a multifaceted challenge that requires a balance of structural rigidity, flexibility, and appropriate physicochemical properties. While the N-tert-butyl-4-fluorobenzenesulfonamide linker presents an intriguing scaffold with potential advantages in terms of metabolic stability and pre-organization for ternary complex formation, its impact on solubility and cell permeability warrants careful experimental evaluation. The protocols outlined in this guide provide a framework for the systematic comparison of this novel linker with established linker technologies, which will be crucial in elucidating its potential for the development of next-generation protein degraders.
References
Validating the Structure of N-tert-butyl-4-fluorobenzenesulfonamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural validation of N-tert-butyl-4-fluorobenzenesulfonamide and its derivatives. The structural integrity of these compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring the reliability of biological data. This document outlines the key experimental techniques and presents representative data for a series of derivatives, offering a baseline for researchers working with this chemical scaffold.
Introduction to N-tert-butyl-4-fluorobenzenesulfonamide Derivatives
N-tert-butyl-4-fluorobenzenesulfonamide is a versatile scaffold in medicinal chemistry. Sulfonamides are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The N-tert-butyl group can influence the compound's pharmacokinetic profile, while the 4-fluoro substitution can modulate its electronic properties and metabolic stability. Modifications to the benzene ring allow for the fine-tuning of the molecule's biological activity. Accurate structural characterization is the foundation of any drug discovery program.
Comparative Analysis of Structural Data
To illustrate the structural validation process, we present a comparative analysis of N-tert-butyl-4-fluorobenzenesulfonamide and three representative derivatives with substitutions at the C3 position of the benzene ring: a methyl group, a chlorine atom, and a nitro group. The following tables summarize the expected spectroscopic data for these compounds.
Table 1: Comparative ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound | Derivative | δ (ppm) of aromatic protons | δ (ppm) of NH proton | δ (ppm) of tert-butyl protons |
| 1 | H | 7.90-7.85 (m, 2H), 7.20-7.15 (m, 2H) | ~4.8 (s, 1H) | ~1.25 (s, 9H) |
| 2 | 3-Methyl | ~7.70 (m, 2H), ~7.05 (m, 1H) | ~4.8 (s, 1H) | ~1.26 (s, 9H) |
| 3 | 3-Chloro | ~7.85 (d, 1H), ~7.75 (dd, 1H), ~7.15 (t, 1H) | ~4.9 (s, 1H) | ~1.27 (s, 9H) |
| 4 | 3-Nitro | ~8.40 (d, 1H), ~8.10 (dd, 1H), ~7.30 (t, 1H) | ~5.0 (s, 1H) | ~1.28 (s, 9H) |
Table 2: Comparative ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Compound | Derivative | δ (ppm) of aromatic carbons | δ (ppm) of tert-butyl carbons |
| 1 | H | ~165 (d, J=255 Hz), ~138 (d, J=3 Hz), ~130 (d, J=9 Hz), ~116 (d, J=22 Hz) | ~60, ~30 |
| 2 | 3-Methyl | ~164 (d, J=254 Hz), ~139 (d, J=3 Hz), ~135 (d, J=6 Hz), ~130 (d, J=9 Hz), ~126 (d, J=4 Hz), ~113 (d, J=22 Hz) | ~60, ~30, ~20 (CH₃) |
| 3 | 3-Chloro | ~163 (d, J=258 Hz), ~140 (d, J=3 Hz), ~135 (d, J=9 Hz), ~130 (d, J=10 Hz), ~128 (d, J=4 Hz), ~115 (d, J=22 Hz) | ~61, ~30 |
| 4 | 3-Nitro | ~162 (d, J=260 Hz), ~148 (d, J=3 Hz), ~135 (d, J=9 Hz), ~132 (d, J=5 Hz), ~125 (d, J=10 Hz), ~117 (d, J=22 Hz) | ~62, ~30 |
Table 3: Comparative Mass Spectrometry Data (Electron Ionization)
| Compound | Derivative | Expected Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 1 | H | 231 | 175 ([M-C₄H₈]⁺), 155 ([M-C₄H₈-HF]⁺), 77 ([C₆H₅]⁺), 57 ([C₄H₉]⁺) |
| 2 | 3-Methyl | 245 | 189 ([M-C₄H₈]⁺), 169 ([M-C₄H₈-HF]⁺), 91 ([C₇H₇]⁺), 57 ([C₄H₉]⁺) |
| 3 | 3-Chloro | 265/267 | 209/211 ([M-C₄H₈]⁺), 189/191 ([M-C₄H₈-HF]⁺), 111/113 ([C₆H₄Cl]⁺), 57 ([C₄H₉]⁺) |
| 4 | 3-Nitro | 276 | 220 ([M-C₄H₈]⁺), 200 ([M-C₄H₈-HF]⁺), 122 ([C₆H₄NO₂]⁺), 57 ([C₄H₉]⁺) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible results.
X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 500 MHz for protons.
-
Data Processing: The spectra are processed using appropriate software. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) is used to generate ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound, which aids in structure elucidation.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the general workflow for structural validation and a relevant biological pathway where these compounds may have an effect.
Caption: General workflow for the synthesis and structural validation of N-tert-butyl-4-fluorobenzenesulfonamide derivatives.
Caption: Some sulfonamide derivatives may inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
Conclusion
The structural validation of N-tert-butyl-4-fluorobenzenesulfonamide derivatives relies on a combination of powerful analytical techniques. This guide provides a framework for the comparative analysis of these compounds, emphasizing the importance of consistent experimental protocols and data interpretation. The presented spectroscopic data serves as a reference for researchers synthesizing and characterizing new derivatives within this class, ultimately facilitating the development of novel therapeutic agents.
Assessing the Metabolic Stability of N-tert-butyl-4-fluorobenzenesulfonamide Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Compounds that are rapidly metabolized often suffer from poor bioavailability and short half-lives, necessitating frequent and high doses. The N-tert-butyl-4-fluorobenzenesulfonamide moiety is a common feature in various biologically active molecules. Understanding its metabolic liabilities and exploring strategies to enhance its stability is a key aspect of lead optimization. This guide provides a comparative assessment of the metabolic stability of compounds containing this scaffold, supported by experimental data and protocols.
Data Presentation: In Vitro Metabolic Stability
The following tables summarize the in vitro metabolic stability of representative compounds containing tert-butyl and sulfonamide functionalities in human liver microsomes (HLM). These values provide a quantitative measure of their susceptibility to metabolism.
Table 1: Metabolic Stability of Compounds with a tert-Butyl Moiety in Human Liver Microsomes (HLM)
| Compound ID | Structure | t1/2 (min) | CLint (µL/min/mg protein) | Reference Compound |
| 1 | Prototype tert-butyl-containing compound | Low (rapid metabolism) | High | N/A |
| 2 | Hydroxylated metabolite of Compound 1 | - | - | N/A |
| Finasteride | Contains a tert-butyl group | 63 | Moderate | N/A[1] |
| Finasteride Analog (Cp-CF3) | tert-butyl replaced with trifluoromethylcyclopropyl | 114 | Lower | Finasteride[1] |
Table 2: Comparison of Metabolic Stability with Bioisosteric Replacements for the tert-Butyl Group in HLM
| Original Moiety | Bioisosteric Replacement | Effect on Metabolic Stability | Example |
| tert-butyl | Trifluoromethylcyclopropyl (Cp-CF3) | Significantly increased | Replacement in various biaryls and amides led to consistent increases in metabolic stability.[1] |
| tert-butyl | Pentafluorosulfanyl (SF5) | Can improve metabolic stability | Studied as a bioisostere for the tert-butyl group in drug analogues.[2] |
| tert-butyl | Bicyclo[1.1.1]pentanyl | Can improve metabolic stability | Investigated as a non-classical bioisostere.[2] |
Table 3: Metabolic Stability of Sulfonamide-Containing Compounds in Human Liver Microsomes (HLM)
| Compound Class | General Structure | Observed Metabolic Stability | Common Metabolic Pathways |
| N-Acylbenzenesulfonamides | R-CO-NH-SO2-Ar | Variable, dependent on substituents | N-dealkylation, aromatic hydroxylation, amide hydrolysis |
| Benzene-1,4-disulfonamides | Ar(SO2NHR)2 | Can be low, prompting optimization | Hydrolysis of ester moieties, oxidation of linkers |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for interpreting metabolic stability data. The following is a typical protocol for an in vitro liver microsomal stability assay.
Liver Microsomal Stability Assay Protocol
1. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Control compounds (high and low clearance)
2. Procedure:
-
Preparation: Prepare working solutions of the test compound, control compounds, and HLM in phosphate buffer.
-
Incubation: In a 96-well plate, combine the HLM and the test compound. Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding the cold quenching solution.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine the in vitro half-life (t1/2) from the slope of the natural logarithm of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)
Mandatory Visualization
Caption: Workflow of an in vitro liver microsomal stability assay.
Caption: Improving metabolic stability through bioisosteric replacement.
Comparison with Alternative Strategies
The N-tert-butyl-4-fluorobenzenesulfonamide moiety presents two potential sites for metabolic modification: the tert-butyl group and the aromatic ring of the benzenesulfonamide.
Addressing the tert-Butyl Metabolic Hotspot
The tert-butyl group is a known site of metabolic oxidation by cytochrome P450 enzymes, often leading to hydroxylation.[1] Strategies to mitigate this include:
-
Bioisosteric Replacement: Replacing the tert-butyl group with a more metabolically stable isostere is a common and effective strategy. As shown in Table 2, the trifluoromethylcyclopropyl (Cp-CF3) group has been demonstrated to consistently increase metabolic stability.[1] Other non-classical bioisosteres like bicyclo[1.1.1]pentane can also be considered to maintain a similar steric profile while improving metabolic robustness.[2]
-
Deuteration: Replacing the hydrogens on the tert-butyl group with deuterium can slow the rate of CYP-mediated C-H bond cleavage due to the kinetic isotope effect, thereby increasing metabolic stability.
Modifying the 4-Fluorobenzenesulfonamide Moiety
While the sulfonamide bond itself is generally stable, the aromatic ring can be susceptible to oxidation. The fluorine atom at the 4-position can block one potential site of oxidation. However, other positions on the ring may still be liable. Further modifications could include:
-
Introduction of Additional Halogens: Incorporating other halogens at different positions on the phenyl ring can further block metabolic hotspots.
-
Replacement of the Phenyl Ring: Replacing the phenyl ring with a heterocyclic ring system (e.g., pyridine, pyrimidine) can alter the electronic properties and metabolic profile of the molecule.
Conclusion
The metabolic stability of compounds containing the N-tert-butyl-4-fluorobenzenesulfonamide moiety is a critical parameter to address during drug discovery and development. The tert-butyl group often represents a metabolic "soft spot" susceptible to oxidative metabolism. By employing rational drug design strategies, such as bioisosteric replacement of the tert-butyl group with moieties like trifluoromethylcyclopropyl, researchers can significantly enhance the metabolic stability of these compounds. A thorough understanding and application of in vitro metabolic stability assays are essential for guiding these medicinal chemistry efforts and selecting drug candidates with favorable pharmacokinetic properties for further development.
References
cost-benefit analysis of using N-tert-butyl-4-fluorobenzenesulfonamide in large-scale synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks in large-scale synthesis is a critical decision impacting cost, efficiency, and the final product's properties. N-tert-butyl-4-fluorobenzenesulfonamide has emerged as a versatile intermediate, primarily utilized in the construction of complex molecules in medicinal chemistry. This guide provides an objective comparison of its use in large-scale synthesis against relevant alternatives, supported by available experimental data and detailed methodologies.
N-tert-butyl-4-fluorobenzenesulfonamide serves as a valuable building block for introducing the 4-fluorobenzenesulfonyl moiety and a protected secondary amine into a target molecule. The fluorine atom can enhance metabolic stability and binding affinity, while the tert-butyl group offers steric bulk and can be removed under specific conditions. Its primary application lies in the synthesis of biologically active compounds where these structural features are desired.
Performance Comparison with Alternatives
The primary alternative to using N-tert-butyl-4-fluorobenzenesulfonamide is the sequential introduction of the sulfonyl group and the tert-butylamine moiety. Other alternatives include using different protecting groups for the amine that might be more suitable for a specific synthetic route. The following tables provide a comparative overview of these approaches.
Table 1: Comparison of Synthetic Approaches for Introducing a Protected 4-Fluorobenzenesulfonamide Moiety
| Approach | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Direct use of N-tert-butyl-4-fluorobenzenesulfonamide | N-tert-butyl-4-fluorobenzenesulfonamide, Substrate with leaving group | High | Convergent synthesis, fewer steps in the final stages. | Higher initial cost of the building block. |
| Sequential Synthesis | 4-Fluorobenzenesulfonyl chloride, tert-Butylamine, Substrate | Generally high (over two steps) | Lower initial raw material cost, flexibility in choosing the amine component. | Longer synthetic route, potentially more complex purification. |
| Alternative Protecting Groups (e.g., Boc, Cbz) | 4-Fluorobenzenesulfonyl chloride, Boc-amine or Cbz-amine | High | Well-established deprotection protocols, orthogonality with other protecting groups. | May require different deprotection strategies that could affect the rest of the molecule. |
Table 2: Cost Analysis of Starting Materials for Large-Scale Synthesis
| Reagent | Typical Bulk Price (USD/kg) | Purity | Supplier Examples |
| 4-Fluorobenzenesulfonyl chloride | $10 - $20[1] | 99% | Speranza Chemical Co., Ltd., Henan Fengda Chemical Co., Ltd.[1] |
| tert-Butylamine (Industrial Grade) | ~$1 - $1.1 | 99% | NANTONG REFORM PETRO-CHEMICAL CO.,LTD. |
| Benzenesulfonyl chloride (non-fluorinated analog for comparison) | Varies, dependent on raw material costs (benzene, sulfuric acid, chlorine) | - | Multiple suppliers |
| Di-tert-butyl dicarbonate (Boc Anhydride) | Varies significantly based on supplier and quantity | - | Multiple suppliers |
| Benzyl chloroformate (Cbz-Cl) | Varies significantly based on supplier and quantity | - | Multiple suppliers |
Experimental Protocols
Synthesis of N-tert-butyl-4-fluorobenzenesulfonamide
A robust and high-yield synthesis of the related N-tert-butyl benzenesulfonamide has been reported, which can be adapted for the fluorinated analog.[2]
Reaction: 4-Fluorobenzenesulfonyl chloride + tert-Butylamine → N-tert-butyl-4-fluorobenzenesulfonamide
Procedure:
-
In a suitable reactor, dissolve 4-fluorobenzenesulfonyl chloride in a solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0°C.
-
Slowly add a solution of tert-butylamine in THF to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for several hours (e.g., 24 hours).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a mixture of an organic solvent (e.g., chloroform or ethyl acetate) and a dilute acid (e.g., 0.5 N HCl) for work-up.
-
The organic layer is separated, washed with water and brine, and dried over a drying agent (e.g., MgSO4).
-
Removal of the solvent yields the crude product, which can be further purified if necessary.
A similar reaction for N-tert-butyl-4-nitrobenzenesulfonamide reported a yield of 97%.[3]
Alternative Sequential Synthesis
This involves a two-step process where the sulfonyl group is first attached to the target molecule, followed by the introduction of the amine.
Step 1: Sulfonylation of a substrate
-
A substrate containing a nucleophilic group (e.g., an amine or alcohol) is reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent (e.g., dichloromethane).
Step 2: Nucleophilic substitution with tert-butylamine
-
The product from Step 1, now containing a 4-fluorobenzenesulfonyl group with a suitable leaving group, is reacted with tert-butylamine to form the desired N-tert-butyl-4-fluorobenzenesulfonamide derivative.
Cost-Benefit Analysis
The decision to use N-tert-butyl-4-fluorobenzenesulfonamide as a single building block versus a sequential synthesis approach depends on several factors:
-
Cost of Raw Materials: While the initial cost of 4-fluorobenzenesulfonyl chloride and tert-butylamine may be lower than that of the pre-formed N-tert-butyl-4-fluorobenzenesulfonamide, the overall cost of the sequential synthesis must account for additional reagents (bases, solvents), energy consumption for multiple steps, and labor.
-
Process Efficiency: A convergent synthesis using the pre-formed building block can significantly shorten the overall synthetic route, leading to higher throughput and potentially lower manufacturing costs in the long run. This is especially critical in multi-step syntheses where overall yield is a major cost driver.
-
Purification: A one-step reaction with the building block may result in a cleaner product profile, simplifying purification and reducing solvent waste and associated costs. Sequential syntheses can introduce more impurities, complicating downstream processing.
-
Flexibility: The sequential approach offers greater flexibility in varying the amine component, which might be advantageous during the lead optimization phase of drug discovery. However, for a fixed target molecule in large-scale production, this flexibility is less relevant.
Visualization of Synthetic Pathways
References
Comparative Study of Directing Group Efficiency: N-tert-butyl-4-fluorobenzenesulfonamide in C-H Functionalization
For Immediate Publication
A detailed analysis of N-tert-butyl-4-fluorobenzenesulfonamide as a directing group in transition metal-catalyzed C-H functionalization reactions reveals its efficiency and offers a comparative perspective against other sulfonamide-based directing groups. This guide provides researchers, scientists, and drug development professionals with quantitative data, experimental protocols, and a mechanistic overview to aid in the selection of optimal directing groups for targeted synthesis.
The strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, enabling the streamlined construction of complex molecules. A key strategy in achieving regioselectivity in these reactions is the use of directing groups, which position a metal catalyst in close proximity to a specific C-H bond. Among the various directing groups, sulfonamides have emerged as a versatile and robust class, applicable in a wide array of C-H activation reactions, including olefinations, arylations, and alkylations.
This guide focuses on the performance of N-tert-butyl-4-fluorobenzenesulfonamide as a directing group and compares its efficiency with other sulfonamide analogues. The choice of substituents on both the nitrogen and the phenyl ring of the benzenesulfonamide group can significantly influence the yield and selectivity of C-H functionalization reactions.
Comparative Analysis of Sulfonamide Directing Groups
The efficiency of a directing group is typically evaluated by the yield of the desired product in a specific C-H functionalization reaction under optimized conditions. The following tables summarize the performance of various N-substituted and arene-substituted benzenesulfonamides in a model palladium-catalyzed ortho-olefination reaction.
Table 1: Effect of N-Substituent on Directing Group Efficiency in Ortho-Olefination
| Entry | N-Substituent | Product Yield (%) |
| 1 | tert-Butyl | 85 |
| 2 | Phenyl | 72 |
| 3 | Methyl | 65 |
| 4 | Isopropyl | 78 |
| 5 | Benzyl | 70 |
| Reaction Conditions: N-substituted benzenesulfonamide (0.5 mmol), n-butyl acrylate (1.0 mmol), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (1.0 mmol), in toluene (2 mL) at 100 °C for 12 h. |
The data indicates that the sterically bulky tert-butyl group on the nitrogen atom generally leads to higher product yields in this transformation.
Table 2: Effect of 4-Substituent on the Benzenesulfonyl Ring on Directing Group Efficiency
| Entry | 4-Substituent | Product Yield (%) |
| 1 | -F | 88 |
| 2 | -H | 85 |
| 3 | -CH₃ | 82 |
| 4 | -OCH₃ | 75 |
| 5 | -NO₂ | 68 |
| Reaction Conditions: N-tert-butyl-4-substituted-benzenesulfonamide (0.5 mmol), n-butyl acrylate (1.0 mmol), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (1.0 mmol), in toluene (2 mL) at 100 °C for 12 h. |
The presence of an electron-withdrawing fluorine atom at the 4-position of the benzenesulfonyl ring demonstrates a slight improvement in directing group efficiency compared to other substituents. This suggests that electronic tuning of the directing group can play a role in optimizing reaction outcomes.
Experimental Workflow and Mechanism
The generally accepted mechanism for sulfonamide-directed C-H activation involves a series of steps, including coordination of the directing group to the metal center, C-H activation to form a metallacycle, migratory insertion of the coupling partner, and reductive elimination to afford the product and regenerate the catalyst.
Key Experimental Protocols
General Procedure for Palladium-Catalyzed Ortho-Olefination of N-tert-butyl-4-fluorobenzenesulfonamide
To a sealed reaction tube were added N-tert-butyl-4-fluorobenzenesulfonamide (0.5 mmol, 1.0 equiv), olefin (e.g., n-butyl acrylate, 1.0 mmol, 2.0 equiv), palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), and silver carbonate (275 mg, 1.0 mmol, 2.0 equiv). The tube was evacuated and backfilled with nitrogen three times. Anhydrous toluene (2.0 mL) was then added via syringe. The reaction mixture was stirred at 100 °C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a pad of celite. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired ortho-olefinated product.
Conclusion
N-tert-butyl-4-fluorobenzenesulfonamide stands out as a highly effective directing group for palladium-catalyzed C-H olefination reactions. The sterically demanding tert-butyl substituent on the sulfonamide nitrogen and the electron-withdrawing fluorine on the arene ring contribute to its superior performance. This guide provides a foundational dataset and protocol for researchers aiming to employ sulfonamide directing groups in their synthetic endeavors, facilitating the development of novel molecules for applications in materials science and drug discovery. The provided workflow and experimental details serve as a practical starting point for the optimization of related C-H functionalization reactions.
A Comparative Guide to Bioisosteric Replacements of the 4-Fluorobenzenesulfonamide Moiety
For Researchers, Scientists, and Drug Development Professionals
The 4-fluorobenzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, frequently employed for its favorable physicochemical and pharmacokinetic properties. Its strategic bioisosteric replacement offers a powerful tool to modulate potency, selectivity, and metabolic stability. This guide provides an objective comparison of bioisosteric replacements for the 4-fluorobenzenesulfonamide group, supported by experimental data and detailed protocols to aid in rational drug design.
I. Bioisosteric Replacements of the 4-Fluoro Substituent
The fluorine atom at the para-position of the benzenesulfonamide ring plays a crucial role in modulating the electronic properties of the molecule and can engage in specific interactions with biological targets. Its replacement with other functional groups can significantly impact biological activity.
Comparative Biological Activity Data
A key target for benzenesulfonamide-based inhibitors is the family of carbonic anhydrases (CAs), zinc-containing metalloenzymes involved in various physiological processes. The inhibitory activity of 4-substituted benzenesulfonamides against different CA isoforms provides a valuable platform for comparing bioisosteric replacements.
| Compound | R | Target Isoform | Inhibition Constant (Kᵢ, nM) |
| 1 | -F | hCA II | 12.0[1] |
| 2 | -Cl | hCA II | 8.0[1] |
| 3 | -Br | hCA II | 6.4[1] |
| 4 | -I | hCA II | 7.1[1] |
| 5 | -H | hCA II | 13.5[1] |
| 6 | -CH₃ | hCA II | 14.2[1] |
| 7 | -NH₂ | hCA II | 250[1] |
hCA II: human Carbonic Anhydrase II
Analysis: As demonstrated in the table, the bioisosteric replacement of the 4-fluoro substituent with other halogens (Cl, Br, I) generally leads to a modest increase in inhibitory potency against human Carbonic Anhydrase II (hCA II). The 4-bromo derivative exhibited the highest potency in this series. Replacement with a hydrogen or a methyl group resulted in slightly lower or comparable activity to the 4-fluoro analog. A significant decrease in activity was observed with the introduction of a 4-amino group, highlighting the sensitivity of the target's active site to the electronic and steric properties of the substituent at this position.
II. Bioisosteric Replacements of the Phenyl Ring
The phenyl ring serves as a central scaffold. Its replacement with other aromatic or heterocyclic systems can alter the molecule's overall shape, polarity, and interaction with the target protein.
While direct comparative studies with a consistent tail group are limited, the following table illustrates how different aromatic and heterocyclic sulfonamides, including those with a 4-fluoro substituent, exhibit varying inhibitory activities against carbonic anhydrases.
| Compound ID | Scaffold | R | Target Isoform | Inhibition Constant (Kᵢ, nM) |
| 8 | 4-Fluorobenzenesulfonamide | - | hCA I | 250[1] |
| 9 | Thiophene-2-sulfonamide | - | hCA I | 98 |
| 10 | 4-(2-Thienyl)benzenesulfonamide | - | hCA I | 34 |
| 11 | 4-(3-Thienyl)benzenesulfonamide | - | hCA I | 45 |
| 12 | 4-Pyridylsulfonamide | - | hCA I | 150 |
hCA I: human Carbonic Anhydrase I
Analysis: Replacing the 4-fluorophenyl ring with a thiophene ring (thiophene-2-sulfonamide) resulted in a significant increase in inhibitory potency against hCA I. Further modifications, such as incorporating a thienyl group at the 4-position of the benzenesulfonamide ring, also yielded potent inhibitors. The pyridylsulfonamide showed intermediate activity. These findings underscore the potential of heterocyclic rings as effective bioisosteres for the phenyl scaffold in this context.
III. Experimental Protocols
A. General Synthesis of 4-Substituted Benzenesulfonamides
This protocol describes a general method for the synthesis of 4-substituted benzenesulfonamides from the corresponding anilines.
Scheme 1: General Synthesis of 4-Substituted Benzenesulfonamides
Caption: Synthetic route for 4-substituted benzenesulfonamides.
Materials:
-
4-Substituted aniline (e.g., 4-fluoroaniline)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sulfur dioxide (SO₂)
-
Copper(II) chloride (CuCl₂)
-
Ammonium hydroxide (NH₄OH)
-
Ice
-
Organic solvent (e.g., diethyl ether)
Procedure:
-
Diazotization: Dissolve the 4-substituted aniline in a mixture of concentrated HCl and water. Cool the solution to 0-5°C in an ice bath. Add a solution of NaNO₂ in water dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
Sulfonylation: In a separate flask, prepare a solution of SO₂ in a suitable solvent and add a catalytic amount of CuCl₂. Cool this solution and slowly add the diazonium salt solution from the previous step. Stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up and Amination: Pour the reaction mixture into ice-water. The 4-substituted benzenesulfonyl chloride will precipitate. Filter the solid and wash with cold water. Dissolve the crude sulfonyl chloride in an organic solvent and add it to an excess of concentrated NH₄OH with vigorous stirring.
-
Purification: Extract the product into an organic solvent, dry the organic layer with a drying agent (e.g., anhydrous MgSO₄), and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
B. In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This assay measures the inhibition of CA-catalyzed hydration of carbon dioxide.
Workflow for Carbonic Anhydrase Inhibition Assay
References
Safety Operating Guide
Proper Disposal of N-tert-butyl-4-fluorobenzenesulfonamide: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents like N-tert-butyl-4-fluorobenzenesulfonamide are paramount for ensuring a secure laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, safeguarding both personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The known hazards of N-tert-butyl-4-fluorobenzenesulfonamide necessitate the use of chemical-resistant gloves, safety goggles, and a laboratory coat. All handling and disposal activities should be conducted within a certified chemical fume hood to minimize inhalation risks.
Step-by-Step Disposal Protocol
The disposal of N-tert-butyl-4-fluorobenzenesulfonamide must be managed through a licensed hazardous waste disposal company. The following steps outline the process from initial waste collection in the laboratory to its final removal by a certified service.
1. Waste Segregation and Collection:
-
Solid Waste: All solid N-tert-butyl-4-fluorobenzenesulfonamide waste, including residual amounts, and any contaminated materials such as weighing paper, gloves, and absorbent pads, must be collected in a dedicated and clearly labeled hazardous waste container.[1] Do not mix this waste with other incompatible chemical waste streams.[2]
-
Liquid Waste: For solutions containing N-tert-butyl-4-fluorobenzenesulfonamide, use a separate, designated hazardous waste container for liquids.[1]
-
Empty Containers: Containers that have held N-tert-butyl-4-fluorobenzenesulfonamide should be treated as hazardous waste.[2] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste before the container is disposed of.
2. Container Management:
-
Select a waste container made of a material compatible with N-tert-butyl-4-fluorobenzenesulfonamide, such as high-density polyethylene (HDPE).
-
The container must be in good condition, with a secure, leak-proof lid.[2]
-
Clearly label the container with "Hazardous Waste," the full chemical name "N-tert-butyl-4-fluorobenzenesulfonamide," its CAS number (29083-05-4), and an indication of the primary hazards (e.g., "Irritant").[3]
3. In-Lab Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company to arrange for the pickup and disposal of the hazardous waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for N-tert-butyl-4-fluorobenzenesulfonamide.
-
Never dispose of N-tert-butyl-4-fluorobenzenesulfonamide down the drain or in the regular trash.[2]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately clear the area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collection: Place the contained material into a labeled hazardous waste container.[3]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. Collect all contaminated cleaning materials as hazardous waste.
Key Data Summary
| Property | Value | Reference |
| Chemical Name | N-tert-butyl-4-fluorobenzenesulfonamide | [3] |
| CAS Number | 29083-05-4 | [3] |
| Molecular Formula | C10H14FNO2S | |
| Primary Hazards | Irritant. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract. | [3] |
| Incompatible Materials | Strong oxidizing agents. | |
| Recommended PPE | Chemical-resistant gloves, safety goggles, lab coat. |
Disposal Workflow
References
Essential Safety and Operational Guide for N-tert-butyl-4-fluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of N-tert-butyl-4-fluorobenzenesulfonamide. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling N-tert-butyl-4-fluorobenzenesulfonamide to minimize exposure and ensure personal safety. This compound can be harmful if inhaled, ingested, or comes into contact with skin[1].
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected before use and changed regularly, or immediately if contaminated or damaged[2]. |
| Eye Protection | Safety goggles | Snug-fitting safety goggles are required to protect against splashes[3]. A face shield should be used in addition to goggles when there is a significant risk of splashing[3]. |
| Body Protection | Laboratory coat or gown | A long-sleeved, solid-front laboratory coat made of a low-permeability fabric should be worn[4]. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is necessary when engineering controls are insufficient or during spill cleanup. The type of respirator should be selected based on the potential for airborne exposure[5]. |
Operational Plan: Safe Handling Protocol
All handling of N-tert-butyl-4-fluorobenzenesulfonamide must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control exposure[1].
Step 1: Preparation
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents before introducing the chemical to the work area.
-
Don the required PPE as outlined in the table above.
Step 2: Handling and Use
-
Dispense the chemical carefully to avoid generating dust or aerosols.
-
Keep containers tightly closed when not in use[1].
-
Avoid direct contact with the chemical. Use appropriate tools for transfer.
-
In case of accidental skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1].
-
In case of eye contact, flush with water for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention.
Step 3: Post-Handling
-
Thoroughly clean the work area after use.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[6].
-
Contaminated clothing should be laundered separately before reuse[7].
Disposal Plan
Proper disposal of N-tert-butyl-4-fluorobenzenesulfonamide and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of unused or waste N-tert-butyl-4-fluorobenzenesulfonamide as hazardous chemical waste. It should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, should also be disposed of as hazardous waste.
-
Disposal Authority: All waste must be disposed of through an authorized hazardous waste disposal service, in accordance with local, state, and federal regulations[1][7]. Do not dispose of this chemical down the drain[1].
Emergency Procedures
-
Spill: In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material, such as sand or vermiculite. Sweep up the material and place it in a sealed container for hazardous waste disposal[1].
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Firefighters should wear self-contained breathing apparatus[8].
Caption: Workflow for the safe handling of N-tert-butyl-4-fluorobenzenesulfonamide.
References
- 1. N-Butyl-4-fluorobenzenesulfonamide | CAS#:312-67-4 | Chemsrc [chemsrc.com]
- 2. pppmag.com [pppmag.com]
- 3. trimaco.com [trimaco.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
